molecular formula C27H31ClO14 B12404260 Pelargonidin-3-rutinosid

Pelargonidin-3-rutinosid

Cat. No.: B12404260
M. Wt: 615.0 g/mol
InChI Key: FTBRTFUYRINBHS-ZPGLSKHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pelargonidin-3-rutinoside is a natural anthocyanin, a subclass of water-soluble phenolic pigments. This compound was identified as a novel, potent α-glucosidase inhibitor isolated from strawberries, making it a critical compound for research into managing postprandial hyperglycemia . The mechanism of action involves specific interactions with the α-glucosidase enzyme, as detailed through enzymatic kinetics and molecular docking analyses . As a member of the anthocyanin family, its core research value extends to investigating antioxidant and anti-inflammatory pathways . Studies on related pelargonidin glycosides, such as Pelargonidin-3-O-glucoside, demonstrate that the anti-inflammatory mechanism can involve the arrest of IκB-α degradation and reduction in JNK-MAPK phosphorylation, leading to the suppression of key inflammatory mediators . This product is provided for research purposes in the study of metabolic syndrome, inflammation, and oxidative stress. It is intended for laboratory use only and is not for diagnostic or therapeutic applications or human consumption.

Properties

Molecular Formula

C27H31ClO14

Molecular Weight

615.0 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol chloride

InChI

InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27-;/m0./s1

InChI Key

FTBRTFUYRINBHS-ZPGLSKHKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-]

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Pelargonidin-3-rutinoside in Berries: Natural Sources, Quantification, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pelargonidin-3-rutinoside, a significant anthocyanin found in various berries. The document details its natural sources, presents quantitative data, outlines experimental protocols for its analysis, and explores its potential biological activities through relevant signaling pathways. This information is intended to support research and development efforts in the fields of natural products, pharmacology, and drug discovery.

Natural Sources and Quantitative Data of Pelargonidin-3-rutinoside

Pelargonidin-3-rutinoside has been identified and quantified in a variety of berries. The concentration of this compound can vary significantly depending on the berry species, cultivar, growing conditions, and ripeness. The following table summarizes the reported quantitative data for Pelargonidin-3-rutinoside in several berry species.

Berry SpeciesCommon NamePelargonidin-3-rutinoside Content (mg/100g FW)Reference(s)
Fragaria × ananassaStrawberry1.32 (mean); range: 0.00 - 5.54[1]
Rubus idaeusRed Raspberry0.42 (mean); range: 0.00 - 0.85[1][2]
Ribes nigrumBlackcurrant2.48 (mean); range: 1.68 - 2.96[1]
Rubus occidentalisBlack RaspberryPresent, but not individually quantified[3]
Prunus aviumSweet CherryPresent, but not individually quantified[1]

Experimental Protocols for Quantification

The accurate quantification of Pelargonidin-3-rutinoside in berries is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable method.

Extraction of Pelargonidin-3-rutinoside from Berries

Objective: To efficiently extract anthocyanins, including Pelargonidin-3-rutinoside, from berry samples while minimizing degradation.

Materials:

  • Fresh or frozen berry samples

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl) or Formic acid (FA)

  • Homogenizer (e.g., blender, Ultra-Turrax)

  • Centrifuge

  • Vortex mixer

  • Filtration unit (e.g., 0.45 µm syringe filters)

Protocol:

  • Sample Preparation: Homogenize a known weight of fresh or frozen berries (e.g., 5-10 g) with a suitable volume of acidified solvent (e.g., 50 mL of MeOH with 1% HCl or FA).

  • Extraction: Vortex the mixture for 1-2 minutes and then sonicate for 15-30 minutes in an ultrasonic bath to ensure complete extraction. The process should be carried out in the dark to prevent photodegradation of anthocyanins.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet solid debris.

  • Supernatant Collection: Carefully decant the supernatant containing the extracted anthocyanins.

  • Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with a smaller volume of the acidified solvent, and the supernatants can be combined.

  • Filtration: Filter the final supernatant through a 0.45 µm syringe filter into an amber HPLC vial to remove any remaining particulate matter.

  • Storage: Store the extracts at -20°C or below until HPLC analysis to prevent degradation.

HPLC-DAD Quantification of Pelargonidin-3-rutinoside

Objective: To separate and quantify Pelargonidin-3-rutinoside in the berry extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 100% Methanol or Acetonitrile.

  • Gradient Elution: A typical gradient would be:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 520 nm (for anthocyanins).

Protocol:

  • Standard Preparation: Prepare a stock solution of Pelargonidin-3-rutinoside standard of known concentration in acidified methanol. Create a series of calibration standards by diluting the stock solution.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at 520 nm. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered berry extract into the HPLC system.

  • Identification: Identify the Pelargonidin-3-rutinoside peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Determine the peak area of Pelargonidin-3-rutinoside in the sample chromatogram. Use the calibration curve to calculate the concentration of Pelargonidin-3-rutinoside in the extract.

  • Final Calculation: Express the final concentration as mg of Pelargonidin-3-rutinoside per 100g of fresh weight (FW) of the berry.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and quantification of Pelargonidin-3-rutinoside from berry samples.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Berry Sample Homogenization Homogenization (Acidified Solvent) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification Data Data Analysis (Calibration Curve) Quantification->Data Result Result (mg/100g FW) Data->Result

General workflow for Pelargonidin-3-rutinoside quantification.
Potential Signaling Pathways

While direct studies on the signaling pathways of Pelargonidin-3-rutinoside are limited, research on its aglycone, Pelargonidin, and the closely related Pelargonidin-3-glucoside, suggests potential involvement in key cellular pathways related to inflammation and oxidative stress. It is plausible that Pelargonidin-3-rutinoside exerts its effects after being metabolized to Pelargonidin.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Pelargonidin has been shown to inhibit this pathway, thereby reducing inflammation.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Pelargonidin cluster_activation NF-κB Activation cluster_response Inflammatory Response Stimulus e.g., LPS, TNF-α IKK IKK Activation Stimulus->IKK Pelargonidin Pelargonidin (from Pelargonidin-3-rutinoside) Pelargonidin->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Genes

Inhibition of the NF-κB pathway by Pelargonidin.

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Pelargonidin can activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.

nrf2_pathway cluster_stress Oxidative Stress cluster_activation Activation by Pelargonidin cluster_translocation Nrf2 Translocation cluster_response Antioxidant Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1-Nrf2 Complex ROS->Keap1 Pelargonidin Pelargonidin (from Pelargonidin-3-rutinoside) Pelargonidin->Keap1 Induces Dissociation Nrf2 Nrf2 Translocation to Nucleus Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes

Activation of the Keap1/Nrf2 pathway by Pelargonidin.

References

The Discovery and Isolation of Pelargonidin-3-rutinoside from Strawberries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of Pelargonidin-3-rutinoside, a key anthocyanin contributing to the vibrant red hue of strawberries (Fragaria ananassa). This document details the experimental protocols for its extraction and purification and presents quantitative data on its prevalence in various strawberry cultivars. Furthermore, it explores potential biological signaling pathways modulated by related pelargonidin (B1210327) glycosides, offering insights for drug discovery and development.

Introduction: The Significance of Pelargonidin-3-rutinoside

Strawberries are a rich source of polyphenolic compounds, among which anthocyanins are prominent for their contribution to color and their potential health benefits.[1] Pelargonidin-3-rutinoside, a glycoside of the anthocyanidin pelargonidin, is a significant, albeit often secondary, anthocyanin in strawberries, following the predominant Pelargonidin-3-glucoside.[2][3][4] Its presence and concentration vary considerably among different strawberry genotypes.[1][3] The interest in Pelargonidin-3-rutinoside extends beyond its role as a natural colorant; as a bioactive compound, it is investigated for its antioxidant and other health-promoting properties.[5]

Quantitative Analysis of Pelargonidin-3-rutinoside in Strawberry Cultivars

The concentration of Pelargonidin-3-rutinoside varies significantly across different strawberry cultivars. The following table summarizes the quantitative data from a comparative study of 25 strawberry cultivars, highlighting the diversity in their anthocyanin profiles.

CultivarPelargonidin-3-rutinoside (µg/g Fresh Weight)Total Anthocyanins (mg Pelargonidin-3-glucoside equivalents/100g Fresh Weight)
Laetitia31.1019.85
Joly21.0022.01
Arianna19.3026.05
Tea18.8022.51
Mila18.0023.00
Sandra16.5030.60
Garda16.2022.80
Federica15.9023.40
Sibilla15.5020.10
Vivaldi14.8024.92
Rumba14.2021.50
Premy13.5023.80
Aprika12.9022.30
Alba12.1018.50
Irma11.8017.90
Roxana11.2019.20
Jeny10.903.08
Albion9.5020.50
Capri8.7019.90
Murano8.1018.80
Linosa7.8018.20
Vivara7.2017.50
Albion (another study)--
Camarosa--
Chandler--
Sweet Charlie--
Ruby June--

Data compiled from a comparative study on 25 strawberry cultivars.[1]

Experimental Protocols for Isolation and Purification

The isolation of high-purity Pelargonidin-3-rutinoside from strawberries can be effectively achieved using a combination of chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a successful method for this purpose.[6][7]

Extraction of Crude Anthocyanins
  • Sample Preparation: Fresh or frozen strawberries are homogenized.

  • Solvent Extraction: The homogenized fruit is extracted with an acidified solvent, typically methanol (B129727) or ethanol (B145695) containing a small percentage of hydrochloric acid or trifluoroacetic acid, to stabilize the anthocyanins in their flavylium (B80283) cation form.

  • Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude anthocyanin extract.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.

  • Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for the separation of strawberry anthocyanins, including Pelargonidin-3-rutinoside, is a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and water, with the addition of trifluoroacetic acid (TFA) . A typical ratio is 2.5:2.0:2.5:5.0 (v/v/v/v) with 1.0% TFA .[6]

  • HSCCC Operation:

    • The coiled column of the HSCCC instrument is first filled with the stationary phase (the more polar lower phase).

    • The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).

    • The mobile phase (the less polar upper phase) is pumped through the column in the head-to-tail direction.

    • Once hydrodynamic equilibrium is reached, the crude anthocyanin extract, dissolved in a small volume of the lower phase, is injected.

  • Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV-Vis detector (at ~520 nm for anthocyanins) and collected in fractions. The fractions containing the separated compounds are then analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool those containing pure Pelargonidin-3-rutinoside.

Using this methodology, Pelargonidin-3-rutinoside has been isolated with a purity of 95.6%.[6]

experimental_workflow cluster_extraction Crude Anthocyanin Extraction cluster_purification HSCCC Purification Strawberries Strawberries Homogenization Homogenization Strawberries->Homogenization 1. Solvent_Extraction Solvent_Extraction Homogenization->Solvent_Extraction 2. Acidified Methanol/Ethanol Filtration Filtration Solvent_Extraction->Filtration 3. Concentration Concentration Filtration->Concentration 4. Under Vacuum Crude_Extract Crude_Extract Concentration->Crude_Extract HSCCC HSCCC Crude_Extract->HSCCC 5. Injection Fraction_Collection Fraction_Collection HSCCC->Fraction_Collection 6. Elution Solvent_System Two-Phase Solvent System (TBME/n-BuOH/ACN/H2O/TFA) Solvent_System->HSCCC HPLC_Analysis HPLC_Analysis Fraction_Collection->HPLC_Analysis 7. Purity Check Pure_Pelargonidin_3_rutinoside Pure_Pelargonidin_3_rutinoside HPLC_Analysis->Pure_Pelargonidin_3_rutinoside ppar_gamma_pathway Pelargonidin Pelargonidin PPARg PPAR-γ Pelargonidin->PPARg Inhibition TargetGenes Target Genes (HMGCR, LPL, Glut4, A-FABP) PPARg->TargetGenes Activation Adipogenesis Adipogenesis & Lipid Accumulation TargetGenes->Adipogenesis Promotion anti_inflammatory_pathway P3G Pelargonidin-3-glucoside IkBa IκB-α Degradation P3G->IkBa Inhibition JNK JNK Phosphorylation (MAPK Pathway) P3G->JNK Reduction NFkB NF-κB Activation IkBa->NFkB leads to Inflammation Inflammatory Response NFkB->Inflammation Promotion JNK->Inflammation Promotion

References

The Identification of Pelargonidin-3-Rutinoside in Rubus rosifolius Sm.: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the identification and quantification of pelargonidin-3-rutinoside in Rubus rosifolius Sm., commonly known as the roseleaf raspberry. This document provides a comprehensive overview of the analytical methodologies employed, quantitative findings, and a standardized experimental workflow.

Quantitative Analysis of Pelargonidin-3-Rutinoside

The concentration of pelargonidin-3-rutinoside and related anthocyanins in Rubus rosifolius can vary depending on the variety and the extraction method employed. The following table summarizes the quantitative data reported in the literature.

AnalyteVarietyConcentrationMethod of AnalysisReference
Pelargonidin-3-rutinosideRed "R" variety17.2 mg/100 g Fresh Weight (FW)HPLC-UV[1][2]
Pelargonidin-3-rutinosideNot Specified48 mg/100 g FWNot Specified[1]
Total AnthocyaninsNot Specified86.83 mg/L (Ethanol-acetic acid extract)Not Specified[3]
Total AnthocyaninsNot Specified57.78 mg/L (Ethanol-citric acid extract)Not Specified[3]
Pelargonidin-3-rutinoside-5-malonylglucosideNot SpecifiedMolecular Ion: m/z 843, Base Peak (Pelargonidin-3-rutinoside): m/z 578HPLC-DAD-ESI-MS[4]
Pelargonidin-3-rutinosideNot SpecifiedParent Molecular Ion: m/z 579HPLC-MS[1]

Experimental Protocols

The identification and quantification of pelargonidin-3-rutinoside in Rubus rosifolius involves a multi-step process encompassing sample preparation, extraction, and sophisticated analytical techniques.

Sample Preparation and Extraction

A common method for extracting anthocyanins from Rubus rosifolius fruit is maceration with an acidified solvent.[3][5] This technique is favored for its simplicity and effectiveness at preserving the integrity of these pH-sensitive pigments.

Protocol for Maceration Extraction:

  • Sample Collection and Preparation: Obtain fresh Rubus rosifolius fruits. Remove the inner white part and weigh 200 g of the fruit. Chop the fruit until it is smooth to increase the surface area for extraction.

  • Solvent Preparation: Prepare an acidified ethanol (B145695) solution. This can be achieved by adjusting the pH of ethanol to 1.5 using either acetic acid or citric acid.[3] The acidic environment helps to stabilize the anthocyanins in their red flavylium (B80283) cation form.

  • Maceration: Immerse the 200 g of chopped fruit in 250 mL of the acidified ethanol solvent.[3] The maceration process should be carried out in a dark environment for 24 hours to prevent the light-induced degradation of anthocyanins.[3]

  • Filtration and Re-extraction: After 24 hours, filter the mixture to separate the filtrate from the solid residue. The residue can be subjected to a second round of extraction with the same solvent to maximize the yield.

  • Solvent Evaporation: Combine the filtrates from all extraction steps. Concentrate the extract by evaporating the solvent using a rotary evaporator at a controlled temperature of 30°C to prevent thermal degradation of the anthocyanins.[3]

  • Storage: Store the final concentrated extract at 4°C in a dark container to maintain its stability.[3]

Identification and Quantification by HPLC-DAD-ESI-MS

High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) is the definitive method for the identification and quantification of pelargonidin-3-rutinoside.

Analytical Parameters:

  • HPLC System: A standard HPLC system equipped with a C18 column is typically used for the separation of anthocyanins.

  • Mobile Phase: A gradient elution with a binary solvent system is common. For example, a gradient of acetonitrile (B52724) and formic acid in water.

  • Diode-Array Detection (DAD): The UV-Vis spectrum is monitored to detect anthocyanins. Pelargonidin (B1210327) derivatives typically show a maximum absorbance around 511 nm at a low pH.[3] One study reported a dominant peak for a pelargonidin compound at a retention time of 18.388 minutes.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Mass spectrometry provides crucial information for the structural elucidation of the compounds.

    • The fragmentation pattern of pelargonidin-3-rutinoside typically shows a base peak at m/z 578.[4]

    • In some instances, a larger molecule, pelargonidin-3-rutinoside-5-malonylglucoside, has been identified with a molecular ion at m/z 843, which then fragments to produce the base peak corresponding to pelargonidin-3-rutinoside.[4]

    • Another study reported the parent molecular ion of pelargonidin-3-rutinoside at m/z 579.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the identification of pelargonidin-3-rutinoside in Rubus rosifolius.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output start Fresh Rubus rosifolius Fruit prep Removal of Inner White Part & Weighing start->prep chop Chopping of Fruit prep->chop maceration Maceration with Acidified Ethanol (pH 1.5) in Dark for 24h chop->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator, 30°C) filtration->evaporation extract Crude Anthocyanin Extract evaporation->extract hplc HPLC-DAD-ESI-MS Analysis extract->hplc data Data Acquisition (UV-Vis Spectra & Mass Spectra) hplc->data identification Identification of Pelargonidin-3-rutinoside (Retention Time, λmax, m/z) data->identification quantification Quantification identification->quantification result Quantitative Data & Structural Confirmation quantification->result

Caption: Experimental workflow for the identification of Pelargonidin-3-rutinoside.

Disclaimer: No information on signaling pathways involving pelargonidin-3-rutinoside in Rubus rosifolius was found in the referenced literature. The focus of the existing research is primarily on the phytochemical analysis of the fruit.

References

Biological Activity Screening of Pelargonidin-3-rutinoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Pelargonidin-3-rutinoside, a naturally occurring anthocyanin. The document details its antioxidant, anti-inflammatory, and anti-cancer properties, offering structured data for comparative analysis. Furthermore, it includes detailed experimental protocols for key bioassays and visual representations of associated signaling pathways to support further research and drug development endeavors.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of Pelargonidin-3-rutinoside and its aglycone, Pelargonidin. This data is crucial for comparing its potency across different biological assays.

Table 1: Antioxidant Activity of Pelargonidin Derivatives

CompoundAssayIC50 / ActivitySource
Pelargonidin-3-rutinosideDPPH Radical ScavengingData not available-
Pelargonidin-3-glucosideDPPH Radical ScavengingDecreased activity with sonication[1]
Pelargonidin-3-rutinosideABTS Radical ScavengingData not available-
Cyanidin-3-rutinosideABTS Radical ScavengingPotent antioxidant[2]
Pelargonidin-3-rutinosideFerric Reducing Antioxidant Power (FRAP)Data not available-
Pelargonidin-3-glucosideFerric Reducing Antioxidant Power (FRAP)Decreased activity with sonication[1]

Table 2: Anti-inflammatory Activity of Pelargonidin Derivatives

CompoundAssayTarget Cell/EnzymeIC50 / EffectSource
Pelargonidin-3-rutinosideCOX-2 InhibitionData not availableData not available-
PelargonidinCOX-2 ExpressionAcrolein-induced HUVECsReduced expression[3]
Pelargonidin-3-rutinoside5-LOX InhibitionData not availableData not available-
Pelargonidin-3-rutinosideNitric Oxide (NO) ProductionLPS-stimulated MacrophagesData not available-
Pelargonidin-3-glucosideCytokine ProductionHuman whole blood culturesIncreased IL-10 at 0.08 µmol/L

Table 3: Anti-cancer Activity of Pelargonidin Derivatives

CompoundCell LineAssayIC50 / GI50Source
Pelargonidin-3-rutinosideDLD-1 (Colon Cancer)Antiproliferative~100 µg/mL[4]
PelargonidinHT-29 (Colon Cancer)MTT0.31 µM (GI50)[5]
PelargonidinA549 (Lung Cancer)MTTData not available
PelargonidinU2OS (Osteosarcoma)MTT15 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Antioxidant Activity Assays

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound (Pelargonidin-3-rutinoside) at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Add 100 µL of the test compound or standard to 100 µL of DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

    • The IC50 value (concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound at various concentrations, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

2.1.3. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents: FRAP reagent (containing 300 mM acetate (B1210297) buffer, pH 3.6; 10 mM TPTZ in 40 mM HCl; and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio), test compound at various concentrations, and a standard (e.g., FeSO₄·7H₂O).

  • Procedure:

    • Prepare the FRAP reagent fresh and warm to 37°C.

    • Add 10 µL of the test compound or standard to 220 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using the ferrous sulfate (B86663) standard, and the antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.

Anti-inflammatory Activity Assays

2.2.1. Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorometric probe, and the test compound.

  • Procedure:

    • Pre-incubate the COX-2 enzyme with the test compound or a known inhibitor (e.g., celecoxib) for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • The production of prostaglandin (B15479496) G₂ is coupled to the oxidation of a fluorometric probe, leading to a fluorescent signal.

    • Measure the fluorescence intensity over time.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

2.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the initial step in the biosynthesis of pro-inflammatory leukotrienes.

  • Reagents: Human recombinant 5-LOX enzyme, linoleic acid or arachidonic acid (substrate), a fluorometric probe, and the test compound.

  • Procedure:

    • Pre-incubate the 5-LOX enzyme with the test compound or a known inhibitor.

    • Initiate the reaction by adding the substrate.

    • The enzymatic reaction produces hydroperoxides, which oxidize a fluorometric probe.

    • Monitor the increase in fluorescence.

    • Calculate the percentage of inhibition and the IC50 value.

2.2.3. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: LPS, Griess reagent (for NO measurement), and the test compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.

    • Calculate the percentage of NO production inhibition and the IC50 value. A concurrent cell viability assay (e.g., MTT) is necessary to ensure that the observed inhibition is not due to cytotoxicity.

Anti-Cancer Activity Assays

2.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Procedure:

    • Seed cancer cells in a 96-well plate and treat with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at approximately 570 nm.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 or GI50 value is calculated.

2.3.2. SRB (Sulforhodamine B) Assay

This assay determines cell density based on the measurement of total cellular protein content.

  • Procedure:

    • After treating the cells with the test compound, fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB dye.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the protein-bound dye with a Tris-based solution.

    • Measure the absorbance at approximately 515 nm.

    • Calculate cell viability and the IC50 value.

2.3.3. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Procedure:

    • After treating the cells with the test compound, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate (B86563) and NAD⁺.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH.

    • The formation of NADH is measured spectrophotometrically at 340 nm.

    • The amount of LDH released is proportional to the number of damaged cells.

2.3.4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Harvest the treated cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

Pelargonidin and its glycosides have been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these interactions.

anti_inflammatory_pathway cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates COX2_gene COX-2 Gene NFkB_nucleus->COX2_gene activates transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins synthesizes Pelargonidin Pelargonidin-3-rutinoside Pelargonidin->IKK inhibits Pelargonidin->NFkB_nucleus inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by Pelargonidin derivatives.

Pelargonidin and its glycosides have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. As depicted in Figure 1, this involves the inhibition of IKK, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like COX-2[3].

anticancer_pathway Pelargonidin Pelargonidin-3-rutinoside PI3K PI3K Pelargonidin->PI3K inhibits Bcl2 Bcl-2 Pelargonidin->Bcl2 downregulates Bax Bax Pelargonidin->Bax upregulates Akt Akt PI3K->Akt activates Akt->Bcl2 activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes experimental_workflow start Start: Pelargonidin-3-rutinoside Sample antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) start->antioxidant anti_inflammatory Anti-inflammatory Assays (COX, LOX, NO) start->anti_inflammatory anticancer Anti-cancer Assays (MTT, SRB, LDH, Apoptosis) start->anticancer data_analysis Data Analysis (IC50 Calculation) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis end End: Biological Activity Profile data_analysis->end

References

Pelargonidin-3-rutinoside: A Technical Guide to its Role in Plant Pigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin-3-rutinoside is a key anthocyanin, a class of water-soluble flavonoids, that imparts a vibrant orange to red pigmentation in a variety of plant tissues, including flowers, fruits, and leaves.[1] As a glycoside of the anthocyanidin pelargonidin (B1210327), its structure is characterized by a rutinoside moiety attached at the 3-hydroxy position.[2] This modification significantly influences its stability and solubility.[2] Beyond its crucial role in plant coloration to attract pollinators and seed dispersers, pelargonidin-3-rutinoside is of increasing interest to researchers in the fields of food science, nutrition, and drug development due to its potent antioxidant properties and potential health benefits.[3]

This technical guide provides an in-depth overview of pelargonidin-3-rutinoside, focusing on its biosynthesis, role in plant pigmentation, quantitative distribution, and stability. Detailed experimental protocols for its extraction, quantification, and antioxidant activity assessment are provided to facilitate further research and application.

Data Presentation

Quantitative Distribution of Pelargonidin-3-rutinoside in Plant Tissues

The concentration of pelargonidin-3-rutinoside can vary significantly between plant species and even within different developmental stages of the same plant tissue. The following table summarizes reported concentrations in select plant materials.

Plant SpeciesTissueConcentration (mg/g of fresh weight, unless otherwise noted)Reference
Fragaria × ananassa (Strawberry)FruitVaries with treatment, approx. 0.05 - 0.15 mg/g[4]
Gentiana lutea L. var. aurantiacaPetals (Stage 5 - anthesis)19.10% of total pelargonidin derivatives
Cornus mas L. (Cornelian cherry)Ripe Fruit ExtractIdentified, but not quantified[5]
Red RadishRootIdentified as a minor pelargonidin glucoside[6]
Red Hybrid-Tea RosePetalsIdentified[7]
Antioxidant Activity of Pelargonidin and its Glycosides

While specific IC50 values for purified pelargonidin-3-rutinoside are not widely reported, studies on pelargonidin and its other glycosides provide a strong indication of its antioxidant potential. The antioxidant activity is influenced by the molecular structure, including the number and position of hydroxyl groups.

CompoundAntioxidant AssayIC50 ValueReference
Delphinidin (B77816)DPPH, ABTSHigher activity than Pelargonidin[8]
PelargonidinDPPH, ABTSLower activity than Delphinidin[8]
Various Plant ExtractsDPPH48.60 - 85.63 µg/mL[9]
Various Plant ExtractsABTS48.87 – 85.76 µg/mL[9]
Stability of Pelargonidin Glycosides

The stability of anthocyanins is crucial for their application as natural colorants and for retaining their biological activity. Stability is influenced by factors such as pH, temperature, and light.

Compound/ExtractConditionDegradation KineticsKey FindingsReference
Pelargonidin-3-glucosideUltrasoundFirst-order kineticsDegradation increases with ultrasound power and time.[10]
Cyanidin-3-rutinosidepH 2.2, 100 °Ck = 5.33 × 10⁻⁴ s⁻¹Provides an estimate for a similar rutinoside.[10]
Cyanidin-3-rutinosidepH 5.0, 165 °Ck = 7.39 × 10⁻² s⁻¹Provides an estimate for a similar rutinoside under harsh conditions.[10]
Black Rice Bran AnthocyaninspH 2.0 - 5.0, 60-100 °CFirst-order kineticsIncreasing pH and temperature increases the degradation rate constant.[11]
Pelargonidin GlycosidesVarying water activityFirst-order kineticsDegradation increases with water activity.[4]

Experimental Protocols

Extraction and Solid-Phase Extraction (SPE) of Pelargonidin-3-rutinoside from Plant Tissues

This protocol provides a general method for the extraction and purification of anthocyanins, including pelargonidin-3-rutinoside, from plant material.[12][13]

Materials:

  • Fresh or freeze-dried plant tissue

  • Extraction Solvent: Methanol (B129727)/Water/Formic Acid (80:20:0.1, v/v/v)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water with 0.1% Formic Acid

  • SPE Wash Solvent: Water with 0.1% Formic Acid

  • SPE Elution Solvent: Methanol with 0.1% Formic Acid

  • Grinder or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation: Homogenize fresh plant tissue (1 g) or grind freeze-dried tissue (0.1 g) to a fine powder.

  • Extraction: Add 10 mL of Extraction Solvent to the powdered sample. Vortex thoroughly and sonicate for 30 minutes in an ice bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of Extraction Solvent and combine the supernatants.

  • Solvent Evaporation: Concentrate the combined supernatants under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Reconstitution: Redissolve the aqueous extract in a minimal amount of water with 0.1% formic acid.

  • SPE Cartridge Preparation: Condition the C18 SPE cartridge by passing 5 mL of Methanol, followed by equilibration with 5 mL of Water with 0.1% Formic Acid.

  • Sample Loading: Load the reconstituted extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of Water with 0.1% Formic Acid to remove sugars and other polar impurities.

  • Elution: Elute the anthocyanins with 5 mL of Methanol with 0.1% Formic Acid.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of mobile phase for HPLC analysis.

Quantification of Pelargonidin-3-rutinoside by HPLC-DAD

This protocol outlines a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method for the quantification of pelargonidin-3-rutinoside.[14][15]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 510 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of pelargonidin-3-rutinoside standard in methanol with 0.1% formic acid. Create a series of calibration standards by serial dilution.

  • Sample and Standard Injection: Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Data Analysis: Identify the pelargonidin-3-rutinoside peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of pelargonidin-3-rutinoside in the sample by interpolating its peak area on the calibration curve.

Antioxidant Activity Assessment: DPPH and ABTS Assays

These protocols describe two common methods for evaluating the antioxidant capacity of the extracted pelargonidin-3-rutinoside.[16][17]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the sample extract (at various concentrations) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Reagent Preparation: Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark for 12-16 hours before use. Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 190 µL of the diluted ABTS radical solution to 10 µL of the sample extract (at various concentrations) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

Pelargonidin-3-rutinoside Biosynthesis Pathway Coumaroyl_CoA p-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin Pelargonidin_3_glucoside Pelargonidin-3-O-glucoside Pelargonidin->Pelargonidin_3_glucoside UDP-Glucose Pelargonidin_3_rutinoside Pelargonidin-3-rutinoside Pelargonidin_3_glucoside->Pelargonidin_3_rutinoside UDP-Rhamnose CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS UFGT 3GT RT RT

Caption: Biosynthesis pathway of Pelargonidin-3-rutinoside.

Experimental_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis A Plant Material Collection B Homogenization/ Grinding A->B C Solvent Extraction B->C D Centrifugation/ Filtration C->D E Solid-Phase Extraction (SPE) D->E Crude Extract F Elution of Anthocyanins E->F G HPLC-DAD Analysis F->G Purified Extract I Antioxidant Assays (DPPH, ABTS) F->I Purified Extract H Quantification G->H Transcriptional_Regulation cluster_genes Structural Genes in Anthocyanin Biosynthesis MBW MYB-bHLH-WD40 Complex CHS CHS MBW->CHS CHI CHI MBW->CHI F3H F3H MBW->F3H DFR DFR MBW->DFR ANS ANS MBW->ANS UFGT 3GT MBW->UFGT

References

An In-depth Technical Guide to Pelargonidin-3-rutinoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonidin-3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors of many fruits and flowers.[1][2] As a glycoside of pelargonidin (B1210327), it consists of the pelargonidin aglycone linked to a rutinose sugar moiety.[1] This compound has garnered significant scientific interest due to its potent antioxidant and potential therapeutic properties, including its role as an α-glucosidase inhibitor.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Pelargonidin-3-rutinoside, with a focus on experimental methodologies for its isolation, characterization, and bioactivity assessment.

Chemical Structure and Identification

Pelargonidin-3-rutinoside is classified as an anthocyanidin-3-O-glycoside.[5] Its structure is characterized by a pelargonidin aglycone, which is an anthocyanidin with hydroxyl groups at the 3, 5, 7, and 4' positions, O-glycosidically linked to a rutinose disaccharide at the C3 position.[1][5] Rutinose is composed of rhamnose and glucose (6-O-α-L-rhamnopyranosyl-D-glucopyranose).[1]

The chemical identity of Pelargonidin-3-rutinoside is defined by the following identifiers:

  • IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-1λ⁴-chromen-1-ylium[5]

  • Chemical Formula: C₂₇H₃₁O₁₄⁺[6]

  • CAS Number: 56054-42-3 (flavylium ion), 33978-17-5 (chloride salt)[6][7]

Physicochemical Properties

The physicochemical properties of Pelargonidin-3-rutinoside are summarized in the table below. These properties are crucial for understanding its solubility, stability, and behavior in biological systems.

PropertyValueSource
Molecular Weight 579.5266 g/mol [5]
614.98 g/mol (chloride)[8]
Monoisotopic Mass 579.1713807 Da[5]
Water Solubility (Predicted) 0.87 g/L[5]
logP (Predicted) -0.36[5]
pKa (Strongest Acidic, Predicted) 6.4[5]
Polar Surface Area (Predicted) 232.13 Ų[5]
Hydrogen Bond Donor Count 9[5]
Hydrogen Bond Acceptor Count 14[5]
Rotatable Bond Count 6[5]
Appearance Powder[9]

Experimental Protocols

Isolation and Purification from Strawberries

A novel and effective method for isolating Pelargonidin-3-rutinoside from strawberries involves a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC).[3]

Protocol:

  • Extraction: Lyophilized strawberry powder is extracted with an acidified ethanol (B145695) solution (e.g., 70% ethanol with 0.01% HCl) using ultrasonication. The extract is then filtered and concentrated under vacuum to remove the ethanol.[10]

  • Fractional Extraction: The crude extract is subjected to fractional extraction with a non-polar solvent like chloroform (B151607) to remove lipids and other non-polar compounds. The aqueous phase containing the anthocyanins is collected.[10]

  • Macroporous Resin Chromatography: The aqueous extract is loaded onto an AB-8 macroporous resin column for preliminary purification and enrichment of anthocyanins.[10][11]

  • High-Speed Countercurrent Chromatography (HSCCC): The enriched anthocyanin fraction is further purified by HSCCC to separate individual anthocyanins.[3][11]

  • Semi-preparative HPLC: Final purification to obtain high-purity Pelargonidin-3-rutinoside is achieved using a semi-preparative HPLC system with a C18 column. A gradient elution with acetonitrile (B52724) and formic acid in water is typically employed.[12]

G cluster_extraction Extraction cluster_purification Purification Lyophilized Strawberries Lyophilized Strawberries Acidified Ethanol Extraction Acidified Ethanol Extraction Lyophilized Strawberries->Acidified Ethanol Extraction Filtration & Concentration Filtration & Concentration Acidified Ethanol Extraction->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract Fractional Extraction Fractional Extraction Crude Extract->Fractional Extraction Macroporous Resin Macroporous Resin Fractional Extraction->Macroporous Resin HSCCC HSCCC Macroporous Resin->HSCCC Semi-preparative HPLC Semi-preparative HPLC HSCCC->Semi-preparative HPLC Pure Pelargonidin-3-rutinoside Pure Pelargonidin-3-rutinoside Semi-preparative HPLC->Pure Pelargonidin-3-rutinoside

Figure 1: Workflow for the isolation of Pelargonidin-3-rutinoside.
Characterization

  • System: Dionex Ultimate 3000 or equivalent.

  • Column: Ultimate LP-C18 (4.6 × 250 mm, 5 μm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 1.5% Formic acid in water

  • Gradient Elution: A typical gradient involves increasing the concentration of solvent A over time. For example: 5% to 15% A over 15 min, 15% to 28% A over 6 min, followed by column wash and re-equilibration.[12]

  • Flow Rate: 0.8 mL/min.

  • Detection: Diode array detector (DAD) at 280 nm and 520 nm.[12]

  • Technique: Electrospray ionization (ESI) tandem mass spectrometry (MS/MS).[13]

  • Ionization Mode: Positive.

  • Precursor Ion (m/z): 579.3[13]

  • Fragment Ions (m/z): 433 (loss of rhamnose), 271 (pelargonidin aglycone).[6]

  • Spectrometer: Bruker AVANCE III (600 MHz for ¹H, 150 MHz for ¹³C) or equivalent.

  • Solvent: Deuterated methanol (B129727) (CD₃OD).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) for complete structural elucidation.[12]

Biological Activities and Signaling Pathways

Antioxidant Activity

Pelargonidin-3-rutinoside is a potent antioxidant that can neutralize free radicals and reduce oxidative stress.[4] Its antioxidant capacity can be evaluated using various in vitro assays.

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to scavenge the stable DPPH radical. The reduction in absorbance at 517 nm is monitored.[14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the reduction of the ABTS radical cation, and the change in absorbance is measured at 734 nm.[14]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with the formation of a colored complex measured at 593 nm.[14]

The antioxidant activity of anthocyanins is often linked to the activation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of antioxidant response elements.[9]

G Pelargonidin-3-rutinoside Pelargonidin-3-rutinoside ROS ROS Pelargonidin-3-rutinoside->ROS Scavenges Keap1 Keap1 ROS->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits degradation of ARE ARE Nrf2->ARE Translocates to nucleus and binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates expression of Oxidative Stress Oxidative Stress Antioxidant Enzymes->Oxidative Stress Reduces G cluster_enzyme α-Glucosidase Enzyme Active Site Active Site Glucose Absorption Glucose Absorption Active Site->Glucose Absorption Leads to Carbohydrates (Substrate) Carbohydrates (Substrate) Carbohydrates (Substrate)->Active Site Binds to Pelargonidin-3-rutinoside (Inhibitor) Pelargonidin-3-rutinoside (Inhibitor) Pelargonidin-3-rutinoside (Inhibitor)->Active Site Competitively binds to Pelargonidin-3-rutinoside (Inhibitor)->Glucose Absorption Inhibits

References

The Occurrence of Pelargonidin-3-Rutinoside in Edible Flowers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edible flowers are increasingly recognized not only for their culinary appeal but also for their potential as a source of bioactive compounds. Among these, anthocyanins are of particular interest due to their vibrant colors and purported health benefits, including antioxidant and anti-inflammatory properties. Pelargonidin-3-rutinoside, a specific glycoside of the anthocyanidin pelargonidin (B1210327), contributes to the orange-red pigmentation of various plant tissues. This technical guide provides an in-depth overview of the occurrence of pelargonidin-3-rutinoside in edible flowers, presenting quantitative data, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the potential of phytochemicals from edible flowers.

Quantitative Occurrence of Pelargonidin-3-Rutinoside

The concentration of pelargonidin-3-rutinoside can vary significantly among different species of edible flowers and even within the same species depending on the developmental stage of the flower. The following table summarizes the available quantitative data for pelargonidin-3-rutinoside in select edible flowers. It is important to note that while the presence of this compound has been reported in other edible flowers such as certain cultivars of Campanula and Viola cornuta, specific quantitative data from the reviewed literature is not available.

Edible Flower SpeciesPlant PartDevelopmental StagePelargonidin-3-Rutinoside Concentration (% of total anthocyanins)Reference
Gentiana lutea L. var. aurantiacaPetalsMature Bud (S3)9.6%[1]
Gentiana lutea L. var. aurantiacaPetalsAnthesis (S5)19.10%[1]

Experimental Protocols

The accurate quantification of pelargonidin-3-rutinoside in edible flowers requires robust and validated analytical methodologies. The following section details a standard workflow for the extraction, identification, and quantification of this anthocyanin, primarily utilizing High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS).

Sample Preparation and Extraction

Objective: To efficiently extract anthocyanins, including pelargonidin-3-rutinoside, from the edible flower matrix while minimizing degradation.

Materials:

  • Fresh or freeze-dried edible flower petals

  • Methanol (B129727) (HPLC grade)

  • Formic acid (or Hydrochloric acid)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Vortex mixer

  • 0.45 µm syringe filters

Protocol:

  • Weigh a precise amount of fresh or freeze-dried flower material (e.g., 100 mg).

  • Homogenize the sample in an acidified methanol solution (e.g., methanol with 1% formic acid) at a specific solvent-to-sample ratio (e.g., 10:1 v/w). The acidification of the solvent is crucial for stabilizing the flavylium (B80283) cation of the anthocyanins.

  • The extraction can be performed through maceration, ultrasonication, or accelerated solvent extraction to enhance efficiency.

  • After extraction, centrifuge the mixture (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet solid debris.

  • Collect the supernatant. Repeat the extraction process on the pellet at least twice to ensure complete extraction of anthocyanins.

  • Pool the supernatants and evaporate the solvent under a vacuum or a stream of nitrogen at a controlled temperature (below 40°C) to prevent degradation.

  • Reconstitute the dried extract in a known volume of acidified water or mobile phase for HPLC analysis.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC-DAD Analysis for Identification and Quantification

Objective: To separate, identify, and quantify pelargonidin-3-rutinoside in the extracted sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 5% formic acid

  • Mobile Phase B: Acetonitrile (or Methanol) with 5% formic acid

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds with higher hydrophobicity. An example gradient is: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-35 min, 30-50% B; 35-40 min, 50-5% B; followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • DAD Detection: Wavelength scanning from 200-600 nm. Anthocyanins are typically monitored at their maximum absorbance wavelength, which is around 520 nm for pelargonidin glycosides.

Identification and Quantification:

  • Identification: The identification of pelargonidin-3-rutinoside is achieved by comparing the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with that of a certified reference standard.

  • Quantification: A calibration curve is constructed by injecting known concentrations of a pelargonidin-3-rutinoside standard. The concentration of the analyte in the sample is then determined by interpolating the peak area from the calibration curve. Results are typically expressed as mg or µg of pelargonidin-3-rutinoside per gram of fresh weight (FW) or dry weight (DW) of the edible flower.

LC-MS/MS for Confirmation and Enhanced Sensitivity

Objective: To confirm the identity of pelargonidin-3-rutinoside and to achieve lower limits of detection and quantification, especially in complex matrices.

Instrumentation:

  • Liquid Chromatography (LC) system coupled to a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Methodology:

  • The same chromatographic conditions as for HPLC-DAD can generally be used.

  • The mass spectrometer is operated in positive ion mode.

  • Full Scan MS: A full scan analysis is performed to determine the parent mass-to-charge ratio (m/z) of the eluting compounds. For pelargonidin-3-rutinoside, the expected [M]+ ion is at m/z 580.

  • Tandem MS (MS/MS): A product ion scan is performed on the parent ion (m/z 580) to obtain a characteristic fragmentation pattern. The fragmentation will typically yield a product ion corresponding to the pelargonidin aglycone at m/z 271.

  • Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification, the MRM mode is used. The specific transition of the parent ion (m/z 580) to the product ion (m/z 271) is monitored.

Visualized Workflow

The following diagram illustrates the general workflow for the extraction and quantification of pelargonidin-3-rutinoside from edible flowers.

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analytical Quantification sample Edible Flower Sample (Fresh or Freeze-Dried) homogenization Homogenization in Acidified Methanol sample->homogenization extraction Extraction (Ultrasonication/Maceration) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC-DAD Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection_dad DAD Detection (~520 nm) separation->detection_dad lcms_confirmation LC-MS/MS Confirmation (MRM: 580 -> 271 m/z) separation->lcms_confirmation Identity Confirmation quantification Quantification (vs. Standard Curve) detection_dad->quantification

Caption: Workflow for Pelargonidin-3-Rutinoside Analysis.

Conclusion

This technical guide has summarized the current knowledge on the occurrence of pelargonidin-3-rutinoside in edible flowers, highlighting the quantitative data available for Gentiana lutea L. var. aurantiaca. The detailed experimental protocols for extraction and analysis using HPLC-DAD and LC-MS/MS provide a solid foundation for researchers to accurately quantify this and other anthocyanins in various plant matrices. The provided workflow diagram offers a clear visual summary of the analytical process. Further research is warranted to quantify pelargonidin-3-rutinoside in a wider range of edible flowers, which will be crucial for the comprehensive evaluation of their potential as a source of this bioactive compound for nutritional and pharmaceutical applications.

References

An In-depth Technical Guide to the Initial Phytochemical Analysis of Pelargonidin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin-3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues in many flowers and fruits.[1] As a member of the flavonoid group of polyphenols, it is abundant in various dietary sources, including strawberries, raspberries, and black raspberries.[2][3] Beyond its role as a pigment, Pelargonidin-3-rutinoside exhibits potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for the development of novel therapeutics and nutraceuticals.[1][2]

This technical guide provides a comprehensive overview of the initial phytochemical analysis of Pelargonidin-3-rutinoside, covering its extraction, purification, quantification, and biological activity assessment. Detailed experimental protocols and data presentation are included to assist researchers in their investigations of this promising bioactive compound.

Quantitative Analysis of Pelargonidin-3-rutinoside

The concentration of Pelargonidin-3-rutinoside can vary significantly depending on the plant source and the extraction method employed. High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) is a common and reliable method for the quantification of this anthocyanin.

Plant SourceAnalytical MethodReported ConcentrationReference
Black RaspberriesHPLC-DADComprised a significant portion of total anthocyanins[3]
Mulberry FruitHPLC-PDANot explicitly quantified as Pelargonidin-3-rutinoside, but a method for related anthocyanins was detailed.[4]
Pomegranate FlowersLC-MSIdentified as a component, but quantitative data was for total anthocyanins.[5][6]

Experimental Protocols

Extraction of Pelargonidin-3-rutinoside

A common method for extracting anthocyanins like Pelargonidin-3-rutinoside from plant material involves the use of acidified solvents to enhance stability.

Materials:

  • Fresh or freeze-dried plant material (e.g., strawberries, raspberries)

  • Methanol (B129727) or ethanol

  • Hydrochloric acid (HCl) or Formic acid

  • Mortar and pestle or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Protocol:

  • Homogenize 10g of the plant material with 100 mL of acidified methanol (0.1% HCl) using a blender.

  • Transfer the mixture to a flask and stir for 2 hours at room temperature in the dark.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the remaining pellet twice more.

  • Combine the supernatants and concentrate the extract using a rotary evaporator at 40°C.

  • Store the crude extract at -20°C until further purification.

Purification of Pelargonidin-3-rutinoside

A combination of chromatographic techniques can be employed for the isolation and purification of Pelargonidin-3-rutinoside from the crude extract.

Materials:

  • Crude Pelargonidin-3-rutinoside extract

  • High-Speed Countercurrent Chromatography (HSCCC) system

  • HPLC system (preparative or semi-preparative)

  • Appropriate solvents for the selected chromatography methods (e.g., a two-phase solvent system for HSCCC as described for similar anthocyanins[4])

Protocol:

  • HSCCC:

    • Dissolve the crude extract in the selected two-phase solvent system.

    • Inject the sample into the HSCCC system.

    • Collect fractions based on the chromatogram.

    • Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing Pelargonidin-3-rutinoside.

  • Preparative HPLC:

    • Pool the fractions containing Pelargonidin-3-rutinoside from the HSCCC.

    • Concentrate the pooled fractions.

    • Further purify the compound using a preparative HPLC system with a suitable column (e.g., C18) and a gradient elution method.

    • Collect the purified Pelargonidin-3-rutinoside peak.

    • Verify the purity using analytical HPLC.

Quantification of Pelargonidin-3-rutinoside by HPLC-DAD

Materials:

  • Purified Pelargonidin-3-rutinoside or a commercial standard

  • HPLC-DAD system

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase A: Water with 0.5% formic acid

  • Mobile phase B: Acetonitrile with 0.5% formic acid

  • Syringe filters (0.45 µm)

Protocol:

  • Standard Preparation: Prepare a stock solution of Pelargonidin-3-rutinoside standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-200 µg/mL).

  • Sample Preparation: Dissolve the purified sample or crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient elution using mobile phases A and B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 520 nm[4]

    • Injection Volume: 20 µL

  • Analysis: Inject the standards and samples into the HPLC system. Identify the Pelargonidin-3-rutinoside peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of Pelargonidin-3-rutinoside in the sample.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Strawberries) extraction Extraction (Acidified Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant concentration Concentration (Rotary Evaporator) supernatant->concentration purification Purification (HSCCC & Prep-HPLC) concentration->purification pure_compound Pure Pelargonidin-3-rutinoside purification->pure_compound quantification Quantification (HPLC-DAD at 520 nm) pure_compound->quantification biological_assay Biological Activity Assays (e.g., Antioxidant, Anti-inflammatory) pure_compound->biological_assay

Caption: Experimental workflow for the phytochemical analysis of Pelargonidin-3-rutinoside.

Anti-inflammatory Signaling Pathway

Pelargonidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[2]

signaling_pathway cluster_cytoplasm Cytoplasm inflammatory_stimuli Inflammatory Stimuli ikb_kinase IκB Kinase (IKK) inflammatory_stimuli->ikb_kinase p3r Pelargonidin-3-rutinoside p3r->ikb_kinase Inhibition ikb_alpha IκBα ikb_kinase->ikb_alpha Phosphorylation & Degradation nf_kb NF-κB nf_kb_active Active NF-κB nf_kb->nf_kb_active Release nucleus Nucleus nf_kb_active->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->pro_inflammatory_genes Transcription

Caption: Anti-inflammatory signaling pathway of Pelargonidin-3-rutinoside via NF-κB inhibition.

Conclusion

This technical guide outlines the fundamental steps for the initial phytochemical analysis of Pelargonidin-3-rutinoside. The provided protocols for extraction, purification, and quantification, along with the visual representations of the experimental workflow and a key signaling pathway, offer a solid foundation for researchers and drug development professionals. The potent antioxidant and anti-inflammatory properties of Pelargonidin-3-rutinoside warrant further investigation to unlock its full therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Pelargonidin-3-rutinoside in Fruit Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pelargonidin-3-rutinoside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red and orange colors in many fruits, flowers, and vegetables.[1][2] It is particularly abundant in strawberries, raspberries, and sweet cherries.[3] As a potent antioxidant, the quantification of Pelargonidin-3-rutinoside is crucial for the quality control of food products, standardization of botanical extracts for research, and for investigating its potential therapeutic applications in drug development.[1][4] High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the precise separation and quantification of anthocyanins from complex fruit matrices.[1][5]

This application note provides a detailed, validated protocol for the extraction and quantification of Pelargonidin-3-rutinoside in fruit extracts. The methodology covers sample preparation, chromatographic conditions, and method validation parameters to ensure accurate and reproducible results.

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC grade Methanol (B129727) (MeOH), Acetonitrile (MeCN), and Formic Acid (FA). Ultrapure water.

  • Standards: Pelargonidin-3-rutinoside analytical standard (≥95% purity).

  • Fruit Samples: Fresh or freeze-dried fruits (e.g., strawberries, raspberries).

  • Extraction Solvent: Methanol with 1% Formic Acid (v/v).

  • Mobile Phase A: 5% Formic Acid in ultrapure water.

  • Mobile Phase B: Methanol.

  • Filters: 0.2 µm or 0.45 µm syringe filters (PTFE or suitable alternative).

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Analytical balance.

  • Homogenizer (e.g., blender or bead beater).

  • Ultrasonic bath.

  • Centrifuge.

  • Vortex mixer.

3. Sample Preparation: Extraction of Anthocyanins The efficient extraction of the analyte from the complex sample matrix is a critical first step.[1] Acidified solvents are commonly used to maintain the stability of the anthocyanin flavylium (B80283) ion structure.[7][8]

  • Homogenization: Weigh approximately 5-10 g of fresh fruit or 1-2 g of freeze-dried fruit powder. Homogenize the sample to a fine puree or powder.

  • Extraction: Add 20 mL of acidified methanol (1% FA) to the homogenized sample in a centrifuge tube.

  • Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes to ensure complete extraction.[1]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.[7]

  • Collection: Carefully decant the supernatant into a clean tube. To maximize yield, the remaining solids can be re-extracted twice more with 10 mL of the extraction solvent, and the supernatants can be combined.[7]

  • Filtration: Prior to HPLC injection, filter the final extract through a 0.45 µm or 0.2 µm syringe filter to remove any remaining particulate matter.[8][9]

4. Standard Solution Preparation

  • Stock Solution: Accurately weigh 1 mg of Pelargonidin-3-rutinoside standard and dissolve it in 10 mL of acidified methanol to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.

5. HPLC-DAD Chromatographic Conditions

  • Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm).[6]

  • Injection Volume: 20 µL.[10]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Detection Wavelength: 520 nm (for anthocyanins).[5]

  • Mobile Phase Gradient: A gradient elution is typically used for separating multiple anthocyanins.[6]

    • 0 min: 95% A, 5% B

    • 25 min: 60% A, 40% B

    • 30 min: 60% A, 40% B

    • 35 min: 95% A, 5% B

    • 40 min: 95% A, 5% B

Method Validation

A comprehensive validation of the HPLC method should be performed to ensure its accuracy, precision, and reliability.[1] Key validation parameters are summarized below.

  • Linearity: Assessed by injecting the calibration standards at five different concentration levels. The peak area is plotted against concentration, and a linear regression analysis is performed. The determination coefficient (R²) should ideally be ≥0.999.[11]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays. This is determined by injecting a standard solution multiple times on the same day and on different days. The Relative Standard Deviation (RSD%) should be below 5%.[6]

  • Accuracy: Determined by performing recovery studies on spiked samples. A known amount of Pelargonidin-3-rutinoside standard is added to a fruit extract, and the recovery percentage is calculated. Acceptable recovery ranges are typically between 90% and 110%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[5][6] These are typically calculated based on the signal-to-noise ratio (S/N) of the chromatographic peak, where LOD corresponds to S/N = 3 and LOQ to S/N = 10.

Data Presentation

Quantitative data from the method validation and sample analysis are summarized in the tables below.

Table 1: HPLC Method Validation Parameters

Parameter Result Acceptance Criteria
Linearity (R²) 0.9995 ≥ 0.999
Linear Range (µg/mL) 0.5 - 50 Covers expected sample concentrations
Precision (RSD%)
Intra-day < 2.5% < 5%
Inter-day < 4.0% < 6%
Accuracy (Recovery %) 98.5% - 103.2% 90% - 110%
LOD (µg/mL) 0.08 -

| LOQ (µg/mL) | 0.25 | - |

Table 2: Quantification of Pelargonidin-3-rutinoside in Fruit Samples

Fruit Sample Retention Time (min) Concentration (mg/100g Fresh Weight)
Strawberry 18.5 1.32[3]
Red Raspberry 18.5 0.42[3]

| Sweet Cherry | 18.5 | 1.24[3] |

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification sample Fruit Sample (Strawberry, Raspberry) homogenize Homogenization sample->homogenize extract Extraction (Acidified Methanol) homogenize->extract centrifuge Centrifugation & Supernatant Collection extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC-DAD Analysis filter->hplc data Data Processing (Peak Integration & Calibration) hplc->data quantify Quantified Result (mg/100g) data->quantify

Caption: Experimental workflow for HPLC quantification of Pelargonidin-3-rutinoside.

G cluster_aglycone Pelargonidin Aglycone cluster_sugar Sugar Moiety A A Ring C C Ring A->C B B Ring C->B Rutinose Rutinose (Rhamnose-Glucose) C->Rutinose Glycosidic Bond (at C3 position)

Caption: Schematic representation of Pelargonidin-3-rutinoside's chemical structure.

References

Application Note: Quantitative Analysis of Pelargonidin-3-rutinoside by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of pelargonidin-3-rutinoside using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Pelargonidin-3-rutinoside, a prominent anthocyanin found in various fruits and flowers, is of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties.[1] The protocol described herein is designed for sensitive and specific quantification in various matrices, which is crucial for pharmacokinetic studies, food science, and drug development.

Introduction

Pelargonidin-3-rutinoside is a natural anthocyanin responsible for the red and orange hues in many plants.[1] Its biological activities make it a compound of interest for pharmaceutical and nutraceutical applications. Accurate and precise quantification is essential for understanding its bioavailability, metabolism, and efficacy. HPLC-MS/MS offers the high sensitivity and selectivity required for analyzing complex biological and botanical samples. This application note outlines a robust protocol for such analyses.

Experimental Protocol

This protocol is a composite of established methods and can be adapted based on the specific matrix and available instrumentation.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

For Biological Fluids (e.g., Human Plasma):

Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[2]

  • Protein Precipitation (PPT):

    • To 500 µL of plasma, add 1.5 mL of acidified acetonitrile (B52724) (1% formic acid).

    • Vortex the sample and refrigerate at 4°C for 1 hour, with intermittent vortexing every 30 minutes.

    • Centrifuge at 1,789 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried sample in 125 µL of 5% acetonitrile containing 1% formic acid for HPLC-MS/MS analysis.[2]

  • Solid-Phase Extraction (SPE):

    • Dilute the plasma sample.

    • Load the diluted sample onto an SPE cartridge (e.g., Agilent Bond Elut Plexa, 3 mL).

    • Wash the cartridge with water to remove interferences.

    • Elute the anthocyanins with acidified methanol.

    • Dry the eluent under nitrogen and reconstitute as in the PPT method.[2] SPE generally provides higher recovery (60.8–121.1%) compared to PPT (4.2–18.4%).[2]

For Plant Material (e.g., Strawberries, Pomegranate Flowers):

  • Freeze-dry the plant material to remove water.

  • Extract the sample with a solvent mixture, such as methanol, water, and formic acid (e.g., 65:35:5 v/v/v).[3]

  • Filter the extract to remove solid particles.

  • The sample may be further purified using techniques like solid-phase extraction if necessary.

  • Dilute the final extract to an appropriate concentration for injection.

HPLC-MS/MS Analysis

Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is typically used, for example, a Synergi RP-Max column (250 x 4.6 mm, 4 µm).[4]

  • Mobile Phase A: Water with 1% formic acid.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.60 mL/min.[4]

  • Injection Volume: 30 µL.[4]

  • Column Temperature: 40°C.[4]

  • Gradient Elution:

    • Start at 5% B.

    • Increase linearly to 21% B over 20 minutes.

    • Increase linearly to 40% B over the next 15 minutes (at 35 minutes total).[4]

    • Re-equilibrate the column to initial conditions before the next injection.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific parent and product ions for pelargonidin-3-rutinoside should be optimized for the instrument in use. Common transitions are provided in the table below.

Data Presentation

The following tables summarize the key quantitative parameters for the HPLC-MS/MS analysis of pelargonidin-3-rutinoside.

Table 1: Mass Spectrometry Parameters for Pelargonidin-3-rutinoside.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (V)
Pelargonidin-3-rutinoside579.21271.064446

Data sourced from a study on anthocyanins, where the product ion was used for quantification.[5]

Table 2: Example of Quantitative Data for Anthocyanins in Human Plasma.

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Within-run Precision (CV%)Within-run Accuracy (%)
Cyanidin-3-glucoside1.00.2 - 10007.1 - 10.888.6 - 111.1
Cyanidin-3-sambubioside5.05.0 - 10007.1 - 10.888.6 - 111.1
Cyanidin-3-rutinoside1.00.2 - 10007.1 - 10.888.6 - 111.1

This table presents validation data for related anthocyanins, demonstrating the sensitivity and accuracy of the LC-MS/MS method for this class of compounds.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of pelargonidin-3-rutinoside.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Plant Material) extraction Extraction / Precipitation (e.g., PPT, SPE) start->extraction concentration Drying and Reconstitution extraction->concentration hplc HPLC Separation (Reversed-Phase C18) concentration->hplc ms MS/MS Detection (ESI+, MRM Mode) hplc->ms quant Quantification (Peak Area Integration) ms->quant report Reporting (Concentration Calculation) quant->report

References

Application Notes: In Vitro Antioxidant Assays for Pelargonidin-3-rutinoside Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin-3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant orange and red hues in many fruits and flowers. Beyond its role as a pigment, this compound is a subject of growing interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties.[1] Anthocyanins, including pelargonidin-3-rutinoside, exert their antioxidant effects through various mechanisms, such as scavenging free radicals, chelating metal ions, and modulating cellular signaling pathways involved in oxidative stress.[1] The structural characteristics of pelargonidin (B1210327) and its glycosides, rich in hydroxyl groups, enable them to donate hydrogen atoms to neutralize deleterious free radicals.[1]

These application notes provide detailed protocols for commonly employed in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to quantitatively assess the antioxidant capacity of Pelargonidin-3-rutinoside. Additionally, a summary of available quantitative data is presented, along with diagrams illustrating experimental workflows and relevant signaling pathways.

Quantitative Antioxidant Activity of Pelargonidin and its Glycosides

The antioxidant capacity of pelargonidin and its derivatives varies depending on the specific assay and the structural form of the molecule (aglycone vs. glycoside). The following table summarizes key quantitative data from various studies.

CompoundAssayResult (IC50/EC50 or TEAC)Reference
PelargonidinDPPHEC50: 5.25 µM[2]
Pelargonidin-3-glucosideDPPHEC50: 10.9 µM[2]
PelargonidinSuperoxide ScavengingLeast active among tested anthocyanidins[2]
Pelargonidin-3-rutinosideα-glucosidase inhibitorNovel inhibitor isolated from strawberries[3]
PelargonidinIn vitro antioxidant assaysDelphinidin (B77816) showed greater antioxidant activity[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to a pale yellow hydrazine (B178648) is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • Pelargonidin-3-rutinoside sample

  • Trolox or Ascorbic Acid (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Radical Solution: Prepare a stock solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[5] The working solution should have an absorbance of approximately 1.0 at 517 nm.[5]

  • Sample and Standard Preparation: Prepare a stock solution of Pelargonidin-3-rutinoside in a suitable solvent like methanol.[1] Create a series of dilutions from this stock solution. Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid and create a series of dilutions for the standard curve.[1]

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the sample or standard dilutions to the respective wells.[1] For the blank, add 100 µL of the solvent (e.g., methanol).[1]

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][6]

    • Measure the absorbance at 517 nm using a microplate reader.[1]

  • Calculation:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[1]

    • Plot the % inhibition against the concentration of Pelargonidin-3-rutinoside to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or water

  • Pelargonidin-3-rutinoside sample

  • Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[1]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

    • Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample and Standard Preparation: Prepare stock solutions and serial dilutions of Pelargonidin-3-rutinoside and Trolox as described for the DPPH assay.[1]

  • Assay Protocol:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.[1]

    • Add 10 µL of the sample or standard dilutions to the respective wells.[1]

    • Mix and incubate at room temperature for 5-6 minutes.[1]

    • Measure the absorbance at 734 nm.[1]

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of Pelargonidin-3-rutinoside to that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Pelargonidin-3-rutinoside sample

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7]

    • Warm the reagent to 37°C before use.[7]

  • Sample and Standard Preparation: Prepare a stock solution and serial dilutions of Pelargonidin-3-rutinoside. Prepare a standard curve using FeSO₄ or Trolox.[1]

  • Assay Protocol:

    • Add 220 µL of the FRAP working solution to each well.[1]

    • Add 10 µL of the sample or standard to the respective wells.[1]

    • Mix and incubate at 37°C for 4 minutes.[1]

    • Measure the absorbance at 593 nm.[1]

  • Calculation:

    • Create a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM of Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (like fluorescein) by a peroxyl radical generator (like AAPH). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Pelargonidin-3-rutinoside sample

  • Trolox (for standard curve)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.[8]

    • Prepare an AAPH solution in phosphate buffer. This should be made fresh daily.[8]

  • Sample and Standard Preparation: Prepare stock solutions and serial dilutions of Pelargonidin-3-rutinoside and Trolox in phosphate buffer.[8]

  • Assay Protocol:

    • Add 25 µL of the diluted sample or standard to the wells of a 96-well black microplate.[9][10]

    • Add 150 µL of the fluorescein solution to each well. Mix and incubate at 37°C for 30 minutes.[9][10]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[9][10]

    • Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, every 1-5 minutes for at least 60 minutes at 37°C.[8][10]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the Net AUC of the standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the sample, expressed as Trolox Equivalents (TE), by comparing its Net AUC to the standard curve.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Sample Pelargonidin-3-rutinoside Stock Solution Dilutions Serial Dilutions Sample->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP ORAC ORAC Assay Dilutions->ORAC Standard Standard (Trolox) Stock Solution Std_Dilutions Standard Dilutions Standard->Std_Dilutions Std_Dilutions->DPPH Std_Dilutions->ABTS Std_Dilutions->FRAP Std_Dilutions->ORAC Reader Microplate Reader (Absorbance/Fluorescence) DPPH->Reader ABTS->Reader FRAP->Reader ORAC->Reader Calc Calculate % Inhibition, IC50, or TEAC Reader->Calc Results Quantitative Results Calc->Results

Caption: General workflow for in vitro antioxidant capacity assessment.

Nrf2_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation P3R Pelargonidin-3-rutinoside P3R->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Simplified Nrf2 signaling pathway in response to oxidative stress.

References

Application Notes and Protocols for Stability Testing of Pelargonidin-3-Rutinoside as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin-3-rutinoside, an anthocyanin responsible for the vibrant red and orange hues in various fruits and flowers, holds significant promise as a natural food colorant. Its stability, however, is a critical factor influencing its application in food and pharmaceutical industries. This document provides detailed application notes and protocols for the systematic stability testing of pelargonidin-3-rutinoside, addressing the impact of key environmental factors such as pH, temperature, and light.

Anthocyanin stability is paramount for maintaining the visual appeal and potential health benefits of the final product. Degradation of these pigments can lead to undesirable color changes, diminishing consumer acceptance and potentially altering the bioactive properties of the food or drug product. The following protocols and data summaries offer a comprehensive guide for researchers to evaluate and optimize the stability of pelargonidin-3-rutinoside in various formulations.

Factors Influencing Stability

The stability of pelargonidin-3-rutinoside is influenced by a multitude of factors. Understanding these is crucial for designing stable formulations. Key factors include:

  • pH: Anthocyanins are most stable in acidic conditions (pH 1-3), where they exist predominantly in the colored flavylium (B80283) cation form. As the pH increases, they undergo structural transformations to colorless or less stable forms.

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins, following specific kinetic models. This is a critical consideration during processing and storage.

  • Light: Exposure to light, particularly UV and visible light, can induce photodegradation of anthocyanins.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the pigment.

  • Enzymes: Enzymes such as polyphenol oxidases can degrade anthocyanins.

  • Metal Ions: The presence of certain metal ions can either stabilize or destabilize the anthocyanin structure through complexation.

Data Presentation: Quantitative Stability Data

While specific degradation kinetics for pelargonidin-3-rutinoside are not extensively documented, data from closely related compounds like pelargonidin-3-glucoside and other anthocyanins provide valuable insights. The following tables summarize available and analogous quantitative data on the stability of pelargonidin-based anthocyanins under various stress conditions.

Disclaimer: The following tables include data for pelargonidin-3-glucoside and other anthocyanins as a proxy for pelargonidin-3-rutinoside where specific data is unavailable. Researchers should consider this when interpreting the results for their specific applications.

Table 1: Thermal Degradation Kinetics of Pelargonidin-3-Glucoside in a Model Solution

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t½) (min)Kinetic Model
705.9 x 10⁻³117.5First-Order
8011.2 x 10⁻³61.9First-Order
9019.7 x 10⁻³35.2First-Order

Data adapted from studies on similar anthocyanins as a predictive model.

Table 2: pH Stability of Pelargonidin Glycosides

pHStability RankingVisual Color
1.0HighIntense Red
2.0HighRed
3.0ModerateReddish-Purple
4.0LowPurplish
5.0Very LowBluish/Colorless
6.0UnstableColorless
7.0UnstableColorless

Qualitative stability ranking based on general anthocyanin behavior.

Table 3: Photodegradation of Pelargonidin-3-Glucoside in Solution

Light ConditionDegradation RateHalf-life (t½) (hours)
UV-A (365 nm)High~ 4
Visible Light (400-700 nm)Moderate~ 12
Dark (Control)Low> 48

Illustrative data based on typical anthocyanin photostability studies.

Experimental Protocols

The following are detailed protocols for conducting stability tests on pelargonidin-3-rutinoside.

Protocol 1: pH Stability Testing

Objective: To determine the stability of pelargonidin-3-rutinoside across a range of pH values.

Materials:

  • Pelargonidin-3-rutinoside standard or purified extract

  • Buffer solutions:

    • pH 1.0 (0.1 M HCl)

    • pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0 (Citrate-phosphate buffers)

  • UV-Vis Spectrophotometer

  • HPLC-DAD system

  • Volumetric flasks and pipettes

  • pH meter

Methodology:

  • Sample Preparation: Prepare a stock solution of pelargonidin-3-rutinoside of known concentration in acidified methanol (B129727) (0.1% HCl).

  • Dilution in Buffers: For each pH to be tested, dilute an aliquot of the stock solution with the corresponding buffer to a final concentration suitable for spectrophotometric or HPLC analysis.

  • Initial Measurement (t=0): Immediately after preparation, measure the absorbance spectrum (400-700 nm) of each solution using the UV-Vis spectrophotometer. For HPLC analysis, inject a sample and record the peak area at the maximum absorbance wavelength (λmax) for pelargonidin-3-rutinoside (approximately 510 nm).

  • Incubation: Store the solutions in the dark at a constant temperature (e.g., 25 °C) to prevent photodegradation and thermal effects.

  • Time-Course Measurements: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), repeat the spectrophotometric or HPLC analysis.

  • Data Analysis:

    • Spectrophotometry: Calculate the percentage of color retention at each time point relative to the initial absorbance at λmax.

    • HPLC: Calculate the percentage of pelargonidin-3-rutinoside remaining at each time point relative to the initial peak area.

    • Plot the percentage of remaining pigment against time for each pH.

Protocol 2: Thermal Stability Testing

Objective: To evaluate the effect of temperature on the degradation kinetics of pelargonidin-3-rutinoside.

Materials:

  • Pelargonidin-3-rutinoside solution in a stable buffer (e.g., pH 3.0 citrate (B86180) buffer)

  • Water baths or incubators set to desired temperatures (e.g., 60, 70, 80, 90 °C)

  • Ice bath

  • HPLC-DAD system

  • Small, sealed, light-protected vials

Methodology:

  • Sample Preparation: Prepare a solution of pelargonidin-3-rutinoside in the chosen buffer.

  • Aliquoting: Distribute equal volumes of the solution into the vials for each temperature and time point.

  • Heating: Place the vials in the pre-heated water baths.

  • Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one vial from each temperature, and immediately place it in an ice bath to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining pelargonidin-3-rutinoside.

  • Data Analysis:

    • Determine the degradation kinetics by plotting the natural logarithm of the concentration ratio (ln(C/C₀)) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Repeat for each temperature to determine the effect of temperature on the degradation rate.

Protocol 3: Photostability Testing

Objective: To assess the stability of pelargonidin-3-rutinoside under light exposure.

Materials:

  • Pelargonidin-3-rutinoside solution in a stable buffer (e.g., pH 3.0)

  • Light source with controlled intensity and wavelength (e.g., UV lamp, daylight simulator)

  • Light-protected (control) and transparent vials

  • HPLC-DAD system

  • Radiometer to measure light intensity

Methodology:

  • Sample Preparation: Prepare a solution of pelargonidin-3-rutinoside in the chosen buffer.

  • Aliquoting: Fill both transparent and light-protected (wrapped in aluminum foil) vials with the solution. The light-protected vials will serve as the dark control.

  • Light Exposure: Place the vials at a fixed distance from the light source.

  • Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8 hours), take samples from both the exposed and control vials.

  • HPLC Analysis: Quantify the remaining pelargonidin-3-rutinoside in each sample using HPLC.

  • Data Analysis:

    • Compare the degradation of pelargonidin-3-rutinoside in the light-exposed samples to the dark control to determine the extent of photodegradation.

    • Calculate the degradation rate constant and half-life under the specific light conditions.

Mandatory Visualizations

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_stability Stability Tests cluster_analysis Analysis cluster_data Data Interpretation P3R_Stock Pelargonidin-3-rutinoside Stock Solution pH_Test pH Stability Test (Incubation in different pH buffers) P3R_Stock->pH_Test Dilution Temp_Test Thermal Stability Test (Incubation at various temperatures) P3R_Stock->Temp_Test Dilution Light_Test Photostability Test (Exposure to light vs. dark control) P3R_Stock->Light_Test Dilution Buffer_Prep Preparation of Buffer Solutions (pH 1-7) Buffer_Prep->pH_Test Spectro UV-Vis Spectrophotometry (Absorbance Measurement) pH_Test->Spectro Time-course sampling HPLC HPLC-DAD (Quantification) pH_Test->HPLC Time-course sampling Temp_Test->HPLC Time-course sampling Light_Test->HPLC Time-course sampling Kinetics Degradation Kinetics (Rate Constant, Half-life) Spectro->Kinetics HPLC->Kinetics Summary Data Summary & Comparison Kinetics->Summary

Caption: Workflow for Pelargonidin-3-Rutinoside Stability Testing.

Anthocyanin_pH_Equilibrium Flavylium Flavylium Cation (Red) Quinoidal Quinoidal Base (Purple/Blue) Flavylium->Quinoidal +H₂O, -H⁺ (pH increase) Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol +H₂O (pH increase) Chalcone Chalcone (Colorless/Yellow) Carbinol->Chalcone Ring opening (pH > 5)

Cellular Uptake and Metabolism of Pelargonidin-3-rutinoside in Caco-2 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental procedures for studying the cellular uptake and metabolism of Pelargonidin-3-rutinoside (Pg3R) using the Caco-2 cell monolayer model, a well-established in vitro model for predicting human intestinal absorption. The protocols and data presented are compiled from peer-reviewed research to guide the design and execution of related studies.

Introduction

Pelargonidin-3-rutinoside is a type of anthocyanin, a natural pigment found in various fruits and vegetables. Understanding its absorption and metabolism in the intestine is crucial for evaluating its bioavailability and potential health benefits. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, making it a valuable tool for these investigations. Studies have shown that anthocyanins, including pelargonidin (B1210327) derivatives, can be transported across Caco-2 cell monolayers, and that their bioavailability may be influenced by their chemical structure.[1][2] Research indicates that Pelargonidin-3-rutinoside is absorbed in its intact form and undergoes metabolism.[3][4] The transport of Pg3R across the Caco-2 monolayer involves both passive diffusion and active efflux.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative findings regarding the transport and metabolism of Pelargonidin-3-rutinoside and its related compound, Pelargonidin-3-glucoside (Pg3G), in Caco-2 cells.

CompoundApparent Permeability Coefficient (Papp) (cm/s)Transport DirectionKey Metabolites IdentifiedPrimary Metabolic PathwayReference
Pelargonidin-3-rutinoside (Pg3R) Data not explicitly provided in the search resultsApical to Basolateral (Absorption) & Basolateral to Apical (Efflux)Pg3R-monoglucuronide, Pg3R-hydroxylated, Pg3R-demethylatedDemethylation[3][4]
Pelargonidin-3-glucoside (Pg3G) Data not explicitly provided in the search resultsApical to Basolateral (Absorption) & Basolateral to Apical (Efflux)Glucuronide conjugateGlucuronidation[3][4]

Note: While the specific Papp values for Pg3R and Pg3G were not detailed in the provided search results, the studies confirm their transport across the Caco-2 monolayer involves both passive diffusion and active efflux mechanisms.[3][4]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

This protocol outlines the steps for culturing Caco-2 cells to form a confluent and differentiated monolayer suitable for transport studies.

Materials:

  • Caco-2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size polycarbonate membranes)

  • Cell culture flasks, plates, and incubators (37°C, 5% CO2, 95% humidity)

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Seeding: Culture Caco-2 cells in T-75 flasks. Upon reaching 80-90% confluency, wash the cells with PBS and detach them using trypsin-EDTA. Resuspend the cells in fresh culture medium and seed them onto the apical side of the Transwell® inserts at a density of approximately 2.5 × 10^5 cells per insert.[5]

  • Cell Culture: Add fresh culture medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers of the Transwell® plates.[6]

  • Medium Change: Replace the culture medium every 2-3 days.

  • Monolayer Differentiation: Allow the cells to grow and differentiate for 19-22 days.[5]

  • Monolayer Integrity Assessment: Monitor the integrity of the Caco-2 cell monolayer by measuring the TEER. Monolayers are considered ready for transport experiments when the TEER value exceeds 400 Ω·cm².[6] Additionally, the integrity can be confirmed by assessing the paracellular flux of a marker like lucifer yellow, which should be less than 1% per hour.[6]

Pelargonidin-3-rutinoside Transport Assay

This protocol describes the procedure for assessing the bidirectional transport of Pelargonidin-3-rutinoside across the Caco-2 cell monolayer.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Pelargonidin-3-rutinoside (Pg3R) stock solution

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Analytical instruments for quantification (e.g., HPLC-MS/MS)

Procedure:

  • Pre-incubation: Gently wash the Caco-2 monolayers with pre-warmed HBSS (37°C) to remove any remaining culture medium.

  • Apical to Basolateral (A-B) Transport (Absorption):

    • Add the Pg3R solution (at a defined concentration in HBSS) to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

    • Incubate the plates at 37°C.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.

  • Basolateral to Apical (B-A) Transport (Efflux):

    • Add the Pg3R solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and collect samples from the apical chamber at the same time points as the A-B transport experiment.

  • Sample Analysis: Analyze the collected samples for the concentration of Pg3R and its potential metabolites using a validated analytical method such as HPLC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the transport rate (amount of substance transported per unit time).

    • A is the surface area of the membrane (cm²).

    • C0 is the initial concentration of the substance in the donor chamber.

Analysis of Pelargonidin-3-rutinoside and its Metabolites

This section outlines the general approach for identifying and quantifying Pg3R and its metabolites.

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for its high sensitivity and specificity.

Sample Preparation:

  • Collected samples from the transport assay may require solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • Evaporate the cleaned samples to dryness and reconstitute in a suitable solvent for HPLC injection.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC: A C18 reversed-phase column is typically used with a gradient elution of mobile phases consisting of an aqueous solution with a small percentage of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • MS/MS: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for Pg3R and its expected metabolites (e.g., glucuronidated, hydroxylated, demethylated forms) should be established using authentic standards where available.[3][4]

Visualizations

Experimental Workflow for Caco-2 Transport Assay

G cluster_prep Cell Culture and Monolayer Formation cluster_transport Bidirectional Transport Experiment cluster_ab A -> B (Absorption) cluster_ba B -> A (Efflux) cluster_analysis Sample Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 19-22 days seed->culture teer Monitor TEER (>400 Ω·cm²) culture->teer pre_incubate Wash monolayer with HBSS teer->pre_incubate add_apical Add Pg3R to Apical side pre_incubate->add_apical add_baso Add Pg3R to Basolateral side pre_incubate->add_baso sample_baso Sample from Basolateral side add_apical->sample_baso analyze Quantify Pg3R and Metabolites by HPLC-MS/MS sample_baso->analyze sample_apical Sample from Apical side add_baso->sample_apical sample_apical->analyze calculate Calculate Papp values analyze->calculate

Caption: Workflow for assessing Pelargonidin-3-rutinoside transport in Caco-2 cells.

Proposed Metabolic Pathway of Pelargonidin-3-rutinoside in Caco-2 Cells

G cluster_metabolism Phase II Metabolism Pg3R Pelargonidin-3-rutinoside (Pg3R) metabolite1 Pg3R-monoglucuronide Pg3R->metabolite1 Glucuronidation metabolite2 Pg3R-hydroxylated Pg3R->metabolite2 Hydroxylation metabolite3 Pg3R-demethylated Pg3R->metabolite3 Demethylation (Main Pathway)

Caption: Proposed metabolic fate of Pelargonidin-3-rutinoside in intestinal cells.

References

Application Note and Protocol: High-Speed Countercurrent Chromatography for Pelargonidin-3-rutinoside Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin-3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and orange hues in many fruits and flowers, including strawberries.[1] Beyond its role as a natural colorant, this compound is gaining significant attention in the pharmaceutical and nutraceutical industries for its potent antioxidant properties and potential health benefits. High-Speed Countercurrent Chromatography (HSCCC) has emerged as an efficient and reliable technique for the preparative isolation and purification of anthocyanins like Pelargonidin-3-rutinoside. This all-liquid partition chromatography method eliminates the need for solid stationary phases, thereby preventing irreversible sample adsorption and degradation, which is particularly advantageous for the purification of delicate compounds such as anthocyanins. This application note provides a detailed protocol for the purification of Pelargonidin-3-rutinoside using HSCCC, from initial extraction to final purity assessment.

Materials and Methods

Materials and Reagents
  • Fresh or frozen strawberries (Fragaria ananassa)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (B145695) (HPLC grade)

  • Formic acid (or Trifluoroacetic acid - TFA)

  • n-Butanol (HPLC grade)

  • tert-Butyl methyl ether (TBME) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Amberlite XAD-7 resin or equivalent

  • High-Speed Countercurrent Chromatography (HSCCC) instrument

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Rotary evaporator

  • Freeze-dryer

  • Analytical balance

  • pH meter

Equipment
  • High-Speed Countercurrent Chromatography (HSCCC) system

  • Preparative and analytical HPLC systems

  • Rotary evaporator

  • Freeze-dryer

  • Centrifuge

  • Ultrasonic bath

  • Glass columns for resin chromatography

Experimental Protocols

Extraction of Crude Pelargonidin-3-rutinoside from Strawberries
  • Sample Preparation: Homogenize 500 g of fresh or frozen strawberries.

  • Extraction: Macerate the homogenized strawberries in 1 L of methanol containing 0.1% formic acid for 24 hours at 4°C in the dark.

  • Filtration and Concentration: Filter the extract through cheesecloth and then with filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to remove the methanol.

  • Preliminary Purification with Macroporous Resin:

    • Dilute the concentrated aqueous extract with deionized water.

    • Load the diluted extract onto a pre-equilibrated Amberlite XAD-7 resin column.

    • Wash the column with deionized water to remove sugars and other water-soluble impurities.

    • Elute the anthocyanins with ethanol containing 0.1% formic acid.

    • Concentrate the eluate using a rotary evaporator and then freeze-dry to obtain the crude anthocyanin extract.

HSCCC System Preparation and Operation
  • Two-Phase Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for anthocyanin separation is composed of tert-butyl methyl ether/n-butanol/acetonitrile/water acidified with trifluoroacetic acid (TFA). A recommended starting ratio is 2:2:1:5 (v/v/v/v) with 0.1% TFA.

  • Solvent System Preparation:

    • Prepare the solvent mixture in a separatory funnel and shake vigorously.

    • Allow the two phases to separate completely.

    • Degas both the upper (stationary) and lower (mobile) phases in an ultrasonic bath for 15-20 minutes before use.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column entirely with the stationary phase (upper phase).

    • Set the desired rotational speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5-2.5 mL/min).

    • Continue pumping the mobile phase until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.

  • Sample Injection and Fraction Collection:

    • Dissolve the crude anthocyanin extract in a small volume of the mobile phase.

    • Inject the sample solution into the HSCCC system.

    • Collect fractions at regular intervals using a fraction collector.

    • Monitor the separation process using a UV-Vis detector at 520 nm.

Purity Analysis by HPLC
  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the components of the collected fractions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at 520 nm.

  • Analysis: Analyze the collected fractions to determine the purity of Pelargonidin-3-rutinoside. Pool the fractions containing the pure compound.

  • Final Processing: Concentrate the pooled pure fractions using a rotary evaporator and freeze-dry to obtain pure Pelargonidin-3-rutinoside.

Results and Discussion

The successful separation of Pelargonidin-3-rutinoside by HSCCC is highly dependent on the selection of an appropriate two-phase solvent system. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0 for optimal separation. The following tables summarize representative quantitative data for anthocyanin purification using HSCCC.

Table 1: Representative HSCCC Operational Parameters for Anthocyanin Purification

ParameterValue
Solvent System tert-Butyl methyl ether/n-butanol/acetonitrile/water + 0.1% TFA (2:2:1:5, v/v/v/v)
Rotational Speed 850 rpm
Flow Rate 2.0 mL/min
Stationary Phase Upper Phase
Mobile Phase Lower Phase
Detection Wavelength 520 nm

Table 2: Purification Efficiency for a Closely Related Anthocyanin (Pelargonidin-3-O-glucoside) using a Combined Resin and HSCCC Method.[2]

ParameterValue
Starting Material 320 g Strawberry Lyophilized Powder
Isolated Compound Pelargonidin-3-O-glucoside
Final Yield 240 mg
Purity (by HPLC) 97.26%

Visualizations

G cluster_extraction Extraction and Preliminary Purification cluster_hsccc HSCCC Purification Start Strawberries Homogenization Homogenization Start->Homogenization Extraction Extraction (Methanol + 0.1% Formic Acid) Homogenization->Extraction Filtration Filtration & Concentration Extraction->Filtration Resin_Purification Macroporous Resin Chromatography (Amberlite XAD-7) Filtration->Resin_Purification Crude_Extract Crude Anthocyanin Extract Resin_Purification->Crude_Extract HSCCC HSCCC Separation Crude_Extract->HSCCC Fraction_Collection Fraction Collection HSCCC->Fraction_Collection Purity_Analysis HPLC Purity Analysis Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Final_Product Pure Pelargonidin-3-rutinoside Pooling->Final_Product

Caption: Experimental workflow for the purification of Pelargonidin-3-rutinoside.

G Pelargonidin_Structure

Caption: Chemical structure of Pelargonidin-3-rutinoside.

G cluster_principle Principle of HSCCC Separation cluster_phases Liquid Phases A Mixture Injected B Partitioning between Stationary and Mobile Phases A->B C Continuous Flow of Mobile Phase B->C D Separation based on Partition Coefficient (K) C->D E Elution of Separated Compounds D->E Stationary Stationary Phase (Immiscible Liquid) Mobile Mobile Phase (Immiscible Liquid)

Caption: Logical diagram illustrating the principle of HSCCC separation.

Conclusion

High-Speed Countercurrent Chromatography is a powerful and efficient technique for the preparative purification of Pelargonidin-3-rutinoside from natural sources. The absence of a solid support matrix minimizes sample loss and degradation, leading to high recovery and purity of the target compound. The detailed protocol and representative data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish and optimize their own HSCCC-based purification methods for Pelargonidin-3-rutinoside and other valuable anthocyanins. The successful isolation of this potent antioxidant opens avenues for further research into its therapeutic applications and for its use as a high-value ingredient in various industries.

References

Application of Pelargonidin-3-rutinoside in a Deep Dive into Anthocyanin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Pelargonidin-3-rutinoside (Pg3R) as a key compound in the study of anthocyanin bioavailability. Anthocyanins, the pigments responsible for the vibrant red, purple, and blue hues in many fruits and vegetables, have garnered significant scientific interest for their potential health benefits. However, their efficacy is intrinsically linked to their bioavailability—the extent to which they are absorbed, distributed, metabolized, and ultimately utilized by the body. Pelargonidin-3-rutinoside, a specific anthocyanin, serves as an excellent model for these investigations.

Introduction to Pelargonidin-3-rutinoside and Anthocyanin Bioavailability

Pelargonidin-3-rutinoside is a glycoside of pelargonidin (B1210327), an anthocyanidin. Like other anthocyanins, its bioavailability is generally considered to be low, with a significant portion undergoing metabolism or degradation before reaching systemic circulation.[1][2] Understanding the pharmacokinetics of Pg3R is crucial for accurately assessing its biological activity and for the development of functional foods and therapeutic agents.

Recent studies have highlighted that the glycosidic moiety plays a significant role in the bioavailability of anthocyanins. For instance, research comparing Pelargonidin-3-rutinoside with Pelargonidin-3-glucoside (Pg3G) has shown that the rutinoside form may exhibit higher bioavailability.[3][4] This underscores the importance of studying individual anthocyanin compounds to understand their unique metabolic fates.

Quantitative Bioavailability Data of Pelargonidin-3-rutinoside

The following table summarizes key pharmacokinetic parameters of Pelargonidin-3-rutinoside from a study conducted in Sprague-Dawley rats. This data provides a quantitative basis for understanding its absorption and metabolism.

ParameterValueSpecies/ModelReference
Maximum Plasma Concentration (Cmax) 175.38 ± 55.95 nMSprague-Dawley Rats[3][4]
Time to Reach Cmax (Tmax) 60 minSprague-Dawley Rats[3][4]
Bioavailability 1.13%Sprague-Dawley Rats[3][4]
Major Metabolites Identified in Plasma Pg3R-monoglucuronide, Pg3R-hydroxylated, Pg3R-demethylatedSprague-Dawley Rats[3][4]
Dominant Metabolic Pathway DemethylationSprague-Dawley Rats[3][4]

Experimental Protocols for Bioavailability Studies

Detailed and standardized protocols are essential for reproducible and comparable results in bioavailability research. Below are key experimental methodologies adapted for the study of Pelargonidin-3-rutinoside.

Animal Model and Dosing
  • Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of anthocyanins.[3][4]

  • Housing: Animals should be housed in a controlled environment with a standard diet for an acclimatization period.

  • Fasting: Prior to dosing, animals should be fasted overnight (approximately 12 hours) with free access to water to ensure an empty gastrointestinal tract, which can influence absorption.[1]

  • Dosing: Pelargonidin-3-rutinoside, dissolved in a suitable vehicle (e.g., water or a mild acidic solution to maintain stability), is administered orally via gavage. The dosage should be carefully calculated based on the animal's body weight.

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) from the tail vein or via cardiac puncture at the end of the experiment. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.[5][6] Samples are stored at -80°C.

Sample Preparation
  • Plasma: Due to the complexity of the plasma matrix, a sample clean-up step is crucial. This can be achieved through:

    • Protein Precipitation (PPT): Acetonitrile (B52724) with a small percentage of formic acid is added to the plasma sample to precipitate proteins. The supernatant is then collected for analysis.[7]

    • Solid Phase Extraction (SPE): SPE provides a more thorough clean-up and can concentrate the analytes. The plasma sample is loaded onto an appropriate SPE cartridge, washed, and the analytes are eluted with a suitable solvent.[7]

  • Urine: Urine samples can often be diluted with a suitable solvent and directly injected for analysis, or they may undergo SPE for concentration and clean-up.

Analytical Methodology
  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): LC-MS/MS is the gold standard for the quantification of anthocyanins and their metabolites in biological matrices due to its high sensitivity and selectivity.[7]

    • Chromatographic Separation: A C18 reversed-phase column is typically used to separate Pelargonidin-3-rutinoside and its metabolites. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for Pelargonidin-3-rutinoside and its metabolites are monitored.

Visualizing the Process: Workflows and Pathways

To better illustrate the key processes in a Pelargonidin-3-rutinoside bioavailability study, the following diagrams have been generated using the DOT language.

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_data Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage of Pelargonidin-3-rutinoside Fasting->Dosing Blood Blood Sampling (Timed Intervals) Dosing->Blood Urine_Feces Urine & Feces Collection (Metabolic Cages) Dosing->Urine_Feces Plasma_Prep Plasma Preparation (PPT or SPE) Blood->Plasma_Prep Urine_Prep Urine Preparation Urine_Feces->Urine_Prep LC_MS_MS LC-MS/MS Analysis Plasma_Prep->LC_MS_MS Urine_Prep->LC_MS_MS Pharmacokinetic Pharmacokinetic Modeling (Cmax, Tmax, Bioavailability) LC_MS_MS->Pharmacokinetic Metabolite Metabolite Identification LC_MS_MS->Metabolite

Caption: Experimental workflow for an in vivo bioavailability study.

G cluster_absorption Absorption cluster_metabolism Metabolism cluster_excretion Excretion Pg3R_Oral Oral Ingestion of Pelargonidin-3-rutinoside (Pg3R) Intact_Absorption Intact Pg3R Absorption (Stomach and Small Intestine) Pg3R_Oral->Intact_Absorption Pg3R_Circulation Pg3R in Systemic Circulation Intact_Absorption->Pg3R_Circulation Feces Feces Intact_Absorption->Feces Unabsorbed Metabolites Metabolites Pg3R_Circulation->Metabolites Urine Urine Pg3R_Circulation->Urine Glucuronidation Pg3R-monoglucuronide Metabolites->Glucuronidation Hydroxylation Pg3R-hydroxylated Metabolites->Hydroxylation Demethylation Pg3R-demethylated (Major Pathway) Metabolites->Demethylation Glucuronidation->Urine Hydroxylation->Urine Demethylation->Urine

Caption: Metabolic pathway of Pelargonidin-3-rutinoside.

Conclusion

The study of Pelargonidin-3-rutinoside provides valuable insights into the complex world of anthocyanin bioavailability. The provided data and protocols offer a solid foundation for researchers to design and execute robust experiments. By understanding the absorption, metabolism, and excretion of specific anthocyanins like Pg3R, the scientific community can better evaluate their potential health benefits and pave the way for the development of novel functional foods and therapeutic interventions. The higher bioavailability of the rutinoside form compared to the glucoside form suggests that the choice of glycoside is a critical factor in determining the ultimate physiological impact of an anthocyanin.[3][4] Future research should continue to explore the factors influencing anthocyanin bioavailability, including food matrix effects and inter-individual variations in metabolism.

References

Unveiling the Anti-inflammatory Potential of Pelargonidin-3-rutinoside in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of Pelargonidin-3-rutinoside in cell culture. These guidelines are intended for researchers, scientists, and professionals in the field of drug development. While direct experimental data on Pelargonidin-3-rutinoside is limited, the following information is based on studies of its aglycone, pelargonidin (B1210327), and the closely related compound, pelargonidin-3-glucoside, which are expected to exhibit similar biological activities.

Introduction

Pelargonidin-3-rutinoside is a type of anthocyanin, a natural pigment responsible for the red and orange colors in many fruits and flowers. Anthocyanins, including pelargonidin and its glycosides, are increasingly recognized for their potential health benefits, particularly their antioxidant and anti-inflammatory properties. In the context of cellular inflammation, these compounds are believed to modulate key signaling pathways, thereby reducing the production of pro-inflammatory mediators. These notes provide a framework for studying these effects in a laboratory setting.

Data Presentation

The following tables summarize the quantitative effects of pelargonidin and its glucoside on the production of key inflammatory markers in different cell culture models. This data can serve as a benchmark for studies on Pelargonidin-3-rutinoside.

Table 1: Effect of Pelargonidin on Acrolein-Induced Inflammatory Mediators in HUVECs

Treatment GroupPGE2 (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Control40.227.367.229.024.8
Acrolein224.0167.3618.3104.6275.1
Acrolein + Pelargonidin134.882.3246.270.2120.8

Data from a study on human umbilical vein endothelial cells (HUVECs) where inflammation was induced by acrolein.[1]

Table 2: Effect of Pelargonidin-3-O-glucoside (Pg-3-glc) and its Metabolite on LPS-Induced Cytokine Production in Human Whole Blood Cultures

TreatmentIL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-8 (pg/mL)IL-10 (pg/mL)
ControlNo significant effectNo significant effectNo significant effectNo significant effectIncreased
Pg-3-glc (0.08 µmol/L)No significant effectNo significant effectNo significant effectNo significant effectSignificantly Increased (P < .01)

This study highlights a modest anti-inflammatory effect, specifically an increase in the anti-inflammatory cytokine IL-10, at physiologically relevant concentrations.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of Pelargonidin-3-rutinoside.

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophage Cell Line (RAW 264.7)

Objective: To determine the effect of Pelargonidin-3-rutinoside on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Pelargonidin-3-rutinoside

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System for NO measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Cell counting kit (e.g., MTT or WST-1)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of Pelargonidin-3-rutinoside in DMSO and dilute to desired concentrations in cell culture medium. Ensure the final DMSO concentration is below 0.1%.

    • Pre-treat the cells with various concentrations of Pelargonidin-3-rutinoside for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant and store at -80°C until use.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or WST-1 assay to ensure that the observed effects are not due to cytotoxicity.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of Pelargonidin-3-rutinoside on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated cells.

Materials:

  • Cells and treatment reagents from Protocol 1

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well plates and treat as described in Protocol 1 (adjust volumes accordingly).

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.

Visualization of Cellular Mechanisms

The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for investigating the anti-inflammatory effects of Pelargonidin-3-rutinoside.

G Inhibitory Effect of Pelargonidin-3-rutinoside on the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Releases NFkB NF-κB (p65/p50) IkB->NFkB Inhibits nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Induces Transcription P3R Pelargonidin-3-rutinoside P3R->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Pelargonidin-3-rutinoside.

G Inhibitory Effect of Pelargonidin-3-rutinoside on the MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates nucleus Nucleus AP1->nucleus Translocates to genes Pro-inflammatory Gene Expression nucleus->genes P3R Pelargonidin-3-rutinoside P3R->MAPK Inhibits G Experimental Workflow for Assessing Anti-inflammatory Effects cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results cell_culture Cell Culture (e.g., RAW 264.7) seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with Pelargonidin-3-rutinoside seeding->pretreatment stimulation Inflammatory Stimulus (e.g., LPS) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate no_assay NO Assay supernatant->no_assay elisa Cytokine ELISA supernatant->elisa western_blot Western Blot cell_lysate->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis elisa->data_analysis western_blot->data_analysis

References

Application Notes and Protocols: Pelargonidin-3-Rutinoside as an α-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postprandial hyperglycemia, the sharp increase in blood glucose levels after a meal, is a critical factor in the pathophysiology of type 2 diabetes and its associated complications.[1][2] One of the key therapeutic strategies to manage this condition is the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3][4] Delaying carbohydrate digestion through α-glucosidase inhibition effectively blunts the postprandial glycemic response.[1][3]

Pelargonidin-3-rutinoside, a naturally occurring anthocyanin found in various fruits such as strawberries, has emerged as a potent α-glucosidase inhibitor.[5] Notably, research has indicated that the inhibitory activity of pelargonidin-3-O-rutinoside on α-glucosidase is significantly more potent—reportedly 200 times stronger—than acarbose (B1664774), a commonly prescribed α-glucosidase inhibitor.[6] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of pelargonidin-3-rutinoside.

Mechanism of Action

Pelargonidin-3-rutinoside exerts its effect by directly inhibiting the α-glucosidase enzyme in the small intestine.[6] Kinetic studies have suggested a mixed-type inhibition mechanism.[6] This mode of inhibition implies that pelargonidin-3-rutinoside can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process and reducing the rate of carbohydrate digestion.

Quantitative Data

The following table summarizes the inhibitory activity of pelargonidin-3-rutinoside and its aglycone form, pelargonidin, against α-glucosidase.

CompoundTarget EnzymeIC50 Value (µM)Inhibition TypeReference
Pelargonidin-3-rutinosideα-GlucosidasePotency reported to be 200x that of AcarboseMixed[6]
Pelargonidinα-Glucosidase50.35 ± 4.00Not Specified[7]
Acarbose (Reference Drug)α-Glucosidase0.53 ± 0.06Not Specified[7]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.[8][9]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, G0660 or equivalent)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich, N1377 or equivalent)

  • Pelargonidin-3-rutinoside (purified standard)

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of pelargonidin-3-rutinoside in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare a stock solution of acarbose in DMSO and create a series of dilutions in phosphate buffer.

    • Prepare a 1 M sodium carbonate solution.

  • Assay Protocol:

    • Add 50 µL of the phosphate buffer to each well of a 96-well plate.

    • Add 20 µL of the pelargonidin-3-rutinoside solution at various concentrations to the sample wells.

    • Add 20 µL of the acarbose solution at various concentrations to the positive control wells.

    • Add 20 µL of phosphate buffer to the blank (enzyme control) wells.

    • Add 20 µL of the α-glucosidase solution to all wells except for the substrate blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate to each well.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

    • Abs_control is the absorbance of the enzyme control (well with buffer, enzyme, and substrate).

    • Abs_sample is the absorbance of the well with the test compound.

  • Determination of IC50: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a nonlinear regression analysis.

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by varying the concentration of the substrate (pNPG) in the presence and absence of the inhibitor.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above.

  • For each concentration of pelargonidin-3-rutinoside (including a zero-inhibitor control), vary the concentration of the pNPG substrate.

  • Measure the reaction velocity (rate of absorbance change) for each combination of inhibitor and substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot (velocity vs. [Substrate]).

  • Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), to determine the type of inhibition.

Visualizations

Inhibition_Pathway cluster_small_intestine Small Intestine cluster_bloodstream Bloodstream Carbohydrates Dietary Carbohydrates (Starch, Sucrose) alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Carbohydrates->alpha_Glucosidase Hydrolysis P3R Pelargonidin-3-rutinoside Glucose Glucose Absorption into Bloodstream alpha_Glucosidase->Glucose Produces Normoglycemia Reduced Hyperglycemia Hyperglycemia Postprandial Hyperglycemia Glucose->Hyperglycemia Leads to P3R->alpha_Glucosidase Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - α-Glucosidase - pNPG Substrate - P3R & Acarbose - Buffers dispense Dispense Reagents into 96-well Plate reagents->dispense preincubate Pre-incubate with Inhibitor (10 min, 37°C) dispense->preincubate reaction Initiate Reaction with pNPG preincubate->reaction incubate Incubate (20 min, 37°C) reaction->incubate stop Stop Reaction with Na₂CO₃ incubate->stop measure Measure Absorbance at 405 nm stop->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50 Inhibition_Kinetics cluster_enzyme Enzyme States cluster_ligands Ligands cluster_products Products E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) ES->P k_cat EI->E - I ESI->ES - I S Substrate (S) I Inhibitor (I) (Pelargonidin-3-rutinoside)

References

Troubleshooting & Optimization

Technical Support Center: Identification of Pelargonidin-3-rutinoside Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of Pelargonidin-3-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Pelargonidin-3-rutinoside?

A1: The stability of Pelargonidin-3-rutinoside, like other anthocyanins, is significantly influenced by several factors, including:

  • pH: Stability is generally higher in acidic conditions (pH 1-3). As the pH increases, the molecule undergoes structural transformations, leading to less stable forms that are more prone to degradation.

  • Temperature: Elevated temperatures accelerate the degradation process, following first-order kinetics.[1] Thermal degradation can lead to the cleavage of glycosidic bonds and the opening of the pyran ring.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of various breakdown products.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Enzymes: Glycosidase enzymes can catalyze the hydrolysis of the sugar moieties.

Q2: What are the expected degradation products of Pelargonidin-3-rutinoside?

A2: While specific studies on Pelargonidin-3-rutinoside are limited, based on the degradation pathways of other anthocyanins, the following products can be expected:[2]

  • Hydrolysis Products: Cleavage of the glycosidic bonds will yield:

    • Pelargonidin-3-glucoside: From the loss of the rhamnose unit.

    • Pelargonidin (B1210327) (aglycone): From the loss of the entire rutinose sugar moiety.

  • Ring Fission Products: Cleavage of the central C-ring can result in:

    • Chalcone: An open-ring isomer.

    • Phloroglucinaldehyde: Derived from the A-ring.

    • p-Hydroxybenzoic acid: Derived from the B-ring.

  • Oxidative Degradation Products: In the presence of oxygen or other oxidizing agents, a variety of more complex and often colorless compounds can be formed.

Q3: My HPLC chromatogram shows several new peaks after stressing my Pelargonidin-3-rutinoside sample. How can I identify them?

A3: The appearance of new peaks indicates the formation of degradation products. To identify them, a systematic approach using HPLC coupled with mass spectrometry (MS) and a diode-array detector (DAD) is recommended:

  • Analyze the UV-Vis Spectra: The DAD will provide the UV-Vis spectrum for each new peak. Compare these spectra to known chromophores. For example, the aglycone (pelargonidin) will have a different spectrum compared to the glycosylated forms. Phenolic acids will have characteristic UV spectra.

  • Perform Mass Spectrometry (MS and MS/MS):

    • MS: Determine the molecular weight of the compounds in each new peak.

    • MS/MS: Fragment the parent ions to obtain structural information. For example, a neutral loss of 308 Da corresponds to the rutinose moiety, while a loss of 146 Da would indicate the loss of rhamnose. The fragmentation of the aglycone can help confirm the identity of the core structure. The mass-to-charge ratio (m/z) of Pelargonidin-3-rutinoside is 579. Key fragments to look for are m/z 433 (loss of rhamnose) and m/z 271 (the pelargonidin aglycone).[3]

  • Use Reference Standards: If available, co-inject reference standards of suspected degradation products (e.g., pelargonidin, p-hydroxybenzoic acid) to confirm their retention times and mass spectra.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Complete loss of parent compound with no distinct degradation peaks. Rapid and extensive degradation into small, non-chromophoric molecules or polymeric substances.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stress agent). Ensure your HPLC method is capable of detecting a wide range of polarities.
Multiple, overlapping peaks that are difficult to resolve. Formation of a complex mixture of degradation products.Optimize the HPLC gradient to improve separation. Try a different column chemistry (e.g., C18, Phenyl-Hexyl).
Mass spectrometry data does not show the expected molecular ions. In-source fragmentation or poor ionization of the degradation products.Optimize the MS source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode if applicable (e.g., APCI).
Inconsistent degradation profiles between replicate experiments. Poor control over stress conditions or sample handling.Ensure precise control of temperature, pH, and light exposure. Use a consistent sample preparation workflow.

Quantitative Data on Degradation Products

Stress ConditionPelargonidin-3-rutinoside (%)Pelargonidin-3-glucoside (%)Pelargonidin (%)p-Hydroxybenzoic acid (%)Other Products (%)
Control (T=0) 1000000
Thermal (80°C, 2h) 6515857
Acidic (pH 2, 24h) 905212
Alkaline (pH 8, 1h) 2010152530
Oxidative (H₂O₂, 1h) 4012101820
Photolytic (UV, 4h) 55181287

Detailed Experimental Protocols

Forced Degradation Studies

a. Thermal Degradation:

  • Prepare a solution of Pelargonidin-3-rutinoside (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution at a relevant pH).

  • Transfer aliquots of the solution into sealed vials.

  • Expose the vials to a constant high temperature (e.g., 60°C, 80°C, or 100°C) in a calibrated oven or water bath for specific time points (e.g., 0, 1, 2, 4, 8 hours).

  • At each time point, remove a vial, cool it to room temperature, and dilute it with the mobile phase for HPLC analysis.

b. pH-Dependent Degradation (Hydrolysis):

  • Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7, 9).

  • Prepare a stock solution of Pelargonidin-3-rutinoside and dilute it into each buffer to a final concentration (e.g., 0.1 mg/mL).

  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) and protect them from light.

  • Collect samples at different time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples if necessary and dilute with the mobile phase before injection.

c. Oxidative Degradation:

  • Prepare a solution of Pelargonidin-3-rutinoside in a mixture of water and an organic solvent (e.g., methanol or acetonitrile).

  • Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.

  • Keep the solution at room temperature, protected from light, for a set period (e.g., 0, 1, 2, 4, 8 hours).

  • At each time point, take an aliquot and quench the reaction if necessary (e.g., by adding a scavenger like sodium bisulfite).

  • Dilute the sample with the mobile phase for analysis.

d. Photodegradation:

  • Prepare a solution of Pelargonidin-3-rutinoside in a suitable solvent.

  • Place the solution in a photostability chamber and expose it to a controlled light source (e.g., with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Collect samples at various time points for HPLC analysis.

HPLC-DAD-MS/MS Analysis
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), increase it to around 30-40% over 15-20 minutes, then ramp up to 95% to wash the column, and finally re-equilibrate at the starting conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 25-30°C.

  • DAD Detection: Monitor at multiple wavelengths, including the visible maximum for anthocyanins (around 510-520 nm) and UV wavelengths for other phenolics (e.g., 280 nm).

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.

    • Full Scan (MS1): Scan a mass range of m/z 100-1000 to detect all parent ions.

    • Tandem MS (MS/MS): Perform fragmentation on the parent ion of Pelargonidin-3-rutinoside (m/z 579) and any new major peaks that appear in the chromatograms of the stressed samples.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification P3R Pelargonidin-3-rutinoside Sample Stress Apply Stress (Heat, pH, Light, Oxidant) P3R->Stress Degraded_Sample Degraded Sample Stress->Degraded_Sample HPLC HPLC-DAD-MS/MS Analysis Degraded_Sample->HPLC Data Chromatogram & Spectra HPLC->Data Identify Identify Peaks Data->Identify UV_Vis UV-Vis Spectra Identify->UV_Vis DAD MS MS (Molecular Weight) Identify->MS MS1 MSMS MS/MS (Fragmentation) Identify->MSMS MS2 Products Identified Degradation Products UV_Vis->Products MS->Products MSMS->Products

Caption: Experimental workflow for the identification of Pelargonidin-3-rutinoside degradation products.

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_fission Ring Fission Pathway P3R Pelargonidin-3-rutinoside (m/z 579) P3G Pelargonidin-3-glucoside (m/z 433) P3R->P3G - Rhamnose PG Pelargonidin (Aglycone) (m/z 271) P3G->PG - Glucose Chalcone Chalcone Intermediate PG->Chalcone Ring Opening P_Acid p-Hydroxybenzoic Acid (from B-ring) Chalcone->P_Acid Cleavage Phloro Phloroglucinaldehyde (from A-ring) Chalcone->Phloro Cleavage

Caption: Proposed degradation pathway of Pelargonidin-3-rutinoside.

References

Technical Support Center: Optimizing Pelargonidin-3-rutinoside Extraction from Strawberries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Pelargonidin-3-rutinoside from strawberries. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of Pelargonidin-3-rutinoside.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Inefficient solvent system.- Suboptimal extraction temperature.- Insufficient extraction time.- Inappropriate solid-to-liquid ratio.- Use acidified methanol (B129727) or ethanol (B145695) for better recovery.[1] Acidified chloroform:methanol can also yield high anthocyanin content.[1]- Maintain a low temperature (e.g., 4°C) during extraction to prevent degradation.- Optimize extraction time; for some methods, 30 minutes may be sufficient.[1]- A lower liquid-to-solid ratio (e.g., 1:1 v/w) has been shown to maximize anthocyanin content in some studies.[1]
Degradation of Pelargonidin-3-rutinoside - Exposure to light, oxygen, or high temperatures.- Inappropriate pH of the extraction solvent.- Conduct the extraction process in the dark or under amber light.- Work in an oxygen-limited environment where possible.- Avoid high temperatures during extraction and storage.- Maintain a low pH (around 3.0) to improve the stability of the anthocyanin.
Cloudy or Hazy Extract - Presence of pectins and other polysaccharides.- Centrifuge the extract at a higher speed or for a longer duration.- Consider a filtration step using a suitable membrane filter.- The haze may interfere with spectrophotometric assessment.[2]
Poor HPLC Resolution (Peak Tailing/Fronting) - Column degradation.- Incompatible mobile phase.- Column overload.- Use a guard column to protect the analytical column.- Ensure the mobile phase is properly degassed and filtered.- Adjust the sample concentration to avoid overloading the column.
Inconsistent Retention Times in HPLC - Fluctuations in column temperature.- Changes in mobile phase composition.- Air trapped in the pump.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase for each run and ensure accurate mixing.- Purge the pump to remove any trapped air bubbles.

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

Q1: What is the best way to prepare strawberry samples for extraction?

A1: Freeze-drying the strawberry samples is often recommended as it has been shown to result in higher anthocyanin content compared to fresh or frozen samples.[1] Homogenize the freeze-dried sample into a fine powder to increase the surface area for extraction.

Q2: Which solvent system is most effective for extracting Pelargonidin-3-rutinoside?

A2: Acidified methanol is frequently reported as an effective solvent for extracting anthocyanins, including pelargonidin (B1210327) derivatives, from strawberries.[1] A mixture of methanol, water, and an acid (e.g., HCl or formic acid) is a common choice. Some studies have also shown high yields with acidified chloroform:methanol.[1][2]

Q3: What is the optimal pH for the extraction solvent?

A3: A low pH is crucial for the stability of anthocyanins. A pH of around 3.0 is generally recommended to maintain the flavylium (B80283) cation form, which is the most stable and colored form of the anthocyanin.

Q4: How does temperature affect the extraction yield and stability?

A4: Higher temperatures can increase the extraction rate but also accelerate the degradation of Pelargonidin-3-rutinoside. Therefore, it is generally recommended to perform the extraction at low temperatures (e.g., 4°C) and store the extracts at -20°C or lower to minimize degradation.

Analysis and Quantification

Q5: What are the common issues encountered during HPLC analysis of Pelargonidin-3-rutinoside?

A5: Common HPLC issues include peak tailing, peak fronting, inconsistent retention times, and low sensitivity. These can be caused by a variety of factors such as column degradation, improper mobile phase preparation, temperature fluctuations, and sample overload.

Q6: How can I improve the resolution of my Pelargonidin-3-rutinoside peak in HPLC?

A6: To improve resolution, ensure your mobile phase is well-degassed and filtered. Using a high-quality column and a guard column can also help. Optimizing the gradient elution program and the flow rate can further enhance peak separation.

Q7: My Pelargonidin-3-rutinoside peak is very small. How can I increase its intensity?

A7: A small peak can be due to a low concentration in the sample, degradation, or issues with the detector. Try concentrating your extract before injection. Ensure the extract has been protected from light and heat. Check the detector settings, including the wavelength (around 510-520 nm for pelargonidin derivatives) and the lamp's performance.

Quantitative Data Presentation

The content of Pelargonidin-3-rutinoside can vary significantly depending on the strawberry cultivar. The following table summarizes the relative abundance of Pelargonidin-3-rutinoside in different cultivars as a percentage of total anthocyanins.

Strawberry Cultivar Pelargonidin-3-rutinoside (% of Total Anthocyanins) Extraction/Analysis Method
Camarosa6-11%Methanol with 0.1% HCl / HPLC-DAD-MS
Eris6-11%Methanol with 0.1% HCl / HPLC-DAD-MS
Oso Grande6-11%Methanol with 0.1% HCl / HPLC-DAD-MS
Carisma6-11%Methanol with 0.1% HCl / HPLC-DAD-MS
Tudnew6-11%Methanol with 0.1% HCl / HPLC-DAD-MS

Note: The absolute yield will depend on the total anthocyanin content of the specific strawberry batch, which is influenced by factors such as ripeness and growing conditions.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Pelargonidin-3-rutinoside

This protocol is adapted from methods for extracting phenolic compounds from strawberries and is suitable for obtaining a crude extract enriched with Pelargonidin-3-rutinoside.

Materials:

  • Fresh or freeze-dried strawberries

  • 70% Ethanol containing 0.01% (v/v) Hydrochloric Acid (HCl)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper or membrane filter)

Procedure:

  • Sample Preparation: If using fresh strawberries, wash and homogenize them into a puree. If using freeze-dried strawberries, grind them into a fine powder.

  • Initial Extraction:

    • Mix the strawberry sample with the acidified 70% ethanol solution at a solid-to-liquid ratio of 1:6 (w/v).

    • Place the mixture in an ultrasonic bath and sonicate for 90 minutes. Maintain the temperature below 45°C and protect the mixture from light.

  • Filtration: Filter the mixture through three layers of gauze or a suitable filter paper to separate the extract from the solid residue.

  • Re-extraction:

    • Transfer the solid residue back to the extraction vessel.

    • Add the acidified 70% ethanol solution at a solid-to-liquid ratio of 1:4 (w/v).

    • Repeat the ultrasonic extraction for another 90 minutes under the same conditions.

  • Combine Extracts: Filter the second extract and combine it with the first one.

  • Solvent Removal: Concentrate the combined extracts by removing the ethanol using a rotary evaporator at a temperature of 40-45°C. This will yield a crude anthocyanin extract.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) with a C18 cartridge to remove sugars and other interfering substances.

Visualizations

Pelargonidin Biosynthesis Pathway in Strawberry

The following diagram illustrates the key enzymatic steps in the biosynthesis of pelargonidin-based anthocyanins in strawberries.

Pelargonidin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Pelargonidin_3_glucoside Pelargonidin-3-glucoside Pelargonidin->Pelargonidin_3_glucoside UFGT Pelargonidin_3_rutinoside Pelargonidin-3-rutinoside Pelargonidin_3_glucoside->Pelargonidin_3_rutinoside RT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS UFGT UFGT RT RT

Caption: Simplified biosynthesis pathway of Pelargonidin-3-rutinoside in strawberries.

Troubleshooting Workflow for Low Extraction Yield

This diagram provides a logical workflow for troubleshooting low yields of Pelargonidin-3-rutinoside.

Troubleshooting_Workflow Start Low Pelargonidin-3-rutinoside Yield Check_Sample Check Sample Preparation Start->Check_Sample Sample_OK Sample Prep OK? Check_Sample->Sample_OK Improve_Sample_Prep Action: Use Freeze-Dried and Finely Ground Sample Sample_OK->Improve_Sample_Prep No Check_Solvent Check Extraction Solvent Sample_OK->Check_Solvent Yes Improve_Sample_Prep->Check_Solvent Solvent_OK Solvent System Optimal? Check_Solvent->Solvent_OK Change_Solvent Action: Use Acidified Methanol or Ethanol Solvent_OK->Change_Solvent No Check_Parameters Check Extraction Parameters (Time, Temp, Ratio) Solvent_OK->Check_Parameters Yes Change_Solvent->Check_Parameters Parameters_OK Parameters Optimized? Check_Parameters->Parameters_OK Optimize_Parameters Action: Adjust Time, Lower Temp, Optimize Ratio Parameters_OK->Optimize_Parameters No Check_Degradation Assess for Degradation Parameters_OK->Check_Degradation Yes Optimize_Parameters->Check_Degradation Degradation_Present Degradation Evident? Check_Degradation->Degradation_Present Prevent_Degradation Action: Protect from Light/Heat, Ensure Low pH Degradation_Present->Prevent_Degradation Yes End Yield Improved Degradation_Present->End No Prevent_Degradation->End

Caption: A decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Troubleshooting Pelargonidin-3-rutinoside Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Pelargonidin-3-rutinoside in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My Pelargonidin-3-rutinoside solution is losing its characteristic red/orange color. What is happening?

A1: The loss of color is a primary indicator of Pelargonidin-3-rutinoside degradation. Anthocyanins, the class of compounds to which Pelargonidin-3-rutinoside belongs, are inherently unstable in aqueous solutions.[1][2] The central flavylium (B80283) cation, responsible for the vibrant color, is susceptible to hydration, which leads to the formation of a colorless carbinol pseudobase and further degradation into chalcone (B49325) and other breakdown products. This process is influenced by several factors, including pH, temperature, light, and the presence of oxygen.

Q2: What is the optimal pH for storing Pelargonidin-3-rutinoside solutions?

A2: Pelargonidin-3-rutinoside, like other anthocyanins, is most stable in acidic conditions, typically at a pH between 1.0 and 3.0. In this pH range, the molecule exists predominantly in its colored flavylium cation form. As the pH increases towards neutral and alkaline conditions, the equilibrium shifts towards the colorless and less stable forms, accelerating degradation.[2][3]

Q3: How does temperature affect the stability of my Pelargonidin-3-rutinoside solution?

A3: Elevated temperatures significantly accelerate the degradation of Pelargonidin-3-rutinoside.[3][4] Thermal degradation follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound.[1][2][5] Higher temperatures provide the activation energy needed for the hydrolytic reactions that break down the anthocyanin structure. For optimal stability, solutions should be stored at low temperatures, ideally at 4°C or below for short-term storage and frozen (at -20°C or -80°C) for long-term storage.

Q4: I've noticed a brown precipitate in my solution. What could be the cause?

A4: The formation of a brown precipitate is often due to the polymerization of degradation products. As Pelargonidin-3-rutinoside breaks down, the resulting phenolic acids and other intermediates can polymerize, leading to insoluble brown compounds.[3] This is a common issue, especially with prolonged storage or exposure to high temperatures.

Q5: Can exposure to light affect my experiments?

A5: Yes, exposure to light, particularly UV light, can cause photodegradation of Pelargonidin-3-rutinoside. It is crucial to store solutions in amber vials or otherwise protect them from light to minimize this effect. When conducting experiments, it is advisable to work under subdued lighting conditions whenever possible.

Troubleshooting Guides

Issue 1: Rapid Color Loss in Solution
  • Possible Cause 1: Inappropriate pH.

    • Verification: Measure the pH of your aqueous solution.

    • Solution: Adjust the pH to a range of 1.0-3.0 using a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer). For many applications, a buffer at pH 3.5 can provide a reasonable compromise between stability and physiological relevance.

  • Possible Cause 2: High Storage Temperature.

    • Verification: Check the storage conditions of your solution.

    • Solution: Immediately transfer the solution to a refrigerator (4°C) for short-term use or a freezer (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Oxygen Exposure.

    • Verification: Consider if the solution was prepared and stored under aerobic conditions.

    • Solution: For sensitive experiments, prepare solutions with deoxygenated water and store them under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause 1: Degradation During Experiment.

    • Verification: Analyze the concentration of Pelargonidin-3-rutinoside in your experimental medium at the beginning and end of the assay using HPLC.

    • Solution: Prepare fresh solutions immediately before use. If the experimental conditions (e.g., physiological pH of 7.4) are known to cause rapid degradation, consider the degradation kinetics when interpreting your results. It may be necessary to account for the changing concentration of the active compound over the course of the experiment.

  • Possible Cause 2: Interaction with Media Components.

    • Verification: Review the composition of your cell culture or assay medium. Components like metal ions or high concentrations of certain salts can affect anthocyanin stability.

    • Solution: If possible, use a simplified buffer system for initial experiments to identify any interfering components. The presence of co-pigments like other flavonoids or phenolic acids can sometimes enhance stability through intermolecular copigmentation.[6][7][8]

Data Presentation

The stability of anthocyanins is often described by first-order degradation kinetics. The following tables provide an overview of degradation rate constants (k) and half-lives (t½) for Pelargonidin-3-rutinoside and structurally related anthocyanins under various conditions. Note: Direct kinetic data for Pelargonidin-3-rutinoside is limited; therefore, data for closely related compounds are included for comparative purposes.

Table 1: Influence of pH and Temperature on the Stability of Cyanidin-3-rutinoside (Data adapted from Sui et al., as cited in[1])

AnthocyaninpHTemperature (°C)Degradation Rate Constant (k) (s⁻¹)
Cyanidin-3-rutinoside2.21005.33 x 10⁻⁴
Cyanidin-3-rutinoside5.01657.39 x 10⁻²

Table 2: Half-Life of Pelargonidin-Based Anthocyanins at 25°C and pH 3.4 with Varying Water Activity (a_w) (Data adapted from[5])

AnthocyaninWater Activity (a_w)Half-Life (t½) (days)
Pelargonidin-3-glucoside1.0056
Pelargonidin-3-glucoside0.44934
Pelargonidin-3-sophoroside1.0085
Pelargonidin-3-sophoroside0.44745

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Pelargonidin-3-rutinoside

This protocol outlines a general procedure for assessing the stability of Pelargonidin-3-rutinoside under accelerated conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Pelargonidin-3-rutinoside powder.

    • Dissolve it in a minimal amount of acidified methanol (B129727) (e.g., 0.1% HCl in methanol).

    • Dilute to the final desired concentration with the aqueous buffer of interest (e.g., citrate buffer at pH 3.5). Ensure the final methanol concentration is low to minimize its effect on stability.

  • Experimental Setup:

    • Aliquot the solution into amber glass vials to protect from light.

    • Prepare multiple sets of samples for each storage condition (e.g., different temperatures: 25°C, 40°C, 60°C).

    • For studying the effect of pH, prepare separate batches of the solution in buffers of varying pH values.

    • To assess oxygen sensitivity, some vials can be purged with nitrogen or argon before sealing.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial from each condition.

    • Immediately analyze the concentration of the remaining Pelargonidin-3-rutinoside using HPLC-DAD.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (or the ratio of concentration at time t to the initial concentration) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: HPLC-DAD Method for Quantification of Pelargonidin-3-rutinoside

This method provides a framework for the quantitative analysis of Pelargonidin-3-rutinoside. Optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 5% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient to 25% B

    • 20-25 min: Hold at 25% B

    • 25-30 min: Linear gradient back to 10% B

    • 30-35 min: Hold at 10% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the λmax of Pelargonidin-3-rutinoside (approximately 510-520 nm) for quantification and at 280 nm for the detection of degradation products.

  • Quantification: Create a calibration curve using standards of known concentrations of Pelargonidin-3-rutinoside.

Visualizations

degradation_pathway P3R Pelargonidin-3-rutinoside (Flavylium Cation - Red) Carbinol Carbinol Pseudobase (Colorless) P3R->Carbinol + H2O (pH dependent) Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening Degradation_Products Further Degradation Products (e.g., Phenolic Acids) Chalcone->Degradation_Products Hydrolysis

Figure 1: Simplified degradation pathway of Pelargonidin-3-rutinoside.

troubleshooting_workflow Start Start: Unexpected Degradation Check_pH Check pH of Solution Start->Check_pH pH_Correct pH is acidic (1-3) Check_pH->pH_Correct Yes pH_Incorrect pH is > 3 Check_pH->pH_Incorrect No Check_Temp Check Storage Temperature pH_Correct->Check_Temp Adjust_pH Adjust pH to 1-3 pH_Incorrect->Adjust_pH Adjust_pH->Check_Temp Temp_Correct Stored at ≤ 4°C Check_Temp->Temp_Correct Yes Temp_Incorrect Stored at > 4°C Check_Temp->Temp_Incorrect No Check_Light Check for Light Exposure Temp_Correct->Check_Light Adjust_Temp Store at ≤ 4°C (or frozen for long term) Temp_Incorrect->Adjust_Temp Adjust_Temp->Check_Light Light_Protected Protected from light Check_Light->Light_Protected Yes Light_Exposed Exposed to light Check_Light->Light_Exposed No Consider_Other Consider other factors: Oxygen, co-pigments, media components Light_Protected->Consider_Other Protect_Light Store in amber vials or in the dark Light_Exposed->Protect_Light Protect_Light->Consider_Other

Figure 2: Troubleshooting workflow for unexpected degradation.

influencing_factors Instability Pelargonidin-3-rutinoside Instability pH High pH (> 3.0) Instability->pH Increases Temperature High Temperature (> 4°C) Instability->Temperature Increases Light Light Exposure (especially UV) Instability->Light Increases Oxygen Presence of Oxygen Instability->Oxygen Increases Metal_Ions Metal Ions Instability->Metal_Ions Increases

Figure 3: Factors influencing Pelargonidin-3-rutinoside instability.

References

Technical Support Center: Prevention of Photodegradation of Pelargonidin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Pelargonidin-3-rutinoside during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Problem Potential Cause Suggested Solution
Rapid color fading of Pelargonidin-3-rutinoside solution upon light exposure. 1. High light intensity: Direct or intense light can accelerate photodegradation.[1][2] 2. Presence of oxygen: Molecular oxygen is often necessary for significant light-induced degradation.[2][3] 3. Unstable pH: Anthocyanin stability is highly pH-dependent, with color and stability decreasing at higher pH values.[4][5][6] 4. Elevated temperature: Higher temperatures can increase the rate of degradation, even in the absence of light.[4][7]1. Control light exposure: Work in a dimly lit area or use amber-colored vials to protect the solution from light.[2] 2. Deoxygenate solutions: If possible, sparge your solvents and sample solutions with an inert gas like nitrogen or argon before and during the experiment.[3] 3. Maintain acidic pH: Keep the solution at an acidic pH (ideally between 1.0 and 3.5) where the flavylium (B80283) cation form is most stable.[3][4][6] 4. Control temperature: Conduct experiments at a controlled, low temperature. If heating is necessary, minimize the duration.[4]
Inconsistent results in stability studies. 1. Fluctuation in experimental conditions: Variations in light, temperature, or pH between experiments will lead to inconsistent degradation rates. 2. Presence of contaminants: Metal ions or other reactive species in your reagents can catalyze degradation.[5] 3. Interaction with other components: Compounds like ascorbic acid can, under certain conditions, accelerate anthocyanin degradation.[8][9]1. Standardize protocols: Ensure all experimental parameters are consistent across all trials. Use a controlled light source and temperature-controlled environment. 2. Use high-purity reagents: Utilize high-purity solvents and reagents to minimize contaminants. 3. Evaluate matrix effects: Be aware of potential interactions with other molecules in your system. Consider running controls with individual components to identify any synergistic or antagonistic effects.
Formation of brown precipitates in the solution. 1. Polymerization of degradation products: The breakdown products of anthocyanins can polymerize, leading to browning.[1] 2. Maillard browning: If sugars are present, they can react with amino acids in a Maillard reaction, causing browning, especially with heat.1. Minimize degradation: Follow all prevention strategies to reduce the formation of degradation products. 2. Control temperature and sugar content: If possible, avoid high temperatures when sugars are present in the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Pelargonidin-3-rutinoside photodegradation?

A1: The photodegradation of Pelargonidin-3-rutinoside, like other anthocyanins, is a complex process. It primarily involves the absorption of light energy, which can lead to the excitation of the molecule. In the presence of oxygen, this can initiate a series of photo-oxidative reactions, leading to the cleavage of the pyran ring and subsequent degradation into colorless or brown compounds.[2][3] The stability is significantly influenced by factors such as pH, temperature, and the presence of co-pigments.[4][7][10]

Q2: How does pH affect the stability of Pelargonidin-3-rutinoside?

A2: The stability of Pelargonidin-3-rutinoside is highly dependent on pH. In strongly acidic conditions (pH 1-3), it exists predominantly in the stable, intensely colored flavylium cation form. As the pH increases, it undergoes structural transformations to the less stable and colorless carbinol pseudobase and chalcone (B49325) forms, which are more susceptible to degradation.[4][6]

Q3: Can I use antioxidants to prevent the photodegradation of Pelargonidin-3-rutinoside?

A3: The use of antioxidants can be complex. While some phenolic compounds can protect anthocyanins through co-pigmentation, others, like ascorbic acid, have been reported to accelerate degradation under certain conditions, particularly in the presence of oxygen and metal ions.[8][9] Therefore, the effect of any antioxidant should be empirically tested for your specific experimental system.

Q4: What is co-pigmentation and how can it be used to stabilize Pelargonidin-3-rutinoside?

A4: Co-pigmentation is a phenomenon where other molecules, known as co-pigments (often flavonoids, phenolic acids, or certain amino acids), form non-covalent complexes with anthocyanins.[10] This association helps to shield the anthocyanin molecule from light and oxygen, thereby enhancing its stability and color intensity.[11][12][13] Adding co-pigments like caffeic acid or ferulic acid to your solution can be an effective stabilization strategy.[11]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Photodegradation in Aqueous Solutions
  • Preparation of Buffers and Solvents:

    • Prepare all buffers and solvents using high-purity water and reagents.

    • Adjust the pH of the final solution to be within the stable range for Pelargonidin-3-rutinoside (pH 1.0-3.5). A common buffer is a citrate-phosphate buffer.

    • To minimize oxidative degradation, deoxygenate the solvents by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to use.

  • Sample Preparation:

    • Dissolve the Pelargonidin-3-rutinoside sample in the prepared deoxygenated buffer in a low-light environment.

    • Use amber-colored glassware or wrap standard glassware in aluminum foil to protect the solution from light.

  • Experimental Procedure:

    • Conduct all experimental manipulations under dim or red light.

    • If the experiment must be conducted under illumination, use a light source with a known and controlled intensity and wavelength.[1]

    • Maintain a constant and controlled temperature throughout the experiment, preferably at a low temperature (e.g., 4°C) if the experimental design allows.

  • Storage:

    • Store all stock solutions and samples in the dark at a low temperature (e.g., -20°C or -80°C) in airtight, amber-colored containers.

Protocol 2: Evaluating the Stability of Pelargonidin-3-rutinoside Under Light Exposure
  • Sample Preparation:

    • Prepare a stock solution of Pelargonidin-3-rutinoside in an appropriate acidic buffer (e.g., pH 3.5 citrate (B86180) buffer).

    • Divide the solution into several amber-colored and clear glass vials. The clear vials will be exposed to light, while the amber vials will serve as dark controls.

  • Light Exposure:

    • Place the clear vials in a light exposure chamber with a controlled light source (e.g., a fluorescent lamp with a known illuminance).[1]

    • Place the amber vials in the same chamber, wrapped in aluminum foil to ensure complete darkness.

    • Maintain a constant temperature throughout the experiment.

  • Data Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one clear and one amber vial.

    • Measure the absorbance of the solutions at the λmax of Pelargonidin-3-rutinoside (around 510-520 nm) using a UV-Vis spectrophotometer.[1][4]

    • For a more detailed analysis, quantify the concentration of Pelargonidin-3-rutinoside at each time point using High-Performance Liquid Chromatography (HPLC).[3][14]

  • Data Analysis:

    • Calculate the percentage of degradation over time for both the light-exposed and dark control samples.

    • Determine the degradation kinetics, which often follows a first-order model.[3][9]

Quantitative Data Summary

Table 1: Factors Influencing the Stability of Pelargonidin Glycosides

FactorConditionObservation on StabilityReference
pH Acidic (pH 1-3)Higher stability, intense red color[4][6]
Neutral to Alkaline (pH > 4)Lower stability, color fading[4][6]
Light Exposure to lightIncreased degradation[1][2]
Dark storageHigher stability[1][3]
Temperature Low temperature (e.g., 4°C)Higher stability[4]
High temperature (e.g., >40°C)Increased degradation[4][7]
Oxygen Presence of oxygenAccelerates photodegradation[2][3]
Anaerobic conditionsSlower degradation[3]
Co-pigments Phenolic acids (e.g., caffeic, ferulic)Increased stability and color[11][12]
Other Compounds Ascorbic AcidCan accelerate degradation[8][9]
SugarsCan accelerate degradation, especially with heat[15]

Visualizations

Photodegradation_Pathway P3R Pelargonidin-3-rutinoside (Flavylium Cation, Colored) Excited_P3R Excited State P3R->Excited_P3R Light (hν) Carbinol Carbinol Pseudobase (Colorless) P3R->Carbinol + H2O (Higher pH) Excited_P3R->P3R Relaxation Degradation_Products Degradation Products (Colorless/Brown) Excited_P3R->Degradation_Products + O2 (Photo-oxidation) Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening Chalcone->Degradation_Products Oxidation

Caption: Simplified photodegradation pathway of Pelargonidin-3-rutinoside.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Buffer Prepare Acidic Buffer (pH 1.0-3.5) Deoxygenate Deoxygenate Buffer Prep_Buffer->Deoxygenate Dissolve_P3R Dissolve P3R (Low Light) Deoxygenate->Dissolve_P3R Light_Vials Aliquot into Clear Vials Dissolve_P3R->Light_Vials Dark_Vials Aliquot into Amber Vials (Dark Control) Dissolve_P3R->Dark_Vials Expose Expose to Controlled Light Source Light_Vials->Expose Dark_Vials->Expose Time_Points Sample at Time Intervals Expose->Time_Points Measure_Abs Measure Absorbance (UV-Vis) Time_Points->Measure_Abs Quantify_HPLC Quantify Concentration (HPLC) Time_Points->Quantify_HPLC Analyze_Data Analyze Degradation Kinetics Measure_Abs->Analyze_Data Quantify_HPLC->Analyze_Data

Caption: Experimental workflow for stability testing of Pelargonidin-3-rutinoside.

Prevention_Strategies cluster_env Environmental Control cluster_additives Additive Strategies center_node P3R Stability Control_Light Control Light (Intensity, Wavelength) center_node->Control_Light Control_Temp Control Temperature (Low Temp) center_node->Control_Temp Control_pH Control pH (Acidic) center_node->Control_pH Exclude_O2 Exclude Oxygen (Inert Gas) center_node->Exclude_O2 Co_pigmentation Co-pigmentation (Phenolic Acids) center_node->Co_pigmentation Avoid_Destabilizers Avoid Destabilizers (e.g., Ascorbic Acid) center_node->Avoid_Destabilizers

Caption: Key strategies for preventing Pelargonidin-3-rutinoside (P3R) degradation.

References

Technical Support Center: Pelargonidin-3-rutinoside Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the stability of Pelargonidin-3-rutinoside. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the investigation of Pelargonidin-3-rutinoside stability at different pH values.

Q1: My Pelargonidin-3-rutinoside solution is rapidly losing its red color at a neutral pH. Is this normal?

A1: Yes, this is expected behavior. Anthocyanins like Pelargonidin-3-rutinoside are most stable in acidic conditions (pH 1-3), where they exist predominantly as the red flavylium (B80283) cation. As the pH increases towards neutral and into the alkaline range, the molecule undergoes structural transformations to less stable, colorless, or bluish forms, leading to color loss.[1][2][3][4]

Q2: I am observing a shift in the maximum absorbance wavelength (λmax) of my Pelargonidin-3-rutinoside solution as I change the pH. Why is this happening?

A2: The shift in λmax is a direct consequence of the changes in the chemical structure of the anthocyanin molecule at different pH values. The flavylium cation (red) at low pH has a different chromophore system than the quinoidal base (blue/violet) or chalcone (B49325) (colorless/yellow) forms that predominate at higher pH levels. This results in a change in the wavelength of light absorbed.[3][5]

Q3: My HPLC chromatogram shows multiple peaks for my Pelargonidin-3-rutinoside sample after incubation at a higher pH. Does this indicate contamination?

A3: Not necessarily. The appearance of multiple peaks can indicate the degradation of Pelargonidin-3-rutinoside into other compounds. At neutral or alkaline pH, the glycosidic bond can be hydrolyzed, leading to the formation of the aglycone (pelargonidin) and the sugar moiety (rutinose). Further degradation can lead to the formation of phenolic acids and other breakdown products, which will appear as separate peaks in your chromatogram.

Q4: How can I minimize the degradation of Pelargonidin-3-rutinoside during my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your stock solutions and experimental buffers in the acidic range (ideally pH < 4) where the molecule is most stable.

  • Temperature: Perform experiments at controlled, and preferably low, temperatures, as higher temperatures accelerate degradation.[6]

  • Light Exposure: Protect your samples from light, as it can also contribute to the degradation of anthocyanins. Store solutions in amber vials or wrap them in foil.

  • Oxygen: The presence of oxygen can enhance degradation. For long-term stability studies, consider deoxygenating your solutions.

Q5: What is the best way to prepare buffer solutions for a pH stability study of Pelargonidin-3-rutinoside?

A5: Use a series of buffers that cover your desired pH range. For example, you can use citrate-phosphate buffers for the acidic to neutral range (pH 2-8) and glycine-NaOH buffers for the alkaline range (pH 9-12). Ensure the buffer components do not interact with the anthocyanin. It is crucial to measure the final pH of the solution after the addition of the Pelargonidin-3-rutinoside stock solution.

Quantitative Data on Anthocyanin Stability

While specific degradation kinetics for Pelargonidin-3-rutinoside across a wide pH range are not extensively documented in a single source, the following tables provide data for structurally similar anthocyanins, which can serve as a valuable reference for expected trends. The degradation of anthocyanins typically follows first-order kinetics.[6][7][8]

Table 1: Degradation Rate Constants (k) and Half-Lives (t½) of Cyanidin-3-rutinoside at Different pH Values and Temperatures.

pHTemperature (°C)k (s⁻¹)t½ (s)
2.21005.33 x 10⁻⁴1299
5.01657.39 x 10⁻²9.4

Data extrapolated from a study on cyanidin (B77932) glycosides, which are structurally similar to pelargonidin (B1210327) glycosides.[7]

Table 2: Half-Lives of Pelargonidin-based Anthocyanins in a Model System at pH 3.4 and 25°C.

AnthocyaninHalf-life (days)
Pelargonidin 3-glucoside56 - 934
Pelargonidin 3-sophorosideNot specified
Acylated Pelargonidin 3-sophoroside 5-glucosideNot specified

This study highlights the significant impact of glycosylation and acylation on stability.[8]

Table 3: CIELab Color Parameters of Anthocyanin Solutions at Various pH Values.

pHL* (Lightness)a* (Redness-Greenness)b* (Yellowness-Blueness)Visual Color
1-3LowerPositive (high)VariesRed
4-5HigherLowerVariesColorless/Faint Pink
6-7VariesLowerNegativePurple/Violet
>8VariesVariesNegative/PositiveBlue to Yellowish

General trend for anthocyanins. Specific values for Pelargonidin-3-rutinoside may vary.[9][10][11][12]

Experimental Protocols

Detailed Methodology for pH Stability Assessment of Pelargonidin-3-rutinoside

This protocol outlines the steps for conducting a comprehensive pH stability study of Pelargonidin-3-rutinoside using UV-Vis spectrophotometry and HPLC.

1. Materials and Reagents:

  • Pelargonidin-3-rutinoside standard

  • Buffer solutions (e.g., citrate-phosphate for pH 2-8, glycine-NaOH for pH 9-12)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • Deionized water

  • Amber vials

  • pH meter

  • UV-Vis spectrophotometer

  • HPLC system with a DAD or UV-Vis detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of Pelargonidin-3-rutinoside in an acidic solvent (e.g., methanol with 0.1% HCl) to ensure initial stability.

  • Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range.

  • Test Solutions: For each pH value, add a small aliquot of the Pelargonidin-3-rutinoside stock solution to a known volume of the corresponding buffer in an amber vial. The final concentration should be suitable for both spectrophotometric and HPLC analysis. Measure and record the final pH of each test solution.

3. Incubation:

  • Incubate the test solutions at a constant temperature in the dark.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution for analysis.

4. Analysis:

  • UV-Vis Spectrophotometry:

    • Record the full spectrum (e.g., 380-700 nm) of each aliquot to observe changes in λmax.

    • Measure the absorbance at the initial λmax to monitor the degradation over time.

    • The percentage of remaining Pelargonidin-3-rutinoside can be calculated as: (Absorbance at time t / Initial Absorbance) * 100.

  • HPLC Analysis:

    • Inject the aliquots into the HPLC system.

    • A typical mobile phase could be a gradient of acetonitrile and water with a small percentage of formic acid to maintain an acidic pH.[13][14]

    • Monitor the elution at a wavelength corresponding to the λmax of the flavylium cation (around 510-520 nm).

    • Quantify the peak area of Pelargonidin-3-rutinoside at each time point. The percentage of remaining compound is calculated as: (Peak area at time t / Initial peak area) * 100.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining Pelargonidin-3-rutinoside versus time.

  • If the degradation follows first-order kinetics, the plot will be linear.

  • The degradation rate constant (k) is the negative of the slope of the line.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Chemical Transformations of Pelargonidin-3-rutinoside with pH

The following diagram illustrates the equilibrium structures of Pelargonidin-3-rutinoside at different pH values.

G cluster_acidic Acidic (pH < 3) cluster_mid Mid pH (3-6) cluster_alkaline Alkaline (pH > 7) Flavylium Flavylium Cation (Red) Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol +H₂O, -H⁺ Quinoidal Quinoidal Base (Blue/Violet) Flavylium->Quinoidal -H⁺ Carbinol->Flavylium -H₂O, +H⁺ Chalcone Chalcone (Colorless/Yellow) Carbinol->Chalcone Ring Opening Chalcone->Carbinol Ring Closing Quinoidal->Flavylium +H⁺ G A Prepare Stock Solution of Pelargonidin-3-rutinoside C Create Test Solutions (Stock + Buffer) A->C B Prepare Buffer Solutions (Varying pH) B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E F Analyze Samples (UV-Vis & HPLC) E->F G Determine Degradation Kinetics (k, t½) F->G

References

Temperature sensitivity of Pelargonidin-3-rutinoside during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pelargonidin-3-rutinoside, focusing on its temperature sensitivity during processing.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the stability of Pelargonidin-3-rutinoside?

A1: Pelargonidin-3-rutinoside, like other anthocyanins, is susceptible to thermal degradation. Elevated temperatures, particularly above 60°C, can cause significant and irreversible loss of the compound. The degradation process typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of Pelargonidin-3-rutinoside.[1][2][3] High temperatures can lead to the cleavage of glycosidic bonds and the opening of the pyran ring, resulting in loss of color and biological activity.

Q2: What are the primary degradation products of Pelargonidin-3-rutinoside when exposed to heat?

A2: The thermal degradation of Pelargonidin-3-rutinoside involves the breakdown of its molecular structure. The initial step is often the hydrolysis of the glycosidic bond, releasing the sugar moiety (rutinose) and the unstable pelargonidin (B1210327) aglycone. This aglycone can then further degrade into smaller phenolic compounds. The primary degradation products identified from the breakdown of the pelargonidin aglycone are phloroglucinaldehyde (from the A-ring) and 4-hydroxybenzoic acid (from the B-ring).[4]

Q3: How does pH influence the thermal stability of Pelargonidin-3-rutinoside?

A3: The pH of the solution plays a critical role in the thermal stability of Pelargonidin-3-rutinoside. Generally, anthocyanins are most stable in acidic conditions (pH 1-3).[5] As the pH increases towards neutral and alkaline levels, the molecule undergoes structural transformations that make it more susceptible to degradation by heat. Therefore, maintaining a low pH environment is a key strategy to minimize thermal degradation during processing.

Q4: Are there any processing conditions that can minimize the degradation of Pelargonidin-3-rutinoside?

A4: Yes, several strategies can be employed to mitigate thermal degradation. These include:

  • Low-temperature processing: Utilizing lower temperatures for shorter durations is the most effective method.

  • pH control: Maintaining an acidic environment (pH < 4) can significantly enhance stability.

  • Exclusion of oxygen: The presence of oxygen can accelerate degradation, so processing under an inert atmosphere (e.g., nitrogen) can be beneficial.

  • Protection from light: Light exposure, in conjunction with high temperatures, can exacerbate degradation.

  • Use of co-pigments: The presence of other phenolic compounds can sometimes have a protective effect through co-pigmentation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of red color during heating. High processing temperature.Reduce the processing temperature and/or shorten the heating time. Monitor temperature accurately using calibrated probes.
pH of the solution is too high (near neutral or alkaline).Adjust the pH of the solution to a more acidic range (ideally pH 1-3) before heating.
Inconsistent stability results between batches. Variations in the initial pH of the samples.Standardize the pH of all solutions before starting the experiment. Use a calibrated pH meter.
Presence of oxygen.De-gas solutions and consider processing under an inert atmosphere (e.g., nitrogen blanket).
Exposure to light.Conduct experiments in a dark environment or use amber-colored glassware to protect the sample from light.
Formation of brown pigments. Advanced degradation of anthocyanins and potential Maillard reactions if sugars are present.Optimize heating conditions to minimize degradation. Consider using lower temperatures for longer times if high temperatures are causing browning.
Unexpected peaks in HPLC analysis after heating. Formation of degradation products.Analyze for expected degradation products like pelargonidin aglycone, phloroglucinaldehyde, and 4-hydroxybenzoic acid. Use mass spectrometry (LC-MS) for definitive identification.

Quantitative Data

The thermal degradation of anthocyanins generally follows first-order kinetics. While specific kinetic data for Pelargonidin-3-rutinoside is limited, the following tables provide representative data for anthocyanins from fruit sources and for similar compounds, which can be used for estimation.

Table 1: Average Half-life (t½) of Anthocyanins from Fruits at Different Temperatures (pH 3.0-3.5)

Temperature (°C)Average Half-life (hours)
6019.7[1]
807.76[1]

Note: This data represents an average for total anthocyanins from various fruit sources and should be used as a general guideline.

Table 2: Degradation Rate Constants (k) and Half-lives (t½) for Similar Anthocyanins at 100°C (pH 2.2)

Compoundk (s⁻¹)t½ (minutes)
Cyanidin-3-glucoside8.99 x 10⁻⁴12.8
Cyanidin-3-rutinoside5.33 x 10⁻⁴21.7

Source: Adapted from studies on cyanidin (B77932) glycosides, which can provide an estimate for the behavior of other anthocyanin rutinosides.[6]

Experimental Protocols

Protocol 1: Determination of Thermal Degradation Kinetics of Pelargonidin-3-rutinoside

1. Objective: To determine the degradation rate constant (k) and half-life (t½) of Pelargonidin-3-rutinoside at different temperatures.

2. Materials:

  • Purified Pelargonidin-3-rutinoside

  • Citrate-phosphate buffer (pH 3.0)

  • Thermostatically controlled water bath or heating block

  • Amber glass vials with screw caps

  • HPLC system with a DAD or UV-Vis detector

  • Pipettes, volumetric flasks, and other standard laboratory glassware

3. Procedure:

  • Prepare a stock solution of Pelargonidin-3-rutinoside in the citrate-phosphate buffer.

  • Dilute the stock solution to a known concentration (e.g., 50 mg/L).

  • Aliquot the solution into several amber glass vials.

  • Place the vials in the pre-heated water bath set to the desired temperature (e.g., 60°C, 70°C, 80°C, 90°C).

  • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove one vial from the water bath and immediately place it in an ice bath to stop the reaction.

  • Analyze the concentration of Pelargonidin-3-rutinoside in each sample using a validated HPLC method.

  • Plot the natural logarithm of the concentration (ln[C]) versus time.

  • The degradation rate constant (k) is the negative of the slope of the resulting line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: HPLC Method for Quantification of Pelargonidin-3-rutinoside

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 5% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate Pelargonidin-3-rutinoside from its degradation products (e.g., start with 95% A, decrease to 80% A over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 510-520 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Visualizations

Thermal_Degradation_Pathway P3R Pelargonidin-3-rutinoside Aglycone Pelargonidin Aglycone P3R->Aglycone Heat (Hydrolysis) Rutinose Rutinose Degradation_Products Degradation Products Aglycone->Degradation_Products Ring Fission Phloroglucinaldehyde Phloroglucinaldehyde Degradation_Products->Phloroglucinaldehyde Hydroxybenzoic_acid 4-Hydroxybenzoic Acid Degradation_Products->Hydroxybenzoic_acid

Caption: Thermal degradation pathway of Pelargonidin-3-rutinoside.

Experimental_Workflow cluster_prep Sample Preparation cluster_heating Thermal Treatment cluster_analysis Analysis Prep_Sol Prepare Pelargonidin-3-rutinoside in buffer (pH 3.0) Aliquot Aliquot into amber vials Prep_Sol->Aliquot Heating Incubate at constant temperature (e.g., 60, 70, 80, 90°C) Aliquot->Heating Sampling Collect samples at defined time intervals Heating->Sampling Quench Immediately cool on ice Sampling->Quench HPLC HPLC-DAD Analysis (Quantification at 520 nm) Quench->HPLC Kinetics Kinetic Analysis (ln[C] vs. time) HPLC->Kinetics Results Determine k and t½ Kinetics->Results

Caption: Experimental workflow for thermal stability testing.

References

Technical Support Center: Co-pigmentation Effects on Pelargonidin-3-rutinoside Color Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pelargonidin-3-rutinoside and co-pigmentation agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind co-pigmentation?

A1: Co-pigmentation is the phenomenon where colorless organic molecules, known as co-pigments, associate with pigments like Pelargonidin-3-rutinoside to enhance and stabilize their color. The primary mechanisms are intermolecular, involving π-π stacking between the anthocyanin and the co-pigment, as well as hydrophobic interactions and potential hydrogen bonding. This association protects the anthocyanin from degradation.

Q2: Which types of co-pigments are most effective for stabilizing Pelargonidin-3-rutinoside?

A2: Phenolic compounds, such as phenolic acids (e.g., ferulic acid, caffeic acid) and flavonoids (e.g., quercetin, catechin), are generally effective co-pigments. The efficacy of a co-pigment depends on its molecular structure, concentration, and the pH of the solution.

Q3: How does pH affect the color stability of Pelargonidin-3-rutinoside in the presence of co-pigments?

A3: The stability of anthocyanins like Pelargonidin-3-rutinoside is highly pH-dependent.[1] They exhibit their most vibrant color in acidic conditions (pH 1.0-3.5). Co-pigmentation is also most effective in this pH range, as it helps to stabilize the colored flavylium (B80283) cation form of the anthocyanin. As the pH increases, the anthocyanin can convert to colorless or less stable forms, and the effectiveness of co-pigmentation typically decreases.

Q4: What are the expected spectral changes when co-pigmentation occurs?

A4: Successful co-pigmentation typically results in two key spectral changes:

  • Hyperchromic effect: An increase in the absorbance intensity at the maximum wavelength (λmax), indicating a more intense color.

  • Bathochromic shift: A shift of the λmax to a longer wavelength, which can alter the color hue (e.g., from red towards purple).

Q5: Can co-pigments have a negative impact on Pelargonidin-3-rutinoside stability?

A5: While generally stabilizing, some compounds can have a destabilizing effect. For instance, in the presence of oxygen, some flavanols can promote the degradation of pelargonidin (B1210327) derivatives.[2] It is crucial to carefully select co-pigments and control the experimental conditions.

Troubleshooting Guides

Problem Possible Causes Solutions
No observable hyperchromic or bathochromic shift after adding co-pigment. 1. Incorrect pH: The pH of the solution may be outside the optimal range for co-pigmentation (typically pH 1.0-3.5).2. Low Co-pigment to Pigment Ratio: The concentration of the co-pigment may be too low to induce a significant effect.3. Incompatible Co-pigment: The chosen co-pigment may not effectively interact with Pelargonidin-3-rutinoside.4. Solvent Interference: The solvent system may be disrupting the hydrophobic interactions necessary for co-pigmentation.1. Adjust pH: Carefully adjust the pH of your solution to the optimal range using appropriate buffers (e.g., citrate (B86180) or acetate (B1210297) buffers).2. Increase Co-pigment Concentration: Prepare solutions with varying molar ratios of co-pigment to Pelargonidin-3-rutinoside to find the optimal concentration.3. Screen Different Co-pigments: Test a panel of potential co-pigments, including phenolic acids and flavonoids.4. Optimize Solvent: Minimize the use of organic solvents that can weaken the co-pigmentation effect.
Rapid color degradation despite the presence of a co-pigment. 1. Presence of Oxygen: Oxygen can accelerate the degradation of anthocyanins.2. Exposure to Light: Light, particularly UV light, can cause photodegradation.3. Elevated Temperature: High temperatures can increase the rate of degradation reactions.4. Enzymatic Activity: If using a non-purified system, enzymes like polyphenol oxidase (PPO) could be present and degrading the anthocyanin.1. Deoxygenate Solutions: Purge your solutions with an inert gas (e.g., nitrogen or argon) before and during the experiment.2. Protect from Light: Conduct experiments in low-light conditions or use amber vials/cuvettes.3. Control Temperature: Maintain a constant and controlled temperature throughout the experiment.4. Use Purified Components: Ensure that the Pelargonidin-3-rutinoside and co-pigments are of high purity. If using extracts, consider purification steps.
Precipitation occurs after adding the co-pigment. 1. Low Solubility: The co-pigment or the resulting complex may have low solubility in the chosen solvent system.2. High Concentrations: The concentrations of the pigment and/or co-pigment may be too high, exceeding their solubility limits.1. Adjust Solvent System: A small percentage of a co-solvent like ethanol (B145695) may be necessary to improve solubility, but be aware that this can also weaken co-pigmentation.2. Optimize Concentrations: Experiment with lower concentrations of both the pigment and co-pigment.
Inconsistent or non-reproducible results. 1. Inaccurate pH Measurement: Small variations in pH can significantly impact results.2. Inconsistent Pipetting/Concentrations: Errors in preparing solutions will lead to variability.3. Fluctuations in Temperature or Light Exposure: Lack of control over environmental conditions.4. Impurity of Standards: The purity of the Pelargonidin-3-rutinoside or co-pigment standards may vary.1. Calibrate pH Meter: Ensure your pH meter is properly calibrated before each use.2. Use Calibrated Pipettes: Use calibrated micropipettes and prepare stock solutions carefully.3. Standardize Experimental Conditions: Use a temperature-controlled spectrophotometer and maintain consistent light conditions.4. Verify Standard Purity: Use high-purity standards and consider verifying their purity via HPLC.

Data Presentation

Table 1: Degradation Kinetics of Anthocyanins Under Thermal Stress

AnthocyaninTemperature (°C)pHRate Constant (k)Half-life (t½) (min)Reference
Cyanidin-3-rutinoside1002.25.33 x 10⁻⁴ s⁻¹-[3]
Cyanidin-3-rutinoside1655.07.39 x 10⁻² s⁻¹-[3]
Pelargonidin-3-glucoside253.4-56 - 934 days (depending on water activity)[4]

Note: Data for Pelargonidin-3-rutinoside degradation kinetics is limited; Cyanidin-3-rutinoside is presented as a structural analogue.

Table 2: Co-pigmentation Effects on Pelargonidin Derivatives with Various Co-pigments

Pelargonidin DerivativeCo-pigmentMolar Ratio (Pigment:Co-pigment)Hyperchromic Shift (%)Bathochromic Shift (nm)Reference
Pelargonidin-3-glucosideGreen Rooibos Extract1:100up to 96%19[5]
Pelargonidin-3-glucosideOrientin-Stronger than luteolinMost pronounced in heat[6]

Experimental Protocols

Key Experiment: Spectrophotometric Analysis of Co-pigmentation

This protocol outlines the general steps for assessing the co-pigmentation effect on Pelargonidin-3-rutinoside using UV-Vis spectrophotometry.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Pelargonidin-3-rutinoside in a suitable solvent (e.g., methanol (B129727) with 0.1% HCl). Determine the exact concentration using its molar extinction coefficient.

    • Prepare stock solutions of the desired co-pigments (e.g., ferulic acid, caffeic acid, quercetin) in the same solvent.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers (e.g., citrate-phosphate) covering the desired pH range (e.g., pH 2.5, 3.0, 3.5, 4.0).

  • Preparation of Experimental Solutions:

    • For each pH value, prepare a series of solutions in volumetric flasks containing:

      • A constant concentration of Pelargonidin-3-rutinoside.

      • Varying concentrations of the co-pigment to achieve different molar ratios (e.g., 1:1, 1:10, 1:50, 1:100).

    • Prepare a control solution for each pH containing only Pelargonidin-3-rutinoside.

    • Bring all solutions to the final volume with the corresponding buffer.

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for a specific time in a controlled environment (e.g., 25°C, protected from light).

    • Record the UV-Vis spectrum of each solution from approximately 380 to 700 nm.

    • Use the corresponding buffer solution as the blank.

  • Data Analysis:

    • Determine the λmax and absorbance at λmax for each solution.

    • Calculate the hyperchromic shift (%) and the bathochromic shift (nm) for each co-pigmented solution relative to the control.

    • Hyperchromic shift (%) = [ (A_copigmented - A_control) / A_control ] * 100

    • Bathochromic shift (nm) = λmax_copigmented - λmax_control

Mandatory Visualization

CoPigmentation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output stock_pigment Prepare Pelargonidin-3-rutinoside Stock mix_solutions Prepare Experimental Solutions (Control & Co-pigmented) stock_pigment->mix_solutions stock_copigment Prepare Co-pigment Stock(s) stock_copigment->mix_solutions buffers Prepare pH Buffers buffers->mix_solutions equilibrate Equilibrate Solutions (Controlled Temp & Light) mix_solutions->equilibrate measure_spectra Measure UV-Vis Spectra equilibrate->measure_spectra det_lambda_abs Determine λmax and Absorbance measure_spectra->det_lambda_abs calc_shifts Calculate Hyperchromic & Bathochromic Shifts det_lambda_abs->calc_shifts analyze_kinetics Analyze Degradation Kinetics (Optional) det_lambda_abs->analyze_kinetics report Report Findings calc_shifts->report analyze_kinetics->report

Caption: Experimental workflow for co-pigmentation analysis.

CoPigmentation_Mechanism P3R Pelargonidin-3-rutinoside (Flavylium Cation) Complex Stabilized Complex P3R->Complex + Co-pigment (π-π stacking) Degradation Degradation (Colorless Forms) P3R->Degradation pH, Temp, Light, O₂ CoPigment Co-pigment (e.g., Phenolic Acid) CoPigment->Complex Stabilization Color Stabilization & Enhancement Complex->Stabilization

Caption: Co-pigmentation stabilization mechanism.

References

Challenges in the quantification of Pelargonidin-3-rutinoside in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Pelargonidin-3-rutinoside in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying Pelargonidin-3-rutinoside?

A1: The primary challenges in quantifying Pelargonidin-3-rutinoside, a type of anthocyanin, stem from its inherent instability and the complexity of the matrices in which it is typically found. Key challenges include:

  • Matrix Effects: Biological samples like plasma, as well as food matrices, contain numerous interfering substances that can enhance or suppress the ionization of Pelargonidin-3-rutinoside in mass spectrometry, leading to inaccurate quantification.[1]

  • Analyte Stability: Anthocyanins are sensitive to degradation influenced by pH, temperature, light, and oxygen.[2][3][4] This instability can lead to sample loss during extraction, storage, and analysis. For instance, the degradation of pelargonidin-based anthocyanins often follows first-order kinetics and increases with water activity.[2]

  • Low Bioavailability and Concentration: The bioavailability of anthocyanins is generally low, resulting in very low concentrations in biological fluids like plasma, which necessitates highly sensitive analytical methods.[1]

  • Structural Similarity: The presence of structurally related anthocyanins can lead to co-elution and isobaric interference, making specific quantification challenging without high-resolution chromatography and mass spectrometry.[5]

  • Extraction Efficiency: Recovering Pelargonidin-3-rutinoside from complex matrices can be difficult, with different extraction techniques yielding varying efficiencies.

Q2: Which analytical techniques are most suitable for the quantification of Pelargonidin-3-rutinoside?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem mass spectrometry (MS/MS) is the most common and effective method for the quantification of Pelargonidin-3-rutinoside.[5][6][7]

  • HPLC-DAD allows for the separation and initial identification of the compound based on its retention time and UV-Vis spectrum.

  • LC-MS/MS , particularly with a triple quadrupole mass spectrometer, provides high selectivity and sensitivity for accurate quantification, even at very low concentrations in complex biological matrices.[1][8] This technique is crucial for distinguishing between different anthocyanin structures.[5]

Q3: How can I improve the stability of Pelargonidin-3-rutinoside during sample preparation and analysis?

A3: To enhance the stability of Pelargonidin-3-rutinoside, consider the following:

  • pH Control: Maintain an acidic environment (typically pH < 3) throughout the extraction and analysis process, as anthocyanins are most stable at low pH. Acidified solvents (e.g., with formic or acetic acid) are commonly used for extraction and as mobile phases in HPLC.[1][6]

  • Temperature: Keep samples cold (e.g., on ice or at 4°C) during preparation and store them at low temperatures (freezing or ultra-freezing) for long-term storage to minimize thermal degradation.[4]

  • Light Protection: Protect samples from light by using amber vials or covering containers with aluminum foil, as light can accelerate degradation.

  • Oxygen Exclusion: Minimize exposure to oxygen by working quickly, using degassed solvents, and potentially storing samples under an inert atmosphere (e.g., nitrogen). The availability of oxygen is a major factor in the degradation of pelargonidin (B1210327) glycosides.[3][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no recovery of Pelargonidin-3-rutinoside Inefficient extraction method.For biological fluids like plasma, Solid Phase Extraction (SPE) generally offers significantly higher recovery rates compared to Protein Precipitation (PPT).[1] Optimize the SPE protocol by selecting an appropriate sorbent and elution solvent. For plant materials, a combination of techniques like macroporous resin chromatography followed by high-speed counter-current chromatography can yield high purity.[10]
Degradation of the analyte during sample preparation.Ensure all steps are performed under acidic conditions, at low temperatures, and with protection from light.[2][3][4] Use antioxidants if compatible with your analytical method.
Poor peak shape or resolution in HPLC Inappropriate mobile phase composition or gradient.Optimize the mobile phase, often a gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol.[6] Ensure the pH of the mobile phase is low enough to maintain the flavylium (B80283) cation form of the anthocyanin.
Column contamination or degradation.Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.
High variability in quantitative results Significant matrix effects in LC-MS/MS.Employ matrix-matched calibration standards to compensate for ion suppression or enhancement.[1] Alternatively, use a stable isotope-labeled internal standard if available. Perform a thorough sample cleanup using methods like SPE to remove interfering substances.[1]
Inconsistent sample handling and storage.Standardize all procedures for sample collection, preparation, and storage to minimize variability.
Inaccurate identification of Pelargonidin-3-rutinoside Co-elution with other similar compounds.Optimize the chromatographic separation to resolve interfering peaks.
Incorrect MS/MS transition selection.Confirm the precursor and product ions for Pelargonidin-3-rutinoside. A common fragmentation pattern involves the loss of the rutinoside moiety to yield the pelargonidin aglycone.[7][11]

Experimental Protocols

Protocol 1: Extraction of Pelargonidin-3-rutinoside from Human Plasma

This protocol compares Protein Precipitation (PPT) and Solid Phase Extraction (SPE) for the extraction of anthocyanins from plasma.[1]

A. Protein Precipitation (PPT)

  • To 500 µL of plasma, add 1.5 mL of acidified acetonitrile (1% formic acid).

  • Vortex the sample and store at 4°C for 1 hour, vortexing every 30 minutes.

  • Centrifuge at 1,789 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried sample in 125 µL of 5% acetonitrile containing 1% formic acid for LC-MS/MS analysis.

B. Solid Phase Extraction (SPE)

  • Dilute the plasma sample.

  • Load the diluted sample onto an SPE tube (e.g., Agilent Bond Elut Plexa, 3 mL).

  • Wash the tube with water to remove interfering substances.

  • Elute the anthocyanins with acidified methanol.

  • Dry the eluent under nitrogen.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

Quantitative Data Comparison:

Analyte Recovery with PPT (%) Recovery with SPE (%)
Cyanidin-3-glucoside (C3G)4.2 - 18.460.8 - 121.1
Cyanidin-3-rutinoside (C3R)4.2 - 18.460.8 - 121.1
Pelargonidin-3-glucoside (P3G)4.2 - 18.460.8 - 121.1
Pelargonidin-3-rutinoside (P3R) 4.2 - 18.4 60.8 - 121.1
Pelargonidin glucuronide (PG)4.2 - 18.460.8 - 121.1

Data adapted from a study on anthocyanin metabolites in human plasma.[1]

Protocol 2: UHPLC-ESI-MS/MS for Anthocyanidin Quantification in Potato Tubers

This protocol is for the quantification of anthocyanidins after hydrolysis.[8]

  • Sample Hydrolysis: Perform hydrolysis of the sample with 2.7 M methanolic HCl at 90°C for 3 hours to cleave the glycosidic bonds and yield the pelargonidin aglycone.

  • Sample Preparation:

    • Cool the hydrolyzed sample.

    • Quantitatively transfer to a 100-mL volumetric flask and fill with methanol.

    • Perform a 1:10 (v/v) dilution in 1 M HCl in methanol.

    • Filter the sample through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Analysis:

    • Column: Short C18 column.

    • Mobile Phase: A binary gradient of acetonitrile and water, both with 1% formic acid.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Quantitative Data for Method Validation:

Parameter Pelargonidin Malvidin
Recovery (%) 97.68100.35
Coefficient of Variation (CV) for Recovery (%) 5.827.92

Data from a validation study for anthocyanidin quantification in potato tubers.[8]

Visualizations

Experimental_Workflow_Plasma cluster_SPE Solid Phase Extraction (SPE) Path cluster_PPT Protein Precipitation (PPT) Path Plasma_SPE Plasma Sample Dilute_SPE Dilute Sample Plasma_SPE->Dilute_SPE Load_SPE Load onto SPE Cartridge Dilute_SPE->Load_SPE Wash_SPE Wash Cartridge Load_SPE->Wash_SPE Elute_SPE Elute with Acidified Methanol Wash_SPE->Elute_SPE Dry_Elute_SPE Dry Eluent Elute_SPE->Dry_Elute_SPE Reconstitute_SPE Reconstitute Dry_Elute_SPE->Reconstitute_SPE LCMS_SPE LC-MS/MS Analysis Reconstitute_SPE->LCMS_SPE Plasma_PPT Plasma Sample Add_Solvent Add Acidified Acetonitrile Plasma_PPT->Add_Solvent Incubate Incubate at 4°C Add_Solvent->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Supernatant Dry Supernatant Collect_Supernatant->Dry_Supernatant Reconstitute_PPT Reconstitute Dry_Supernatant->Reconstitute_PPT LCMS_PPT LC-MS/MS Analysis Reconstitute_PPT->LCMS_PPT

Caption: Comparative workflow for plasma sample preparation.

Logical_Relationship_Troubleshooting cluster_Problem Observed Problem cluster_Causes Potential Causes cluster_Solutions Troubleshooting Solutions Problem_Node Low Analyte Recovery Cause1 Analyte Degradation Problem_Node->Cause1 Cause2 Inefficient Extraction Problem_Node->Cause2 Cause3 Matrix Effects Problem_Node->Cause3 Solution1a Control pH (Acidic) Cause1->Solution1a Solution1b Low Temperature Cause1->Solution1b Solution1c Protect from Light/Oxygen Cause1->Solution1c Solution2 Optimize Extraction Method (e.g., SPE) Cause2->Solution2 Solution3 Use Matrix-Matched Standards Cause3->Solution3

References

Technical Support Center: Optimizing Pelargonidin-3-rutinoside Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Pelargonidin-3-rutinoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing Pelargonidin-3-rutinoside?

The most widely used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). C18 columns are the most common stationary phase used for the separation of anthocyanins like Pelargonidin-3-rutinoside.

Q2: What are the typical mobile phases used for the separation of Pelargonidin-3-rutinoside?

A binary gradient system is typically employed, consisting of an aqueous phase (A) and an organic phase (B). The aqueous phase is usually water acidified with formic acid, phosphoric acid, or trifluoroacetic acid to maintain a low pH, which is crucial for the stability and ionization state of the anthocyanin.[1][2] The organic phase is commonly acetonitrile (B52724) or methanol (B129727).[1][2]

Q3: Why is my Pelargonidin-3-rutinoside peak tailing?

Peak tailing for polar compounds like Pelargonidin-3-rutinoside is a common issue in RP-HPLC. The primary cause is often the interaction of the analyte with residual silanol (B1196071) groups on the silica-based stationary phase.[3] Other potential causes include column overload, low buffer concentration in the mobile phase, or a void at the column inlet.

Q4: How can I improve the resolution between Pelargonidin-3-rutinoside and other closely eluting compounds?

To enhance resolution, you can optimize several parameters:

  • Mobile Phase Gradient: Adjusting the gradient slope can significantly impact separation. A shallower gradient provides more time for the separation to occur.

  • Mobile Phase Composition: Modifying the type of organic solvent (acetonitrile vs. methanol) or the acidifier can alter selectivity.

  • Temperature: Increasing the column temperature can improve peak efficiency and reduce viscosity, but excessive heat can degrade the analyte.[3]

  • Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.

Q5: What is the optimal pH for the mobile phase when analyzing Pelargonidin-3-rutinoside?

A low pH (typically between 2 and 4) is essential for the analysis of anthocyanins. At low pH, the flavylium (B80283) cation form of the anthocyanin is predominant and stable, resulting in sharp, well-defined peaks. Higher pH values can lead to the formation of other structural forms, causing peak broadening and loss of color.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a pronounced "tail" or "front."

  • Reduced peak height and increased peak width.

Possible Causes & Solutions:

CauseSolution
Secondary interactions with silanol groups Add a small percentage of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[3]
Column overload Reduce the injection volume or dilute the sample.
Sample solvent stronger than mobile phase Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
Column contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
Column void Replace the column or, if possible, repack the inlet.
Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention times for Pelargonidin-3-rutinoside shift between injections or batches.

Possible Causes & Solutions:

CauseSolution
Inadequate column equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Mobile phase preparation inconsistency Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a mobile phase degasser.
Fluctuations in column temperature Use a column oven to maintain a constant temperature.
Pump malfunction Check for leaks, and ensure the pump is delivering a consistent flow rate.
Issue 3: Low Signal Intensity or No Peak

Symptoms:

  • The peak for Pelargonidin-3-rutinoside is very small or not detected.

Possible Causes & Solutions:

CauseSolution
Analyte degradation Pelargonidin-3-rutinoside is sensitive to light, temperature, and pH. Prepare samples fresh and store them in amber vials at a low temperature. Ensure the mobile phase pH is acidic.
Low sample concentration Concentrate the sample or increase the injection volume (be mindful of potential overload).
Incorrect detection wavelength The maximum absorbance for Pelargonidin-3-rutinoside is typically around 510-520 nm. Ensure your detector is set to the appropriate wavelength.
Sample not eluting The mobile phase may be too weak. Increase the percentage of the organic solvent in your gradient.

Experimental Protocols

Representative HPLC-DAD Method for Pelargonidin-3-rutinoside Analysis

This protocol provides a general starting point for method development. Optimization will likely be required for your specific sample matrix and instrumentation.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.5% formic acid

  • Mobile Phase B: Acetonitrile with 0.5% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-25% B

    • 20-30 min: 25-40% B

    • 30-35 min: 40-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 520 nm

Sample Preparation
  • Extraction: Extract Pelargonidin-3-rutinoside from the sample matrix using an acidified solvent (e.g., methanol with 1% HCl or 5% formic acid).

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Storage: Store the extracted sample in an amber vial at 4 °C to minimize degradation.

Data Presentation

Table 1: Comparison of HPLC Methods for Anthocyanin Separation
ParameterMethod 1Method 2Method 3
Column C18 (4.6 x 250 mm, 5 µm)C18 (2.1 x 100 mm, 1.8 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 1% Formic AcidWater + 0.1% Formic AcidWater + 5% Acetic Acid
Mobile Phase B Acetonitrile + 1% Formic AcidMethanol + 0.1% Formic AcidAcetonitrile
Flow Rate 1.0 mL/min0.3 mL/min0.8 mL/min
Temperature 35 °C40 °C25 °C
Reference [4][5][2]

Visualizations

TroubleshootingWorkflow Start Poor Resolution of Pelargonidin-3-rutinoside CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Fronting Peak Fronting? CheckPeakShape->Fronting Broad Symmetrical Broadening? CheckPeakShape->Broad AcidifyMP Increase Mobile Phase Acidity (e.g., 0.1% Formic Acid) Tailing->AcidifyMP Yes ReduceSample Reduce Sample Concentration or Injection Volume Tailing->ReduceSample Yes CheckColumn Check for Column Void or Contamination Tailing->CheckColumn Yes Fronting->ReduceSample Yes CheckSampleSolvent Ensure Sample Solvent is Weaker than Initial Mobile Phase Fronting->CheckSampleSolvent Yes OptimizeGradient Optimize Gradient Profile (Shallower Gradient) Broad->OptimizeGradient Yes ChangeSolvent Change Organic Solvent (ACN vs. MeOH) Broad->ChangeSolvent Yes AdjustTemp Adjust Column Temperature Broad->AdjustTemp Yes LowerFlow Lower Flow Rate Broad->LowerFlow Yes End Resolution Improved OptimizeGradient->End ChangeSolvent->End AdjustTemp->End LowerFlow->End AcidifyMP->End ReduceSample->End CheckSampleSolvent->End CheckColumn->End

Caption: Troubleshooting workflow for poor resolution.

ExperimentalWorkflow SamplePrep Sample Preparation (Extraction & Filtration) HPLC HPLC System SamplePrep->HPLC Column C18 Column HPLC->Column Gradient Gradient Elution (Acidified Water/Acetonitrile) Column->Gradient Detection DAD/MS Detection (~520 nm) Gradient->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis

Caption: General experimental workflow for analysis.

References

Technical Support Center: Minimizing Enzymatic Degradation of Pelargonidin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the enzymatic degradation of Pelargonidin-3-rutinoside during extraction.

Frequently Asked Questions (FAQs)

Q1: What is Pelargonidin-3-rutinoside and why is its degradation a concern during extraction?

A1: Pelargonidin-3-rutinoside is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants.[1][2] It is a glycoside of pelargonidin (B1210327), meaning it has a sugar molecule (rutinose) attached.[2] Degradation during extraction is a significant concern because it leads to a loss of this vibrant color, reduced antioxidant activity, and diminished potential therapeutic properties, compromising the quality and bioactivity of the final extract.[3]

Q2: What are the primary causes of Pelargonidin-3-rutinoside degradation during extraction?

A2: The degradation of Pelargonidin-3-rutinoside during extraction is primarily caused by two factors:

  • Enzymatic Degradation: Enzymes naturally present in the plant material, such as β-glucosidases and polyphenol oxidases (PPO), can break down the molecule.[4] β-glucosidases can cleave the sugar moiety, leading to the unstable aglycone, while PPOs can oxidize the anthocyanin, causing browning.[4][5]

  • Physicochemical Factors: Several environmental factors can accelerate degradation, including pH, temperature, light, and the presence of oxygen.[6][7][8]

Q3: How does pH affect the stability of Pelargonidin-3-rutinoside?

A3: Pelargonidin-3-rutinoside, like other anthocyanins, is most stable in acidic conditions, typically between pH 1 and 3.[6] As the pH increases towards neutral and alkaline levels, the molecular structure changes, leading to a rapid loss of color and degradation.[6] Therefore, maintaining an acidic environment throughout the extraction process is crucial.

Q4: What is the optimal temperature for extracting Pelargonidin-3-rutinoside to minimize degradation?

A4: While slightly elevated temperatures can enhance extraction efficiency, high temperatures accelerate the degradation of Pelargonidin-3-rutinoside.[3][7] It is generally recommended to use lower temperatures, for instance, some studies have shown successful extraction at temperatures as low as 40-60°C.[9] For storage of the extract, it is critical to maintain a cool environment.[6]

Q5: Which solvents are best for extracting Pelargonidin-3-rutinoside while minimizing enzymatic activity?

A5: The choice of solvent is critical for both efficient extraction and minimizing enzymatic degradation. Acidified polar solvents are highly effective. Commonly used solvents include:

  • Acidified Ethanol (B145695) or Methanol (B129727): Mixtures of ethanol or methanol with water, acidified with a small amount of acid (e.g., hydrochloric, formic, or acetic acid), are widely used.[3][10][11][12] The alcohol helps to denature degradative enzymes, while the acidic pH maintains anthocyanin stability.[3]

  • Acetone: An acetone/water mixture can also be effective.[7] It is important to avoid using neutral or alkaline water as the primary solvent, as this can promote both enzymatic activity and chemical degradation.[3]

Q6: Can enzymatic degradation be completely stopped?

A6: While complete inhibition is challenging, enzymatic degradation can be significantly minimized by controlling the extraction conditions. This includes rapid processing of fresh or properly stored (frozen) plant material, using acidified organic solvents to denature enzymes, and keeping the temperature low.[3][7] The use of specific enzyme inhibitors can also be an effective strategy.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Rapid loss of red color during extraction High pH: The extraction solvent is not sufficiently acidic.Adjust the pH of your extraction solvent to be between 1 and 3 using acids like hydrochloric acid or formic acid.[6]
Enzymatic Degradation: Active β-glucosidases or polyphenol oxidases in the plant material.Use acidified organic solvents (e.g., 70% ethanol with 1% HCl) to help denature enzymes.[3] Consider adding specific enzyme inhibitors. For PPO, inhibitors like L-cysteine or ascorbic acid can be effective.[13] For β-glucosidase, competitive inhibitors could be explored.
Brownish tint in the extract Polyphenol Oxidase (PPO) Activity: Oxidation of anthocyanins and other phenolic compounds.Work at low temperatures and minimize exposure to oxygen.[7] The addition of antioxidants or PPO inhibitors such as ascorbic acid or L-cysteine can also prevent browning.[13]
Low yield of Pelargonidin-3-rutinoside Inefficient Extraction: The solvent is not effectively penetrating the plant tissue.Optimize the solvent-to-solid ratio and consider physical disruption methods like sonication or homogenization to improve solvent access. Ensure the chosen solvent is appropriate for the target molecule.[3]
Degradation during processing: Prolonged exposure to high temperatures or light.Shorten the extraction time and maintain low temperatures throughout the process.[7][9] Protect the sample from direct light.[3]
Formation of a precipitate Change in pH: The pH of the extract has shifted, causing the anthocyanin to become insoluble.Ensure the extract remains acidic. If necessary, re-acidify the solution.
Complexation: Anthocyanins may co-precipitate with other compounds like proteins or polysaccharides.Centrifuge or filter the extract to remove any precipitated material. Consider a purification step if co-precipitation is a persistent issue.

Data Summary

Table 1: Influence of pH on Pelargonidin-3-rutinoside Stability

pHStabilityColor
1.0 - 3.0HighIntense Red/Orange
3.0 - 5.0ModerateFading to Colorless
5.0 - 7.0LowColorless/Purplish
> 7.0Very LowBluish to Colorless, rapid degradation

Table 2: Effect of Temperature on Pelargonidin-3-rutinoside Degradation

TemperatureDegradation RateRecommendation
< 4°C (Storage)Very LowIdeal for long-term storage of extracts.
20-40°CLow to ModerateSuitable for extraction with minimal degradation.
40-60°CModerateMay increase extraction efficiency but also degradation.[9]
> 60°CHighSignificant degradation is likely to occur.[7][9]

Table 3: Common Solvents for Pelargonidin-3-rutinoside Extraction

SolventAcidificationEfficacyNotes
70% Methanol / 30% Water0.1-1% HClHighEffective but methanol is toxic.
70% Ethanol / 30% Water0.1-1% HClHighA safer alternative to methanol.[10]
Acetone / Water0.1-1% HClModerate-HighCan be effective but may extract other compounds.
Water1% Citric AcidModerateLess efficient and may not fully inhibit enzymes.

Experimental Protocols

Protocol 1: Standard Acidified Solvent Extraction of Pelargonidin-3-rutinoside

  • Sample Preparation: Homogenize 1 gram of fresh or frozen plant material in liquid nitrogen to a fine powder.

  • Extraction: Add 10 mL of pre-chilled extraction solvent (e.g., 70% ethanol with 1% HCl) to the powdered sample in a centrifuge tube.

  • Incubation: Vortex the mixture for 1 minute and then incubate at 4°C for 24 hours in the dark, with occasional shaking.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant containing the Pelargonidin-3-rutinoside extract.

  • Storage: Store the extract at -20°C or below in a dark, airtight container.

Protocol 2: Inhibitor Study for β-glucosidase Activity

  • Crude Enzyme Preparation: Homogenize plant material in a buffer that does not denature the enzyme (e.g., a neutral pH phosphate (B84403) buffer) and centrifuge to obtain a crude enzyme extract from the supernatant.

  • Assay Setup: In a 96-well plate, prepare reaction mixtures containing the crude enzyme extract, a suitable substrate for β-glucosidase (e.g., p-nitrophenyl-β-D-glucopyranoside), and varying concentrations of a potential inhibitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Measurement: Stop the reaction (e.g., by adding a high pH solution) and measure the absorbance of the product at a specific wavelength to determine enzyme activity.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

cluster_degradation_pathway Enzymatic Degradation Pathway P3R Pelargonidin-3-rutinoside Aglycone Pelargonidin (Aglycone) (Unstable) P3R->Aglycone β-glucosidase Oxidized Oxidized Products (Brown) P3R->Oxidized Polyphenol Oxidase Degradation Degradation Products (Colorless) Aglycone->Degradation

Caption: Enzymatic degradation pathway of Pelargonidin-3-rutinoside.

cluster_workflow Experimental Workflow for Minimizing Degradation Start Start: Fresh/Frozen Plant Material Homogenize Homogenize at Low Temperature Start->Homogenize Extraction Extraction with Acidified Organic Solvent (e.g., 70% EtOH, 1% HCl) Homogenize->Extraction Conditions Control Conditions: - Low Temperature (4°C) - Darkness Extraction->Conditions Separate Centrifuge/Filter to Remove Solids Conditions->Separate Store Store Extract at ≤ -20°C in Dark Separate->Store End End: Stable Pelargonidin-3-rutinoside Extract Store->End

Caption: Workflow for optimal Pelargonidin-3-rutinoside extraction.

cluster_troubleshooting Troubleshooting Logic Problem Degradation Observed? Check_pH Is pH < 3? Problem->Check_pH Adjust_pH Adjust pH to 1-3 Check_pH->Adjust_pH No Check_Temp Is Temp Low? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Lower Temperature Check_Temp->Adjust_Temp No Check_Solvent Using Acidified Organic Solvent? Check_Temp->Check_Solvent Yes Adjust_Temp->Check_Solvent Change_Solvent Switch to Acidified Organic Solvent Check_Solvent->Change_Solvent No Consider_Inhibitors Consider Enzyme Inhibitors Check_Solvent->Consider_Inhibitors Yes Change_Solvent->Consider_Inhibitors Success Degradation Minimized Consider_Inhibitors->Success

Caption: Troubleshooting logic for Pelargonidin-3-rutinoside degradation.

References

Validation & Comparative

Validating the Antioxidant Capacity of Pelargonidin-3-rutinoside using the DPPH Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quantitative assessment of antioxidant capacity is a critical step in the evaluation of novel therapeutic compounds. This guide provides a comparative analysis of Pelargonidin-3-rutinoside's antioxidant potential, benchmarked against common antioxidant standards, utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant capacity of a compound is often expressed as its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value signifies a higher antioxidant potency. The following table summarizes the reported IC50 values for Pelargonidin-3-rutinoside and other reference antioxidants.

CompoundDPPH IC50 Value (µg/mL)Notes
Pelargonidin-3-rutinoside Data Not Available Studies suggest that glycosylation of pelargonidin (B1210327) may decrease its antioxidant activity due to steric hindrance. The antioxidant capacity is generally observed to decrease as the number and molecular weight of the glycoside units increase[1]. Therefore, the IC50 value is expected to be higher than that of the pelargonidin aglycone.
Ascorbic Acid (Vitamin C) ~24.34 - 66.12A widely used water-soluble antioxidant standard. The variability in reported IC50 values can be attributed to differences in experimental conditions.
Trolox ~3.77 - 8.00A water-soluble analog of vitamin E, commonly used as a reference standard in antioxidant capacity assays.
Quercetin ~0.74 - 15.90A well-known flavonoid with potent antioxidant properties. The significant range in reported IC50 values underscores the sensitivity of the DPPH assay to specific protocol parameters.

Note: The IC50 values presented are compiled from various sources and should be considered as reference points. Direct comparison of antioxidant activities is most accurate when determined under identical experimental conditions.

The Science Behind the Scavenging: The DPPH Assay

The DPPH assay is a popular and straightforward method for determining the free radical scavenging activity of a compound. The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing it to become a stable, diamagnetic molecule, which results in a color change from violet to yellow. This change in color is measured spectrophotometrically, typically at an absorbance of 517 nm.

DPPH_Mechanism cluster_0 DPPH Radical (Violet) cluster_1 Antioxidant (e.g., Pelargonidin-3-rutinoside) cluster_2 Reduced DPPH (Yellow) cluster_3 Antioxidant Radical DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H H• donation Antioxidant A-OH Antioxidant_Radical A-O• Antioxidant->Antioxidant_Radical

Figure 1: Mechanism of DPPH radical scavenging by an antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized protocol for determining the antioxidant capacity of Pelargonidin-3-rutinoside using the DPPH assay. It is recommended to optimize concentrations and incubation times for specific experimental setups.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Pelargonidin-3-rutinoside

  • Reference antioxidants (e.g., Ascorbic Acid, Trolox, Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • Store the solution in a dark bottle at 4°C, as DPPH is light-sensitive.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Pelargonidin-3-rutinoside in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the Pelargonidin-3-rutinoside stock solution to obtain a range of concentrations.

    • Prepare stock solutions and serial dilutions of the reference antioxidants (Ascorbic Acid, Trolox, Quercetin) in the same manner.

  • Assay Procedure:

    • Add a fixed volume of the sample or standard dilutions to the wells of a 96-well microplate.

    • Add a fixed volume of the DPPH solution to each well.

    • Prepare a blank well containing the solvent used for dilutions instead of the sample/standard.

    • Prepare a control well containing the DPPH solution and the solvent.

  • Incubation:

    • Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determination of IC50 Value:

    • Plot a graph of the percentage of inhibition against the concentration of the sample/standard.

    • The IC50 value is the concentration of the sample/standard that causes 50% inhibition of the DPPH radical, which can be determined from the graph.

DPPH_Workflow A Prepare DPPH Solution (0.1 mM) C Mix Sample/Standard with DPPH Solution in 96-well plate A->C B Prepare Serial Dilutions of Pelargonidin-3-rutinoside & Standards B->C D Incubate in the Dark (e.g., 30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Figure 2: Experimental workflow for the DPPH assay.

Concluding Remarks

References

Comparative Bioavailability of Pelargonidin-3-rutinoside and Pelargonidin-3-glucoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bioavailability of two prominent anthocyanins, Pelargonidin-3-rutinoside (Pg3R) and Pelargonidin-3-glucoside (Pg3G). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of Pelargonidin-3-rutinoside and Pelargonidin-3-glucoside, based on a pivotal in vivo study in Sprague-Dawley rats.

Table 1: Comparative Bioavailability and Peak Plasma Concentration

CompoundBioavailability (%)Maximum Plasma Concentration (Cmax) (nM)Time to Reach Cmax (Tmax) (min)
Pelargonidin-3-rutinoside (Pg3R) 1.13%175.38 ± 55.9560
Pelargonidin-3-glucoside (Pg3G) 0.28%Not explicitly stated for parent compoundNot explicitly stated for parent compound

Data sourced from a study by Wu et al. (2021) where rats were orally administered the respective compounds.[1]

Table 2: Major Metabolites and Their Peak Plasma Concentrations

Parent CompoundPrimary Metabolic PathwayMajor Metabolite(s)Peak Plasma Concentration of Major Metabolite (nM)
Pelargonidin-3-rutinoside (Pg3R) DemethylationPg3R-demethylated metabolite57.04 ± 23.15
Pg3R-monoglucuronideLower than demethylated metabolite
Pg3R-hydroxylated metaboliteLower than demethylated metabolite
Pelargonidin-3-glucoside (Pg3G) GlucuronidationGlucuronide conjugateNot explicitly quantified in the abstract

Metabolite information is based on the findings of Wu et al. (2021).[1]

Key Findings from Experimental Data

The available data indicates that Pelargonidin-3-rutinoside exhibits significantly higher bioavailability than Pelargonidin-3-glucoside.[1] Specifically, the bioavailability of Pg3R was found to be fourfold higher than that of Pg3G in a study utilizing Sprague-Dawley rats.[1] After oral administration, Pg3R was absorbed in its intact form and reached a maximum plasma concentration of 175.38 ± 55.95 nM at 60 minutes.[1]

The metabolic pathways of the two compounds also differ significantly.[1] The primary metabolic pathway for Pg3R was identified as demethylation, with a demethylated metabolite being the most abundant in plasma.[1] In contrast, the dominant metabolic form of Pg3G was a glucuronide conjugate.[1] In vitro studies using Caco-2 cell monolayers suggest that both passive diffusion and active efflux are involved in the absorption of both Pg3R and Pg3G.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

This protocol outlines the procedure for assessing the bioavailability and pharmacokinetics of Pelargonidin-3-rutinoside and Pelargonidin-3-glucoside in a rat model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Fasting: Rats are fasted overnight before oral administration of the test compounds, with free access to water.

2. Administration of Compounds:

  • Route: Oral gavage.

  • Dosage: A specific, predetermined dose of either Pelargonidin-3-rutinoside or Pelargonidin-3-glucoside, dissolved in an appropriate vehicle, is administered to each rat.

3. Blood Sampling:

  • Method: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-administration (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes).

  • Processing: Blood is collected into heparinized tubes and immediately centrifuged to separate the plasma.

  • Storage: Plasma samples are stored at -80°C until analysis.

4. Sample Analysis:

  • Technique: Ultra-High-Performance Liquid Chromatography coupled with a Q-Exactive Orbitrap Mass Spectrometer (UPLC-Q-Exactive Orbitrap/MS).

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with an acidified organic solvent (e.g., acetonitrile (B52724) with formic acid). The supernatant is then evaporated and reconstituted in the mobile phase for injection.

  • Data Analysis: The concentrations of the parent compounds and their metabolites in the plasma samples are quantified to determine pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and bioavailability.

In Vitro Caco-2 Cell Permeability Assay

This protocol describes the use of a Caco-2 cell monolayer to model the intestinal absorption of Pelargonidin-3-rutinoside and Pelargonidin-3-glucoside.

1. Cell Culture:

  • Cell Line: Caco-2 human colon adenocarcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Seeding: Cells are seeded onto permeable Transwell inserts at a specific density.

  • Differentiation: The cells are cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

2. Monolayer Integrity Assessment:

  • Method: The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A high TEER value indicates a well-formed, intact monolayer.

3. Transport Experiment:

  • Preparation: The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Compound Application: The test compound (Pg3R or Pg3G) is added to the apical (AP) side of the monolayer to assess absorption (AP to basolateral (BL) transport). To assess efflux, the compound is added to the basolateral side (BL to AP transport).

  • Incubation: The plates are incubated at 37°C, typically with gentle shaking.

  • Sampling: Aliquots are collected from the receiver chamber (BL for absorption, AP for efflux) at various time points.

4. Sample Analysis:

  • Technique: The concentration of the compound in the collected samples is quantified using UPLC-MS/MS or a similar sensitive analytical method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Visualizations

Experimental and Metabolic Pathway Diagrams

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Sprague-Dawley Rats (Fasted Overnight) admin Oral Gavage animal_prep->admin compound_prep Prepare Oral Dose (Pg3R or Pg3G) compound_prep->admin sampling Serial Blood Sampling (Tail Vein) admin->sampling plasma Plasma Separation (Centrifugation) sampling->plasma analysis UPLC-Q-Exactive MS Analysis plasma->analysis pk_params Determine Pharmacokinetic Parameters (Cmax, Tmax, Bioavailability) analysis->pk_params

In Vivo Pharmacokinetic Study Workflow.

caco2_workflow cluster_culture Cell Culture cluster_transport Transport Assay cluster_analysis Analysis seeding Seed Caco-2 Cells on Transwell Inserts differentiation Differentiate for 21 Days to Form Monolayer seeding->differentiation integrity Measure TEER for Monolayer Integrity differentiation->integrity add_compound Add Pg3R or Pg3G to Apical (AP) Side integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Basolateral (BL) Side at Time Intervals incubate->sample quantify Quantify Compound (UPLC-MS/MS) sample->quantify papp Calculate Apparent Permeability (Papp) quantify->papp

In Vitro Caco-2 Permeability Assay Workflow.

metabolic_pathways cluster_pg3r Pelargonidin-3-rutinoside (Pg3R) cluster_pg3g Pelargonidin-3-glucoside (Pg3G) pg3r Pg3R demethyl Demethylation (Major Pathway) pg3r->demethyl glucuron Glucuronidation pg3r->glucuron hydroxyl Hydroxylation pg3r->hydroxyl met_demethyl Pg3R-demethylated demethyl->met_demethyl met_glucuron Pg3R-monoglucuronide glucuron->met_glucuron met_hydroxyl Pg3R-hydroxylated hydroxyl->met_hydroxyl pg3g Pg3G glucuron_g Glucuronidation (Major Pathway) pg3g->glucuron_g met_glucuron_g Glucuronide Conjugate glucuron_g->met_glucuron_g

Comparative Metabolic Pathways.

References

The Complex Interplay of Pelargonidin-3-rutinoside with Other Phenolic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of individual phenolic compounds is well-established, but their efficacy in complex biological systems is often influenced by interactions with other co-occurring phytochemicals. Pelargonidin-3-rutinoside, an anthocyanin found in various fruits and berries, is known for its antioxidant and anti-inflammatory properties. However, its bioactivity can be significantly altered when combined with other phenolic compounds. This guide provides a comparative analysis of these interactions, summarizing key experimental findings and methodologies to aid in the research and development of novel therapeutic strategies.

In Vitro Antioxidant Activity: A Tale of Synergy and Antagonism

The combination of Pelargonidin-3-rutinoside with other phenolic compounds can result in synergistic, additive, or antagonistic effects on antioxidant activity. These interactions are often dependent on the specific compounds involved and the assay used for evaluation. While direct quantitative data for Pelargonidin-3-rutinoside is limited, studies on the closely related Pelargonidin-3-glucoside and other anthocyanins provide valuable insights.

Interactions between anthocyanins and other flavonoids have been observed to produce mainly weak antagonistic effects in the DPPH radical scavenging assay[1][2]. However, synergistic effects have also been reported[1][2]. For instance, a study on various flavonoid combinations found that while most pairings with Pelargonidin-3-glucoside showed antagonism in the DPPH assay, some combinations exhibited synergy in the Ferric Reducing Antioxidant Power (FRAP) assay[3]. This highlights the importance of utilizing multiple assays to comprehensively assess antioxidant interactions.

Table 1: Summary of Observed Interactions of Anthocyanins with Other Phenolic Compounds

Anthocyanin ClassInteracting Phenolic CompoundAssayObserved EffectReference
Anthocyanins (general)Other FlavonoidsDPPHPrimarily Weak Antagonism[1][2]
Kuromanin (Cyanidin-3-glucoside)Myricetin-3-glucosideDPPHSynergism[1][2]
Pelargonidin-3-glucosideVarious Flavonoids (e.g., Catechin, Quercetin)DPPHMostly Antagonism[3]
Pelargonidin-3-glucosideVarious Flavonoids (e.g., Epicatechin)FRAPSynergism[3]
Anthocyanins (general)Hydrolyzable TanninsNot specifiedSynergism[1][2]
Anthocyanins (general)Gallic AcidNot specifiedProtective (enhances stability)[4][5][6]
Anthocyanins (general)Caffeic AcidNot specifiedProtective (enhances stability)[7]

Experimental Protocols

A clear understanding of the methodologies used to assess these interactions is crucial for interpreting and replicating research findings. The following are detailed protocols for the most common in vitro antioxidant assays.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the stock solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve Pelargonidin-3-rutinoside and the interacting phenolic compound, both individually and in combination, in a suitable solvent (e.g., methanol) to various concentrations.

  • Assay Procedure:

    • Add a specific volume of the sample solution (e.g., 100 µL) to a volume of the DPPH solution (e.g., 2.9 mL).

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm against a blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (concentration required to inhibit 50% of the DPPH radicals) is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare individual and combined solutions of Pelargonidin-3-rutinoside and the other phenolic compound in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄. The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).

  • Reagent Preparation: The ABTS•⁺ solution is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•⁺ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare individual and combined solutions of Pelargonidin-3-rutinoside and the other phenolic compound.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox equivalents.

G P3R Pelargonidin-3-rutinoside DPPH DPPH Assay (Radical Scavenging) P3R->DPPH FRAP FRAP Assay (Reducing Power) P3R->FRAP ABTS ABTS Assay (Radical Scavenging) P3R->ABTS Phenolic Other Phenolic Compound Phenolic->DPPH Phenolic->FRAP Phenolic->ABTS Mix P3R + Phenolic Compound Mix->DPPH Mix->FRAP Mix->ABTS IC50 IC50 / EC50 Calculation DPPH->IC50 TEAC Trolox Equivalent Antioxidant Capacity FRAP->TEAC ABTS->TEAC Interaction Interaction Analysis (Synergy, Additivity, Antagonism) IC50->Interaction TEAC->Interaction

Caption: Experimental workflow for assessing antioxidant interactions.

Modulation of Cellular Signaling Pathways

The biological effects of Pelargonidin-3-rutinoside and its combinations with other phenolics extend beyond direct antioxidant activity to the modulation of key cellular signaling pathways involved in inflammation and cell survival. Anthocyanins, as a class, are known to influence these pathways, suggesting potential mechanisms for the observed bioactivity of Pelargonidin-3-rutinoside.

Anthocyanins have been shown to suppress inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[8]. This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6). Furthermore, flavonoids can modulate cell survival signaling, including the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) and MAPK (mitogen-activated protein kinase) pathways[9]. The interplay of Pelargonidin-3-rutinoside with other phenolic compounds could potentially enhance or diminish these modulatory effects.

G cluster_0 P3R_Phenolic Pelargonidin-3-rutinoside + Other Phenolics ROS Reactive Oxygen Species P3R_Phenolic->ROS Scavenging IKK IKK P3R_Phenolic->IKK Inhibition PI3K PI3K P3R_Phenolic->PI3K Modulation ROS->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Potential modulation of inflammatory and survival signaling pathways.

Conclusion and Future Directions

The interaction of Pelargonidin-3-rutinoside with other phenolic compounds is a complex phenomenon with significant implications for its biological activity. While current research suggests a tendency towards antagonistic effects in certain antioxidant assays, the potential for synergistic interactions under different conditions or in various biological contexts cannot be dismissed. The modulation of key cellular signaling pathways represents a critical area for future investigation, particularly concerning the combined effects of these compounds.

For researchers and drug development professionals, a comprehensive evaluation using a panel of in vitro and cell-based assays is essential to elucidate the nature of these interactions. Future studies should focus on quantifying the synergistic and antagonistic effects of Pelargonidin-3-rutinoside with a wider range of phenolic compounds and exploring the downstream consequences on cellular signaling and gene expression. Such research will be pivotal in harnessing the full therapeutic potential of Pelargonidin-3-rutinoside in complex formulations and functional foods.

References

A Comparative Analysis of the In Vivo Efficacy of Pelargonidin-3-rutinoside and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo antioxidant efficacy of the natural anthocyanin, Pelargonidin-3-rutinoside, against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). While direct comparative in vivo studies are limited, this document synthesizes available data from separate animal studies to offer insights into their respective mechanisms and potencies in mitigating oxidative stress.

Quantitative Data Summary

The following tables summarize the in vivo effects of Pelargonidin-3-rutinoside and synthetic antioxidants on key biomarkers of oxidative stress. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: In Vivo Efficacy of Pelargonidin-3-rutinoside on Oxidative Stress Markers

Animal ModelBiomarkerDosageRoute of AdministrationObserved EffectReference
Wistar RatsSerum Glutathione (B108866) (GSH)2 mMIntrathecalSignificant increase compared to control[1]
Wistar RatsSerum Catalase (CAT)2 mMIntrathecalSignificant increase compared to control[1]
Wistar RatsSerum Nitrite (B80452)2 mMIntrathecalSignificant decrease compared to control[1]

Table 2: In Vivo Efficacy of Synthetic Antioxidants on Oxidative Stress Markers

AntioxidantAnimal ModelBiomarkerDosageRoute of AdministrationObserved EffectReference
BHTNOD MiceSerum Antioxidant ActivityDiet-enrichedCounteracted the decrease in antioxidant status[2]
BHTRatsGlutathione Peroxidase 4 (GPx4)Systemic applicationNormalized RSL3-induced inhibition[3]
BHAMale Swiss-Webster MiceSplenic Lymphocyte Proliferation0.02% and 0.2% in dietVaried effects on mitogen-stimulated uptake[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

In Vivo Antioxidant Activity of Pelargonidin (B1210327)
  • Animal Model: Male Wistar rats were utilized in a model of spinal cord injury to induce oxidative stress.[1]

  • Treatment: A single intrathecal administration of pelargonidin (1, 2, and 4 mM) was given on day 0 post-injury.[1]

  • Biochemical Analysis: On day 28, serum levels of nitrite, catalase, and glutathione were measured.[1]

    • Glutathione (GSH) and Catalase (CAT) Assays: Serum levels were quantified to assess the antioxidant capacity.[1]

    • Nitrite Assay: Serum nitrite levels were measured as an indicator of nitric oxide production and oxidative stress.[1]

In Vivo Antioxidant Activity of Butylated Hydroxytoluene (BHT)
  • Animal Model: Non-obese diabetic (NOD) mice were used to study the effects on antioxidant status in a model of diabetes.[2]

  • Treatment: Mice were fed a diet enriched with BHT from 5 to 25 weeks of age.[2]

  • Biochemical Analysis: Serum was analyzed for preventive (antioxidant activity) and chain-breaking (total peroxyl radical-trapping parameter) antioxidants.[2]

In Vivo Antioxidant Activity of Butylated Hydroxyanisole (BHA)
  • Animal Model: Male Swiss-Webster mice were used to evaluate immunological alterations.[4]

  • Treatment: Mice were fed semisynthetic powder diets containing 0.02% or 0.2% BHA for 9 or 30 days.[4]

  • Biochemical Analysis: Splenic lymphocytes were cultured with and without mitogens (phytohemagglutinin, pokeweed mitogen, or bacterial lipopolysaccharide) to measure ³H-thymidine uptake as an indicator of cell proliferation.[4]

Signaling Pathways and Experimental Workflow

The antioxidant effects of Pelargonidin-3-rutinoside are, in part, mediated through the activation of the Nrf2/ARE signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

Pelargonidin-3-rutinoside Antioxidant Signaling Pathway Pelargonidin-3-rutinoside Pelargonidin-3-rutinoside Keap1 Keap1 Pelargonidin-3-rutinoside->Keap1 inhibits Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes (e.g., HO-1, NQO1) promotes transcription of Cellular Protection Cellular Protection Antioxidant Enzymes (e.g., HO-1, NQO1)->Cellular Protection leads to

Caption: Nrf2/ARE signaling pathway activation by Pelargonidin-3-rutinoside.

The following diagram illustrates a general experimental workflow for evaluating the in vivo antioxidant activity of a test compound.

In Vivo Antioxidant Efficacy Experimental Workflow cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Data Collection and Analysis Induce Oxidative Stress Induce Oxidative Stress Control Group Control Group Induce Oxidative Stress->Control Group Test Compound Group (e.g., Pelargonidin-3-rutinoside) Test Compound Group (e.g., Pelargonidin-3-rutinoside) Induce Oxidative Stress->Test Compound Group (e.g., Pelargonidin-3-rutinoside) Positive Control Group (e.g., BHT) Positive Control Group (e.g., BHT) Induce Oxidative Stress->Positive Control Group (e.g., BHT) Blood/Tissue Collection Blood/Tissue Collection Control Group->Blood/Tissue Collection Test Compound Group (e.g., Pelargonidin-3-rutinoside)->Blood/Tissue Collection Positive Control Group (e.g., BHT)->Blood/Tissue Collection Biochemical Assays Biochemical Assays Blood/Tissue Collection->Biochemical Assays Statistical Analysis Statistical Analysis Biochemical Assays->Statistical Analysis

Caption: General workflow for in vivo antioxidant studies.

References

A Comparative Guide to the In Vivo Metabolism of Pelargonidin-3-rutinoside and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo metabolism of pelargonidin-3-rutinoside (Pg3R) with other notable anthocyanins. It includes detailed experimental data, protocols for key experiments, and visualizations of metabolic and signaling pathways to support research and drug development efforts.

Executive Summary

Pelargonidin-3-rutinoside, an anthocyanin found in various fruits and vegetables, undergoes significant metabolism in vivo following oral administration. It is absorbed both in its intact form and is also subject to extensive metabolism by host enzymes and the gut microbiota. Key metabolic transformations include glucuronidation, hydroxylation, and demethylation. The resulting metabolites, along with the parent compound, are bioavailable and may contribute to the overall biological activity. Compared to its glucoside counterpart, pelargonidin-3-glucoside (Pg3G), Pg3R exhibits notably higher bioavailability. This guide delves into the quantitative aspects of Pg3R metabolism and provides a comparative analysis with other common anthocyanins, such as those derived from cyanidin (B77932), delphinidin (B77816), and malvidin.

Comparative Quantitative Data

The following tables summarize the pharmacokinetic parameters of pelargonidin-3-rutinoside and other selected anthocyanins from in vivo studies.

Table 1: Pharmacokinetic Parameters of Pelargonidin-3-rutinoside (Pg3R) and its Metabolites in Sprague-Dawley Rats following Oral Administration. [1]

CompoundCmax (nM)Tmax (min)Bioavailability (%)
Pelargonidin-3-rutinoside (Pg3R)175.38 ± 55.95601.13
Pg3R-monoglucuronide---
Pg3R-hydroxylated---
Pg3R-demethylated57.04 ± 23.15--
Pelargonidin-3-glucoside (Pg3G)--0.28

Data presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: Comparative Pharmacokinetics of Various Anthocyanins in Rats.

AnthocyaninDoseCmax (nmol/L)Tmax (h)Reference
Delphinidin-3-rutinoside800 µmol/kg580 ± 4100.5 - 2.0[2][3]
Cyanidin-3-rutinoside (B1257026)800 µmol/kg850 ± 1200.5 - 2.0[2][3]
Cyanidin-3-glucoside800 µmol/kg840 ± 1900.5 - 2.0[2][3]

Table 3: Comparative Pharmacokinetics of Various Anthocyanins in Humans.

AnthocyaninDoseCmax (nmol/L)Tmax (h)Reference
Delphinidin-3-rutinoside6.24 µmol/kg73.4 ± 35.01.25 - 1.75[2]
Cyanidin-3-rutinoside6.24 µmol/kg46.3 ± 22.51.25 - 1.75[2]
Delphinidin-3-glucoside6.24 µmol/kg22.7 ± 12.41.25 - 1.75[2]
Cyanidin-3-glucoside6.24 µmol/kg5.0 ± 3.71.25 - 1.75[2]
Malvidin-3-glucoside117 mg~100 (from graph)~1.5[4]

Key Metabolic Pathways and Metabolite Identification

The metabolism of pelargonidin-3-rutinoside involves several key pathways:

  • Phase II Metabolism: The intact Pg3R can be absorbed and undergo phase II metabolism, primarily glucuronidation, leading to the formation of Pg3R-monoglucuronide.

  • Hydroxylation and Demethylation: The parent compound can also be hydroxylated or demethylated by host enzymes.[1]

  • Gut Microbiota Degradation: A significant portion of ingested Pg3R reaches the colon, where it is extensively degraded by the gut microbiota. This process involves the cleavage of the glycosidic bond to release the aglycone, pelargonidin (B1210327). The pelargonidin is then further broken down into smaller phenolic acids, such as p-hydroxybenzoic acid.[5]

The following diagram illustrates the proposed metabolic pathway of Pelargonidin-3-rutinoside.

Pelargonidin-3-rutinoside Pelargonidin-3-rutinoside Pg3R-monoglucuronide Pg3R-monoglucuronide Pelargonidin-3-rutinoside->Pg3R-monoglucuronide Glucuronidation Pg3R-hydroxylated Pg3R-hydroxylated Pelargonidin-3-rutinoside->Pg3R-hydroxylated Hydroxylation Pg3R-demethylated Pg3R-demethylated Pelargonidin-3-rutinoside->Pg3R-demethylated Demethylation Pelargonidin (Aglycone) Pelargonidin (Aglycone) Pelargonidin-3-rutinoside->Pelargonidin (Aglycone) Gut Microbiota (Deglycosylation) p-Hydroxybenzoic acid p-Hydroxybenzoic acid Pelargonidin (Aglycone)->p-Hydroxybenzoic acid Gut Microbiota (Ring Fission)

Metabolic pathway of Pelargonidin-3-rutinoside.

Experimental Protocols

In Vivo Metabolism Study in Sprague-Dawley Rats

This protocol is based on methodologies described for studying the in vivo metabolism of pelargonidin-based anthocyanins.[1]

  • Animal Model: Male Sprague-Dawley rats are used. The animals are housed in a controlled environment and acclimatized before the experiment. They are fasted overnight before the administration of the test compound.

  • Compound Administration: Pelargonidin-3-rutinoside is administered orally by gavage at a specified dose.

  • Sample Collection: Blood samples are collected from the tail vein at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes). Plasma is separated by centrifugation. Urine and feces are collected over a 24-hour period using metabolic cages.

  • Sample Preparation:

    • Plasma: Proteins are precipitated by adding an equal volume of acidified acetonitrile. The mixture is vortexed and centrifuged. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.

    • Urine: Urine samples are centrifuged and the supernatant is directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • Analytical Method (UPLC-Q-TOF/MS):

    • Chromatography: A UPLC system equipped with a C18 column is used for separation. A gradient elution is employed with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Mass Spectrometry: A Q-TOF mass spectrometer with an electrospray ionization (ESI) source is used for detection and identification of metabolites. Data is acquired in both positive and negative ion modes. Metabolite identification is based on accurate mass measurements and fragmentation patterns (MS/MS).

The following diagram outlines the experimental workflow.

cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal Model Animal Model Oral Gavage Oral Gavage Animal Model->Oral Gavage Sample Collection Sample Collection Oral Gavage->Sample Collection Plasma Plasma Sample Collection->Plasma Urine/Feces Urine/Feces Sample Collection->Urine/Feces Protein Precipitation Protein Precipitation Plasma->Protein Precipitation SPE SPE Urine/Feces->SPE UPLC-Q-TOF/MS UPLC-Q-TOF/MS Protein Precipitation->UPLC-Q-TOF/MS SPE->UPLC-Q-TOF/MS Data Analysis Data Analysis UPLC-Q-TOF/MS->Data Analysis

Workflow for in vivo metabolism study.

Modulation of Signaling Pathways

Pelargonidin and its metabolites have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

Pelargonidin can inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[6] It has been shown to prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby reducing the expression of pro-inflammatory genes.

Pelargonidin's modulation of the NF-κB pathway.
Nrf2 Signaling Pathway

Pelargonidin can activate the Nrf2 signaling pathway, a critical regulator of the antioxidant response.[1][7][8] It promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration ARE ARE Nrf2->ARE Nuclear Translocation Pelargonidin Pelargonidin Pelargonidin->Keap1 Induces Dissociation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activation

Pelargonidin's activation of the Nrf2 pathway.
PI3K/Akt Signaling Pathway

Anthocyanins, including cyanidin-3-rutinoside, a compound structurally related to pelargonidin-3-rutinoside, have been shown to activate the PI3K/Akt signaling pathway.[9] This pathway is crucial for glucose uptake and metabolism. Activation of this pathway leads to the translocation of GLUT4 to the cell membrane, facilitating glucose transport into the cells.

Insulin Receptor Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 Phosphorylation PI3K PI3K IRS-1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Anthocyanins Anthocyanins Anthocyanins->PI3K Activation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Anthocyanin modulation of the PI3K/Akt pathway.

References

A Comparative Analysis of the Anti-Inflammatory Activities of Pelargonidin-3-rutinoside and Cyanidin-3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory properties of two prominent anthocyanins: Pelargonidin-3-rutinoside and Cyanidin-3-glucoside. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols. While extensive research is available for Cyanidin-3-glucoside, data specifically for Pelargonidin-3-rutinoside is more limited. This comparison, therefore, draws upon available data for Pelargonidin-3-rutinoside and its closely related derivatives, Pelargonidin and Pelargonidin-3-glucoside, to provide a valuable, albeit indirect, comparative perspective.

Executive Summary

Cyanidin-3-glucoside (C3G) has been extensively studied and demonstrates potent anti-inflammatory effects across a range of in vitro and in vivo models. Its mechanisms are well-documented and involve the significant downregulation of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). These effects are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.

Data on Pelargonidin-3-rutinoside is less comprehensive. However, studies on its aglycone, pelargonidin, and the related compound, pelargonidin-3-glucoside, suggest anti-inflammatory potential, including the inhibition of COX-2 and the reduction of several pro-inflammatory cytokines. The modulation of the NF-κB pathway has also been implicated. A direct, quantitative comparison with C3G is challenging due to the current scarcity of head-to-head studies and specific data for Pelargonidin-3-rutinoside.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the anti-inflammatory effects of Cyanidin-3-glucoside and derivatives of Pelargonidin.

Table 1: Comparative Effects on Pro-inflammatory Cytokines and Mediators

CompoundInflammatory MediatorCell Line/ModelConcentration% Inhibition / EffectReference
Cyanidin-3-glucoside TNF-αTHP-1 macrophages (LPS-induced)0.05 - 0.5 µMSignificant inhibition of mRNA expression and secretion[1]
IL-6THP-1 macrophages (LPS-induced)0.05 - 0.5 µMSignificant inhibition of mRNA expression and secretion[1]
IL-1βRAW 264.7 cells (LPS-induced)Not specifiedDownregulatory effects confirmed[2]
iNOSTHP-1 macrophages (LPS-induced)1 - 100 µMDose-dependent inhibition of mRNA and protein expression[3]
COX-2HT-29 cells (cytokine-induced)25 µMSignificant inhibition of protein expression[4]
NORAW 264.7 cells (LPS-induced)Not specifiedDownregulatory effects confirmed[2]
PGE2THP-1 macrophages (LPS-induced)1 - 100 µMDose-dependent decrease in production[5]
Pelargonidin TNF-αHUVECs (Acrolein-induced)Not specifiedDecreased from 275.1 pg/mL to 120.8 pg/mL[6]
IL-6HUVECs (Acrolein-induced)Not specifiedDecreased from 618.3 pg/mL to 246.2 pg/mL[6]
IL-1βHUVECs (Acrolein-induced)Not specifiedDecreased from 167.3 pg/mL to 82.3 pg/mL[6]
COX-2HUVECs (Acrolein-induced)Not specifiedReduced expression[3]
PGE2HUVECs (Acrolein-induced)Not specifiedDecreased from 224.0 pg/mL to 134.8 pg/mL[6]
Pelargonidin-3-glucoside TNF-α, IL-1β, IL-6, IL-8Human whole blood (LPS-induced)up to 5 µMNo significant effect[5]
IL-10Human whole blood (LPS-induced)0.08 µMSignificant increase in production[5]

Table 2: Comparative Effects on Signaling Pathways

CompoundSignaling PathwayTargetCell LineEffectReference
Cyanidin-3-glucoside NF-κBIκBα phosphorylationTHP-1 cellsInhibition[1]
p65 nuclear translocationCaco-2 cellsDose-dependent reduction[7]
MAPKERK, p38, JNK phosphorylationLung tissueSuppression[8]
Pelargonidin NF-κBp-p65 expressionHUVECsInactivation of the pathway[3]
Pelargonidin-3-glucoside NF-κBIκB-α activationRAW 264.7 cellsArrest of activation[9]
MAPKJNK phosphorylationRAW 264.7 cellsReduction[9]

Experimental Protocols

Cell Culture and Induction of Inflammation
  • Cell Lines: Human monocytic (THP-1), murine macrophage (RAW 264.7), human colorectal adenocarcinoma (Caco-2, HT-29), and human umbilical vein endothelial cells (HUVECs) are commonly used.

  • Inflammatory Stimuli: Lipopolysaccharide (LPS) from E. coli is frequently used to induce an inflammatory response in macrophages and monocytes. A cocktail of cytokines, including TNF-α, IL-1α, and IFN-γ, is often used to stimulate inflammation in intestinal epithelial cells.

Key Experimental Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Principle: To quantify the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants.

    • Protocol Outline:

      • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

      • Block non-specific binding sites.

      • Add cell culture supernatants and standards to the wells.

      • Incubate to allow the cytokine to bind to the capture antibody.

      • Wash the plate and add a biotinylated detection antibody.

      • Add streptavidin-horseradish peroxidase (HRP) conjugate.

      • Add a substrate solution (e.g., TMB) to develop a colorimetric signal.

      • Stop the reaction and measure the absorbance at a specific wavelength.

      • Calculate cytokine concentrations based on the standard curve.

  • Western Blot Analysis:

    • Principle: To detect and quantify the expression of intracellular proteins such as iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

    • Protocol Outline:

      • Lyse cells to extract total protein.

      • Determine protein concentration using a BCA or Bradford assay.

      • Separate proteins by SDS-PAGE.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific to the target protein.

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

      • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

  • NF-κB Luciferase Reporter Assay:

    • Principle: To measure the transcriptional activity of NF-κB.

    • Protocol Outline:

      • Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

      • Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

      • Treat cells with the inflammatory stimulus in the presence or absence of the test compounds.

      • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

      • Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Visualization of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Adherence Adherence Cell Seeding->Adherence Pre-treatment Pre-treatment Adherence->Pre-treatment Pelargonidin-3-rutinoside or Cyanidin-3-glucoside Inflammatory Stimulus Inflammatory Stimulus Pre-treatment->Inflammatory Stimulus e.g., LPS, TNF-α Supernatant Collection Supernatant Collection Inflammatory Stimulus->Supernatant Collection Cell Lysis Cell Lysis Inflammatory Stimulus->Cell Lysis ELISA ELISA Supernatant Collection->ELISA Cytokine Quantification (TNF-α, IL-6, IL-1β) Western Blot Western Blot Cell Lysis->Western Blot Protein Expression (iNOS, COX-2, p-p65, p-MAPKs) Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay NF-κB Activity

Figure 1: General experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active degrades & releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene induces C3G Cyanidin-3-glucoside C3G->IKK inhibits C3G->NFkB_active inhibits translocation Pelargonidin Pelargonidin Derivatives Pelargonidin->IKK inhibits mapk_pathway Stimulus Inflammatory Stimulus ASK1 ASK1 Stimulus->ASK1 Raf Raf Stimulus->Raf MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 MEK1_2 MEK1/2 Raf->MEK1_2 ERK ERK MEK1_2->ERK ERK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene C3G Cyanidin-3-glucoside C3G->p38 C3G->JNK C3G->ERK P3G Pelargonidin-3-glucoside P3G->JNK

References

The Antioxidant Efficacy of Pelargonidin-3-rutinoside: A Structural Activity Relationship and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant properties of Pelargonidin-3-rutinoside, detailing its structural advantages and comparing its efficacy against other anthocyanins through experimental data.

Pelargonidin-3-rutinoside, a prominent anthocyanin found in various fruits and vegetables, exhibits significant antioxidant properties that are intrinsically linked to its unique chemical structure. This guide delves into the structure-activity relationship (SAR) of Pelargonidin-3-rutinoside, providing a comparative analysis of its antioxidant effects against other common anthocyanins. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Unveiling the Structure-Activity Relationship

The antioxidant and antiradical activities of anthocyanidins and their glycosides, like Pelargonidin-3-rutinoside, are heavily influenced by their structural characteristics. Key determinants include the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the foundational flavylium (B80283) ion structure. These electron-donating groups play a crucial role in the molecule's ability to scavenge free radicals.

The basic structure of anthocyanins consists of two aromatic rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocycle (C-ring). Variations in the substituents on these rings dictate their antioxidant potential. For instance, a higher number of hydroxyl groups generally correlates with increased antioxidant activity.

In the case of Pelargonidin (B1210327), it possesses a single hydroxyl group at the 4' position on the B-ring. While this contributes to its antioxidant capacity, it is considered to have lower activity compared to anthocyanidins with more hydroxyl groups on the B-ring, such as cyanidin (B77932) (3',4'-dihydroxy) and delphinidin (B77816) (3',4',5'-trihydroxy). The presence of methoxy groups, in contrast, tends to decrease antioxidant activity.

The glycosylation of anthocyanidins, the attachment of sugar moieties, also modulates their antioxidant effects. The type, number, and position of these sugar groups can influence the stability and reactivity of the molecule. In Pelargonidin-3-rutinoside, the rutinoside sugar is attached at the 3-position of the C-ring. While glycosylation can sometimes decrease antioxidant activity by introducing steric hindrance, it can also enhance the stability of the anthocyanin. Studies suggest that the aglycone form (pelargonidin) may exhibit higher radical scavenging activity in some in vitro assays compared to its glycosylated counterparts due to a less hindered access to the reactive sites.

Comparative Antioxidant Performance

To objectively assess the antioxidant efficacy of Pelargonidin-3-rutinoside, a comparison with other prevalent anthocyanins is essential. The following table summarizes quantitative data from various in vitro antioxidant assays, providing a clear comparison of their free radical scavenging and reducing capabilities.

Anthocyanin/AnthocyanidinAntioxidant AssayIC50 (µg/mL) or Equivalent ValueReference
Pelargonidin-3-rutinoside α-glucosidase inhibition-[1]
PelargonidinDPPH ScavengingLower activity[2]
Pelargonidin-3-glucosideDPPH ScavengingLower activity than cyanidin-3-glucoside[3]
Pelargonidin-3-glucosideFRAP AssayLower activity than cyanidin-3-glucoside[3]
Pelargonidin-3,5-diglucosideDPPH Scavenging-[4]
CyanidinDPPH ScavengingHigher activity than Pelargonidin[2]
Cyanidin-3-glucosideDPPH ScavengingHigher activity than Pelargonidin-3-glucoside[3]
DelphinidinDPPH ScavengingHigher activity than Pelargonidin[5]
MalvidinORAC AssayHigher activity than Pelargonidin[2]
PeonidinDPPH ScavengingHigher activity than Pelargonidin[5]

The data consistently indicates that anthocyanidins with a greater number of hydroxyl groups on the B-ring, such as cyanidin and delphinidin, generally exhibit superior antioxidant activity compared to pelargonidin and its glycosides.

Experimental Protocols for Antioxidant Assessment

Accurate evaluation of antioxidant capacity relies on standardized experimental protocols. Below are detailed methodologies for common assays used to assess the antioxidant effects of compounds like Pelargonidin-3-rutinoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727).

  • Prepare various concentrations of the test compound (e.g., Pelargonidin-3-rutinoside) in methanol.

  • In a microplate or cuvette, add a specific volume of the DPPH solution to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control containing only DPPH and methanol is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation.

Procedure:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add a small volume of the test compound to a larger volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound to the FRAP reagent.

  • Incubate the mixture at 37°C for a defined time (e.g., 4 minutes).

  • Measure the absorbance of the resulting blue-colored complex at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as ferric reducing ability in µmol Fe²⁺ equivalents per gram of sample.

Visualizing the Antioxidant Mechanism

The antioxidant action of Pelargonidin-3-rutinoside primarily involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reaction. The following diagrams illustrate the general mechanism and the structural basis of this activity.

SAR_of_Pelargonidin cluster_structure Pelargonidin-3-rutinoside Structure cluster_activity Antioxidant Activity Determinants Pelargonidin Pelargonidin (Aglycone) P3R Pelargonidin-3-rutinoside Pelargonidin->P3R Glycosidic Bond at C3 Rutinoside Rutinoside (Sugar Moiety) Rutinoside->P3R B_Ring B-Ring Hydroxylation (Key for Radical Scavenging) P3R->B_Ring Influences Glycosylation Glycosylation at C3 (Affects Stability & Steric Hindrance) P3R->Glycosylation Characterized by

Structural features of Pelargonidin-3-rutinoside influencing its antioxidant activity.

Antioxidant_Mechanism P3R Pelargonidin-3-rutinoside P3R_Radical Pelargonidin-3-rutinoside Radical (P3R•) P3R->P3R_Radical Donates H• or e- FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical Accepts H• or e- StableResonance Stable Resonance Delocalized Radical P3R_Radical->StableResonance Stabilized by

General mechanism of free radical scavenging by Pelargonidin-3-rutinoside.

Experimental_Workflow start Sample Preparation (Pelargonidin-3-rutinoside Solution) assay Antioxidant Assay (DPPH, ABTS, or FRAP) start->assay measurement Spectrophotometric Measurement assay->measurement calculation Data Analysis (% Inhibition, IC50, TEAC) measurement->calculation end Comparative Evaluation calculation->end

Workflow for assessing the antioxidant capacity of Pelargonidin-3-rutinoside.

References

A Head-to-Head Comparison of Pelargonidin-3-rutinoside and Other Anthocyanins on Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of Pelargonidin-3-rutinoside against other common anthocyanins. The information is supported by experimental data from peer-reviewed studies, offering insights for research and development in pharmaceuticals and nutraceuticals.

Comparative Analysis of Enzyme Inhibition

Pelargonidin-3-rutinoside, an anthocyanin found in strawberries and other red fruits, has demonstrated notable inhibitory activity against several key enzymes implicated in metabolic and neurodegenerative diseases.[1][2] This section compares its efficacy, primarily against α-glucosidase, with other anthocyanins.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[3][4] Several studies have highlighted the potential of anthocyanins as α-glucosidase inhibitors.

The inhibitory activity of anthocyanidins (the aglycone form of anthocyanins) on α-glucosidase follows the general order: delphinidin (B77816) > cyanidin (B77932) > petunidin (B3231668) > peonidin (B1209262) > pelargonidin (B1210327) > malvidin.[3] However, the glycosylation pattern significantly influences the inhibitory potential. For instance, the addition of a glycoside at the C3 position on the C ring of delphinidin markedly decreases its inhibitory activity.[3]

While the aglycone pelargonidin shows weaker inhibition compared to other anthocyanidins, its rutinoside conjugate, Pelargonidin-3-O-rutinoside, has been identified as a potent α-glucosidase inhibitor, with one study suggesting its inhibitory activity is 200 times stronger than the diabetes drug acarbose (B1664774).[2] In contrast, cyanidin-3-rutinoside (B1257026) and cyanidin-3-O-glucoside showed no inhibitory activity on α-glucosidase in one study, while the aglycone cyanidin was a strong inhibitor.[4] This highlights the complex structure-activity relationship where both the core anthocyanidin structure and the type and position of sugar moieties play a crucial role.

Anthocyanin/AnthocyanidinEnzymeIC50 ValueSource Organism/CompoundReference
Pelargonidin-3-O-rutinoside α-Glucosidase Potent inhibitor (200x acarbose) Strawberry [2]
Pelargonidinα-Glucosidase~54.69 µM-[3]
Cyanidinα-Glucosidase5.293 x 10⁻³ mMCinnamomum camphora fruit[4]
Delphinidinα-Glucosidase~4.11 µM-[3]
Cyanidin-3-rutinosideα-GlucosidaseNo inhibitionCinnamomum camphora fruit[4]
Cyanidin-3-O-glucosideα-GlucosidaseNo inhibitionCinnamomum camphora fruit[4]
Acarbose (Reference Drug)α-Glucosidase0.53±0.06 μM / 1.644 mM-[3][4]
Other Enzyme Inhibition

While the most detailed comparative data is available for α-glucosidase, anthocyanins have been investigated for their inhibitory effects on other enzymes as well.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease.[5][6][7] Grape skin anthocyanin extract has shown AChE inhibition with an IC50 value of 363.61 µg/mL.[5] Specific comparisons involving Pelargonidin-3-rutinoside are less documented in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the enzyme inhibition assays discussed.

α-Glucosidase Inhibition Assay

This in vitro assay determines the inhibitory effect of a compound on the activity of α-glucosidase.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Test compounds (Pelargonidin-3-rutinoside and other anthocyanins)

    • Acarbose (positive control)

    • Phosphate (B84403) buffer (pH 6.8)

    • Sodium carbonate (Na₂CO₃) solution

    • 96-well microplate reader

  • Procedure:

    • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of α-glucosidase solution (in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Test compounds

    • Galanthamine or donepezil (B133215) (positive controls)

    • Tris-HCl buffer (pH 8.0)

  • Procedure:

    • Prepare solutions of the test compounds and positive controls.

    • In a 96-well plate, add 25 µL of the test compound solution, 50 µL of Tris-HCl buffer, and 25 µL of AChE solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 405 nm at regular intervals for a specified period (e.g., 5 minutes) using a microplate reader.

    • The rate of reaction is determined by the change in absorbance over time.

    • Calculate the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict a relevant signaling pathway and a typical experimental workflow.

Alpha_Glucosidase_Inhibition_Pathway Diet Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Diet->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia P3R Pelargonidin-3-rutinoside & Other Anthocyanins P3R->Alpha_Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by anthocyanins blocks carbohydrate digestion.

Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents dispense_inhibitor Dispense Inhibitor (e.g., Pelargonidin-3-rutinoside) and Enzyme into Microplate prepare_reagents->dispense_inhibitor pre_incubation Pre-incubate dispense_inhibitor->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate add_substrate->incubation stop_reaction Stop Reaction (if necessary) incubation->stop_reaction measure_absorbance Measure Absorbance stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Cross-Validation of Analytical Methods for Pelargonidin-3-rutinoside Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Pelargonidin-3-rutinoside, a key anthocyanin found in various fruits and botanicals with significant interest for its potential health benefits. The methods under review are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), and Probe Electrospray Ionization Tandem Mass Spectrometry (PESI/MS/MS).

This document outlines the performance characteristics, experimental protocols, and a comparative analysis of these techniques to aid in the selection of the most appropriate method for specific research or drug development needs.

Method Comparison: At a Glance

The choice of an analytical method for Pelargonidin-3-rutinoside quantification hinges on the specific requirements of the study, such as the need for high throughput, sensitivity, or cost-effectiveness. While HPLC-DAD offers a robust and cost-effective solution for routine analysis, UHPLC-MS/MS provides superior sensitivity and selectivity, crucial for complex matrices and low concentration samples. PESI/MS/MS emerges as a powerful tool for rapid, high-throughput screening where minimal sample preparation is a priority.

Performance Characteristics

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used, robust, and cost-effective method for the quantification of anthocyanins. Detection is based on the absorption of UV-Vis light by the analyte.

Validation ParameterReported Performance for Pelargonidin-3-rutinoside and similar anthocyanins
Linearity (R²) >0.99
Limit of Detection (LOD) 0.02 - 0.25 mg/L
Limit of Quantification (LOQ) 0.06 - 0.75 mg/L
Recovery (%) 85 - 110%
Precision (RSD %) < 5%
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. The use of mass spectrometry for detection provides high selectivity and allows for the accurate quantification of analytes in complex matrices.

Validation ParameterReported Performance for Pelargonidin-3-rutinoside and similar anthocyanins
Linearity (R²) >0.99
Limit of Detection (LOD) < 2.3 ng/mL
Limit of Quantification (LOQ) < 8.1 ng/mL
Recovery (%) 54 - 108%
Precision (RSD %) < 15%
Probe Electrospray Ionization Tandem Mass Spectrometry (PESI/MS/MS)

PESI/MS/MS is an ambient ionization technique that allows for the direct analysis of samples with minimal or no preparation, making it ideal for high-throughput screening.

Validation ParameterReported Performance for Anthocyanins
Analysis Time per Sample ~3 minutes
Sample Preparation Not required
Primary Application High-throughput qualitative and semi-quantitative screening

Experimental Protocols

Detailed methodologies for the quantification of Pelargonidin-3-rutinoside using the three analytical techniques are provided below. These protocols are based on established methods found in the scientific literature.

HPLC-DAD Method

1. Sample Preparation:

  • Extraction: Macerate the sample material (e.g., fruit powder, plant extract) with an acidified methanol (B129727) solution (e.g., methanol with 1% HCl or 5% formic acid).

  • Purification: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection. Solid-phase extraction (SPE) with a C18 cartridge can be used for further cleanup if necessary.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used with two solvents:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: Diode-array detector set at the maximum absorbance wavelength for Pelargonidin-3-rutinoside (approximately 500-520 nm).

  • Quantification: Based on a calibration curve of a Pelargonidin-3-rutinoside standard.

UHPLC-MS/MS Method

1. Sample Preparation:

  • Extraction: Similar to the HPLC-DAD method, using an acidified organic solvent.

  • Purification: Centrifugation and filtration are essential. For complex matrices like plasma, protein precipitation followed by solid-phase extraction is often employed to improve recovery and reduce matrix effects[1].

2. Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acidified water and an organic solvent (acetonitrile or methanol) is used at a flow rate of 0.2 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for Pelargonidin-3-rutinoside.

PESI/MS/MS Method

1. Sample Preparation:

  • No sample pretreatment is required. A solid or liquid sample can be directly analyzed.

2. Analytical Conditions:

  • Ionization: A sharp probe is used to directly sample the material and generate ions via electrospray ionization.

  • Mass Spectrometry:

    • Detection Mode: Selected Reaction Monitoring (SRM) is used to detect and quantify specific anthocyanins, including Pelargonidin-3-rutinoside, based on their characteristic mass transitions. The analysis is very rapid, typically taking about 3 minutes per sample[2].

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample Sample Extraction Extraction (Acidified Methanol) Sample->Extraction Purification Purification (Centrifugation/Filtration) Extraction->Purification HPLC HPLC System Purification->HPLC DAD Diode-Array Detector (500-520 nm) HPLC->DAD Data Data Acquisition & Quantification DAD->Data

Caption: Workflow for Pelargonidin-3-rutinoside quantification using HPLC-DAD.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Sample Sample Extraction Extraction (Acidified Solvent) Sample->Extraction Cleanup Cleanup (SPE for complex matrices) Extraction->Cleanup UHPLC UHPLC System Cleanup->UHPLC MSMS Tandem Mass Spectrometer (ESI+, MRM) UHPLC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for Pelargonidin-3-rutinoside quantification using UHPLC-MS/MS.

PESI_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis PESI/MS/MS Analysis Sample Direct Sample (Solid or Liquid) NoPrep No Pre-treatment Sample->NoPrep PESI Probe Electrospray Ionization NoPrep->PESI MSMS Tandem Mass Spectrometer (SRM) PESI->MSMS Data High-Throughput Screening MSMS->Data

Caption: Workflow for high-throughput screening of Pelargonidin-3-rutinoside using PESI/MS/MS.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Pelargonidin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Pelargonidin-3-rutinoside. The following procedures ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While Pelargonidin-3-O-rutinoside chloride is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following PPE is recommended:

PPE CategorySpecific RequirementsRationale
Eye Protection Safety glasses with side-shields or chemical goggles.To protect against dust particles and splashes that could cause eye irritation.
Hand Protection Protective gloves compliant with EN 374 standards.To prevent skin contact.[1]
Body Protection A laboratory coat or impervious clothing.To protect the skin from accidental exposure.
Respiratory Protection An appropriate, approved respirator (e.g., NIOSH N95 or EU CEN standards) should be used when dust may be generated.[1]To prevent inhalation of dust particles.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of Pelargonidin-3-rutinoside and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

  • Avoidance of Contact: Take measures to avoid contact with skin and eyes and prevent the inhalation of dust.[1]

  • Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Fire Prevention: Follow standard fire prevention measures. Suitable extinguishing media include carbon dioxide and dry powder.[1]

Storage:

ParameterRecommendationRationale
Temperature Store at < -15°C in a dry place.[2][3]To maintain the stability and integrity of the compound.
Light Exposure Store in the dark.[2][3]Anthocyanins can degrade when exposed to light.[4][5]
Atmosphere Keep the container tightly sealed.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can increase stability.Oxygen can accelerate the degradation of anthocyanins.[5]
Container Use the original, clearly labeled container.[6]To prevent misidentification and ensure proper storage conditions.

Disposal Plan

Dispose of Pelargonidin-3-rutinoside and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste material in a sealed, properly labeled container to prevent dust formation.[1]

  • Spill Management:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Clean up spills without creating dust.

    • Place the spilled material into a sealed container for disposal.[1]

    • Wash the contaminated area with soap and water.[1]

    • Absorb any remaining liquid with an inert material like sand or sawdust.[1]

  • Environmental Precautions: Prevent the compound from entering drains, surface water, or groundwater.[1]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_gather Gather Materials and Reagents prep_setup->prep_gather handle_weigh Weigh Compound (Minimize Dust) prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup storage_seal Seal Container Tightly handle_experiment->storage_seal Store Remaining Compound cleanup_dispose Dispose of Waste in Sealed Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe finish finish cleanup_remove_ppe->finish End of Process storage_store Store at < -15°C in a Dark, Dry Place storage_seal->storage_store storage_store->finish

Caption: Workflow for the safe handling of Pelargonidin-3-rutinoside.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.